molecular formula C10H14ClNO B189791 3-Phenyl-3-pyrrolidinol hydrochloride CAS No. 1488-02-4

3-Phenyl-3-pyrrolidinol hydrochloride

Cat. No.: B189791
CAS No.: 1488-02-4
M. Wt: 199.68 g/mol
InChI Key: TXWWLCQBZZBGQW-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyrrolidinol hydrochloride, also known as 3-Phenyl-3-pyrrolidinol hydrochloride, is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenyl-3-pyrrolidinol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64584. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenyl-3-pyrrolidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-3-pyrrolidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWWLCQBZZBGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-02-4
Record name 3-Pyrrolidinol, 3-phenyl-, hydrochloride
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Record name 3-Pyrrolidinol, hydrochloride
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Record name 3-phenylpyrrolidin-3-ol hydrochloride
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide details the synthesis, purification, and characterization of 3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for muscarinic antagonists, analgesics (e.g., prodilidine), and various CNS-active agents.

The protocol focuses on the Grignard addition to an N-protected 3-pyrrolidinone, followed by deprotection and salt formation. This route is selected for its scalability, regioselectivity, and the availability of starting materials.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into simpler precursors. The presence of the quaternary carbon at position 3 (bearing both a phenyl and hydroxyl group) strongly suggests a nucleophilic addition of a phenyl organometallic reagent to a ketone.

Retrosynthesis Target 3-Phenyl-3-pyrrolidinol HCl (Target) Intermediate N-Benzyl-3-phenyl-3-pyrrolidinol (Protected Intermediate) Intermediate->Target Deprotection (H2/Pd-C) & HCl Ketone N-Benzyl-3-pyrrolidinone (Electrophile) Ketone->Intermediate Grignard Addition Grignard Phenylmagnesium Bromide (Nucleophile) Grignard->Intermediate Grignard Addition

Figure 1: Retrosynthetic disconnection of 3-Phenyl-3-pyrrolidinol hydrochloride showing the strategic bond formation at the C3 position.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Starting Material: 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) or N-Boc-3-pyrrolidinone (CAS: 101385-93-7). Note: The benzyl protection is preferred for stability during the highly basic Grignard reaction.

  • Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Methanol.

  • Catalyst (for deprotection): Palladium on Carbon (10% Pd/C).

  • Acid: Hydrochloric acid (4M in dioxane or concentrated aqueous).

Step-by-Step Synthesis Workflow
Step 1: Grignard Addition (Formation of the Quaternary Center)

This step constructs the carbon-carbon bond. Strict anhydrous conditions are required.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvent Prep: Charge the flask with 1-Benzyl-3-pyrrolidinone (10.0 g, 57 mmol) dissolved in 100 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Transfer Phenylmagnesium bromide (22.0 mL, 66 mmol, 1.15 eq) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (

    
    ) solution (50 mL). Caution: Exothermic.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 1-Benzyl-3-phenyl-3-pyrrolidinol .

Step 2: Deprotection (Debenzylation)
  • Dissolution: Dissolve the intermediate (10.0 g) in Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Hydrogenation: Place the vessel under a Hydrogen atmosphere (

    
     balloon or Parr shaker at 30 psi) and stir vigorously at RT for 12-24 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with Methanol.[1]

  • Concentration: Evaporate the solvent to yield the free base 3-Phenyl-3-pyrrolidinol .

Step 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the free base in a minimal amount of anhydrous Ethanol or Isopropanol.

  • Acidification: Add HCl in Dioxane (4M) dropwise at 0°C until pH ~2.

  • Crystallization: Add Diethyl Ether to induce precipitation. Stir for 1 hour at 0°C.

  • Isolation: Filter the white solid, wash with cold Ether, and dry under high vacuum.

SynthesisWorkflow Start 1-Benzyl-3-pyrrolidinone Step1 Step 1: Grignard (PhMgBr, THF, 0°C) Start->Step1 Inter 1-Benzyl-3-phenyl-3-pyrrolidinol Step1->Inter Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Base 3-Phenyl-3-pyrrolidinol (Free Base) Step2->Base Step3 Step 3: Salt Formation (HCl/Dioxane) Base->Step3 Final 3-Phenyl-3-pyrrolidinol HCl Step3->Final

Figure 2: Process flow diagram for the synthesis of 3-Phenyl-3-pyrrolidinol HCl.

Characterization Data

Physicochemical Properties
PropertyData
Chemical Name 3-Phenyl-3-pyrrolidinol hydrochloride
CAS Number 1488-02-4
Molecular Formula

Molecular Weight 199.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO
Melting Point 140–142 °C (Lit.)
Spectral Analysis (Expected)

The following data confirms the structure of the hydrochloride salt.


 NMR (400 MHz, DMSO-

):
  • 
     9.60 (br s, 2H): 
    
    
    
    protons (ammonium salt).
  • 
     7.50 – 7.25 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     5.80 (s, 1H): 
    
    
    
    proton (often broad or exchanged).
  • 
     3.60 – 3.20 (m, 4H): 
    
    
    
    protons adjacent to Nitrogen (
    
    
    and
    
    
    positions).
  • 
     2.40 – 2.10 (m, 2H): 
    
    
    
    protons at the
    
    
    position.

 NMR (100 MHz, DMSO-

):
  • Aromatic Region: ~145 ppm (ipso), 128-125 ppm (ortho, meta, para).

  • Quaternary Carbon: ~78 ppm (

    
    -OH).
    
  • Aliphatic Carbons: ~55 ppm (

    
    ), ~45 ppm (
    
    
    
    ), ~38 ppm (
    
    
    ).

Safety & Handling (MSDS Highlights)

  • Phenylmagnesium Bromide: Extremely flammable and moisture-sensitive. Reacts violently with water. Handle only under inert atmosphere.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

  • 3-Phenyl-3-pyrrolidinol HCl: Irritant. Causes skin and eye irritation (H315, H319).[2] May cause respiratory irritation (H335).[2]

References

  • Synthesis of 3-Pyrrolidinones and Reactions: ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from

  • CAS Registry Data: ChemBK. 3-Phenyl-3-pyrrolidinol HCl (CAS 1488-02-4).[3] Retrieved from

  • Chemical Structure & Identifiers: CymitQuimica. Clorhidrato de 3-fenilpirrolidin-3-ol. Retrieved from

  • Grignard Reaction Mechanism: Benchchem. Prodilidine: A Technical Overview. Retrieved from

Sources

Physicochemical Profiling & Synthetic Utility of 3-Phenyl-3-pyrrolidinol Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 3-Phenyl-3-pyrrolidinol hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (3-Phenylpyrrolidin-3-ol HCl) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the central nervous system (CNS) and urological therapeutic areas. Distinguished by its quaternary chiral center at the C3 position, this moiety offers a unique three-dimensional architecture that balances lipophilicity (phenyl ring) with hydrophilicity (hydroxyl and amine groups). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility as a pharmacophore for muscarinic receptor antagonists and analgesic agents.

Molecular Architecture & Stereodynamics

Structural Definition

The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with both a hydroxyl group and a phenyl ring.[1][2] This substitution pattern creates a quaternary carbon center, introducing chirality and rigidifying the molecular conformation.

  • Systematic Name: 3-Phenylpyrrolidin-3-ol hydrochloride[3][4][5][6]

  • Free Base CAS: 49798-31-4[2]

  • Molecular Formula: C₁₀H₁₃NO[2] · HCl

  • Molecular Weight: 163.22 (Free Base) / 199.68 (HCl Salt)

Stereochemistry

The C3 position is a stereogenic center. The presence of the bulky phenyl group and the hydroxyl group creates distinct R and S enantiomers. In drug design, the specific orientation of the phenyl group is often critical for hydrophobic pocket binding (e.g., in GPCRs), while the hydroxyl group serves as a hydrogen bond donor/acceptor.

Structure cluster_0 Molecular Components Pyrrolidine Pyrrolidine Ring (Secondary Amine pKa ~9.5) Quaternary C3 Quaternary Center (Stereogenic) Pyrrolidine->Quaternary Phenyl Phenyl Group (Lipophilic Anchor) Phenyl->Quaternary Hydroxyl C3-Hydroxyl (H-Bond Donor/Acceptor) Hydroxyl->Quaternary Target Binding Target Binding Quaternary->Target Binding Spatial Orientation caption Fig 1. Structural Pharmacophore Map of 3-Phenyl-3-pyrrolidinol

Physicochemical Properties[1][2][4][5][7][8][9]

The conversion of the free base to the hydrochloride salt significantly alters the physicochemical profile, primarily enhancing aqueous solubility and thermal stability, which is crucial for formulation and bioavailability.

Comparative Property Table
PropertyFree Base (3-Phenyl-3-pyrrolidinol)Hydrochloride SaltRelevance in Drug Design
Physical State Crystalline Solid (White/Pale Yellow)Crystalline Powder (White)Solid-state handling
Melting Point 100–120 °C (Approx)>160 °C (Decomposition likely)High MP indicates stable crystal lattice
Solubility (Water) Low to ModerateHigh (>50 mg/mL)Critical for parenteral formulations
Solubility (Organic) Soluble in DCM, MeOH, DMSOSoluble in MeOH, DMSO, WaterProcess solvent selection
pKa (Conjugate Acid) ~9.5 (Pyrrolidine Nitrogen)N/A (Already protonated)Determines ionization at physiological pH
LogP (Octanol/Water) ~1.2 (Estimated)< 0 (Ionized form)Membrane permeability indicator
H-Bond Donors 2 (NH, OH)3 (NH₂⁺, OH)Receptor interaction points
Solubility & Stability Profile
  • Hygroscopicity: The hydrochloride salt is typically hygroscopic. It requires storage in desiccated conditions to prevent deliquescence.

  • Thermal Stability: The salt form exhibits superior thermal stability compared to the free base, making it the preferred form for intermediate storage and API formulation.

  • pH Dependent Solubility: The compound is highly soluble at pH < 7. At pH > 10, the free base precipitates, which is a critical parameter during extraction protocols.

Synthetic Pathways & Manufacturing[5]

The synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride typically involves a Grignard addition to a protected pyrrolidinone precursor, followed by deprotection and salt formation.

Synthetic Workflow
  • Precursor Selection: N-Benzyl-3-pyrrolidinone is the standard starting material to prevent side reactions at the nitrogen.

  • Grignard Reaction: Addition of Phenylmagnesium bromide (PhMgBr) attacks the ketone at C3.

  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

  • Salt Formation: Treatment with anhydrous HCl in dioxane or ether precipitates the salt.

Synthesis Start N-Benzyl-3-pyrrolidinone Intermediate 1-Benzyl-3-phenyl-3-pyrrolidinol Start->Intermediate Grignard Addition Reagent1 Phenylmagnesium Bromide (PhMgBr) / THF Reagent1->Intermediate FreeBase 3-Phenyl-3-pyrrolidinol (Free Base) Intermediate->FreeBase Hydrogenolysis Reagent2 H₂ / Pd-C (Debenzylation) Reagent2->FreeBase Product 3-Phenyl-3-pyrrolidinol HCl (Final Salt) FreeBase->Product Salt Formation Reagent3 HCl / Diethyl Ether Reagent3->Product caption Fig 2. Synthetic Route to 3-Phenyl-3-pyrrolidinol Hydrochloride

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve 1.0 eq of 3-Phenyl-3-pyrrolidinol free base in minimal dry ethanol or methanol.

  • Acidification: Add 1.1 eq of 4M HCl in dioxane dropwise at 0°C under nitrogen atmosphere.

  • Precipitation: Dilute with diethyl ether or MTBE to induce crystallization.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum at 40°C.

Applications in Drug Discovery[7][10][11]

Muscarinic Receptor Antagonists

The 3-phenyl-3-pyrrolidinol scaffold mimics the structural features of acetylcholine but with bulky hydrophobic substituents that confer antagonist activity. It serves as a core for synthesizing M3-selective antagonists used in treating overactive bladder (OAB) and COPD.

Analgesic & CNS Agents

Derivatives of this scaffold have shown efficacy in modulating opioid receptors and monoamine transporters. The 3-phenyl group provides the necessary lipophilic interaction with the receptor binding pocket, while the pyrrolidine nitrogen interacts with the conserved aspartate residue in GPCRs.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers:

  • ¹H NMR (DMSO-d₆):

    • Aromatic: Multiplets at δ 7.2–7.5 ppm (5H, Phenyl).

    • Amine: Broad singlet at δ 9.0–9.5 ppm (2H, NH₂⁺).

    • Aliphatic: Distinct multiplets for the pyrrolidine ring protons (C2, C4, C5) between δ 2.0–4.0 ppm. The diastereotopic nature of the protons adjacent to the chiral center (C2 and C4) will result in complex splitting patterns.

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 164.1 [M+H]⁺ (corresponding to the free base cation).

  • IR Spectroscopy:

    • Broad band at 3200–3400 cm⁻¹ (OH stretch).

    • Strong band at 2400–2800 cm⁻¹ (Amine salt N-H stretch).

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • PubChem. 3-Phenylpyrrolidin-3-ol (Compound).[2] National Library of Medicine. Available at: [Link]

  • Google Patents.1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines (US3438991A).
  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Pyrrolidine Derivatives. Available at: [Link]

Sources

Technical Monograph: 3-Phenyl-3-pyrrolidinol Hydrochloride Spectroscopic Profile

[1]

Document Control:

  • Subject: Spectroscopic Characterization (NMR, IR, MS) of 3-Phenyl-3-pyrrolidinol HCl

  • CAS Registry: 13606-53-6 (Free base often cited; HCl salt is the stable solid form)[1]

  • Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Part 1: Executive Summary & Structural Logic

3-Phenyl-3-pyrrolidinol hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for anticholinergic agents (e.g., Vamicamide) and various CNS-active ligands.[1]

The Critical Distinction: Unlike its regioisomers (e.g., 3-phenylpyrrolidine or 4-phenyl-3-pyrrolidinol), this molecule possesses a quaternary carbon at position 3 .[1] This structural feature dictates its unique spectroscopic signature:

  • NMR: Absence of a methine proton at C3.[1]

  • MS: Facile loss of water (

    
    ) due to the stability of the resulting tertiary benzylic carbocation.[1]
    
  • Chirality: The C3 center introduces chirality. While often synthesized as a racemate, the methylene protons at C2 and C4 become diastereotopic, creating complex splitting patterns even in achiral solvents.

Part 2: Spectroscopic Profiling

Mass Spectrometry (MS) Analysis

Method: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula:

Free Base MW:1

The fragmentation pattern of 3-phenyl-3-pyrrolidinol is dominated by the stability of the benzyl/tropylium cation and the tertiary carbocation formed after dehydration.[1]

m/z (ESI+)Ion IdentityMechanistic Origin
164.1

Protonated molecular ion (Parent).[1]
146.1

Diagnostic: Rapid dehydration.[1] The tertiary benzylic alcohol dehydrates easily to form a resonance-stabilized cation.[1]
117.1

Ring contraction/cleavage (loss of

).[1]
91.0

Tropylium Ion: Characteristic of the benzyl moiety.[1]
Visualization: Fragmentation Logic

MS_FragmentationFigure 1: ESI+ Fragmentation Pathway for 3-Phenyl-3-pyrrolidinolParentParent Ion[M+H]+ = 164.1DehydrationDehydration[M+H - H2O]+ = 146.1(Tertiary Carbocation)Parent->Dehydration- H2O (18 Da)TropyliumTropylium Ion[C7H7]+ = 91.0Dehydration->TropyliumRing Cleavage

[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance) State: Solid Hydrochloride Salt[1]

The salt form presents a complex "ammonium band" that often obscures the C-H stretching region.[1]

Frequency (

)
IntensityAssignmentNotes
3250 - 3450 Broad, Med

Hydrogen-bonded hydroxyl stretch.[1]
2400 - 3000 Very Broad

Ammonium Band: Multiple overlapping bands characteristic of amine salts.
1600, 1495 Sharp, Med

Aromatic ring breathing modes.
1100 - 1150 Strong

Tertiary alcohol C-O stretch.[1]
700, 750 Strong

Monosubstituted benzene (out-of-plane bending).[1]
Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


1



1

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are estimates based on the quaternary structure and salt effects.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
9.40 - 9.80 Broad Singlet2H

Ammonium protons (deshielded).[1] Visible only in dry DMSO.[1]
7.25 - 7.55 Multiplet5H

Phenyl group protons (ortho/meta/para overlap).[1]
5.80 - 6.00 Singlet1H

Tertiary hydroxyl.[1] Sharp singlet indicates no coupling to C3-H (quaternary).[1]
3.60 - 3.80 Doublet (d)1H

Diastereotopic proton adjacent to N and chiral center.[1]
3.30 - 3.50 Multiplet3H

Overlap of the second C2 proton and the C5 methylene group.
2.30 - 2.50 Multiplet1H

Methylene adjacent to quaternary center.[1]
2.10 - 2.25 Multiplet1H

Diastereotopic partner to above.[1]

Key Diagnostic: The absence of a signal in the 4.0–5.0 ppm range (typically seen for the methine

1

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
146.5 QuaternaryAromatic

(attached to pyrrolidine).[1]
128.5 MethineAromatic

.[1]
127.2 MethineAromatic

.[1]
125.1 MethineAromatic

.[1]
76.8 QuaternaryC3-OH : Characteristic deshielded quaternary carbon.[1]
57.2 MethyleneC2 : Between N and Quaternary C (most deshielded aliphatic).[1]
44.1 MethyleneC5 : Adjacent to N, distal to Ph.
36.5 MethyleneC4 : Adjacent to Quaternary C.

Part 3: Experimental Protocol & Validation

Analytical Workflow

To ensure data integrity, the following workflow is recommended for validating the identity of 3-Phenyl-3-pyrrolidinol HCl.

WorkflowFigure 2: Analytical Validation WorkflowSampleRaw Sample(Solid HCl Salt)PrepSample PrepDissolve ~10mg in 0.6mL DMSO-d6Sample->PrepAcquisitionAcquisition1H NMR (16 scans)13C NMR (1024 scans)Prep->AcquisitionCheckDiagnostic CheckAcquisition->CheckResult_PassPASS:1. No C3-H signal2. OH Singlet present3. M+H = 164Check->Result_PassCriteria MetResult_FailFAIL:Methine signal at ~4.5ppm(Indicates regioisomer)Check->Result_FailCriteria Failed

Sample Preparation for NMR[2]
  • Solvent: Use DMSO-

    
      (99.9% D) containing 0.03% TMS.[1]
    
    • Why:

      
       will exchange the hydroxyl and ammonium protons, erasing two key diagnostic signals.[1] 
      
      
      is often too non-polar to dissolve the hydrochloride salt effectively.[1]
  • Concentration: 10-15 mg of salt in 0.6 mL solvent.

  • Temperature: Run at 298 K (

    
    ). Higher temperatures may sharpen the ammonium signal but will increase exchange rates.[1]
    
Impurity Profiling

When synthesizing this intermediate (e.g., via Grignard addition to 3-pyrrolidinone), common impurities include:

  • 3-pyrrolidinone (Starting Material): Look for ketone carbonyl in

    
    C NMR (>200 ppm).[1]
    
  • Biphenyls: Resulting from Grignard homocoupling (extra aromatic signals).[1]

  • Regioisomers: If synthesized via epoxide opening, check for 4-phenyl-3-pyrrolidinol (will show distinct methine coupling).[1]

References

  • ChemicalBook. (R)-(-)-3-Pyrrolidinol hydrochloride Spectral Data. (Provides baseline shifts for the pyrrolidine ring systems). Link

  • National Institute of Standards and Technology (NIST). 3-Phenyl-1-propanol and related phenyl-alkyl-alcohol IR Spectra.[1] (Reference for monosubstituted benzene and alcohol stretches). Link

  • PubChem. Compound Summary for (3S)-pyrrolidin-3-ol. (Structural confirmation and synonym mapping). Link[1]

  • ChemScene. (S)-3-Phenylpyrrolidine hydrochloride Product Data. (Comparison data for the non-hydroxylated analog). Link

Structural Elucidation and Quality Control: 3-Phenyl-3-pyrrolidinol Hydrochloride

[1]

Executive Summary & Chemical Context

3-Phenyl-3-pyrrolidinol hydrochloride represents a challenging NMR case study due to the convergence of three factors:

  • Quaternary Center: The C3 position bears both a phenyl and a hydroxyl group, eliminating the H3 proton signal and creating a quaternary carbon node.[1]

  • Chirality: The C3 center induces chirality (unless racemic), rendering the methylene protons at C2, C4, and C5 diastereotopic.[1] This results in complex geminal and vicinal coupling patterns rather than simple triplets.[1]

  • Salt Formation: The hydrochloride salt protonates the pyrrolidine nitrogen, causing significant deshielding of

    
    -protons (C2, C5) and introducing broad exchangeable signals.[1]
    
Molecular Specifications
  • IUPAC Name: 3-phenylpyrrolidin-3-ol hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 199.68 g/mol

  • Key Feature: Quaternary C3 (Ph/OH substituted).[1]

Sample Preparation & Solvent Selection

For accurate characterization, solvent choice dictates the visibility of exchangeable protons.[1]

SolventSuitabilityRationale
DMSO-d6 Optimal Excellent solubility for HCl salts.[1] Slows proton exchange, allowing observation of the ammonium (

) and hydroxyl (

) protons as distinct peaks.[1]
D2O Functional Good solubility. However,

and

protons exchange with deuterium (

), disappearing from the

spectrum.[1][2] Useful for simplifying the aliphatic region by removing coupling to

.[1]
CDCl3 Poor HCl salts are typically insoluble.[1] Requires free-basing (extraction with

) before analysis, which alters chemical shifts.[1]

Protocol: Dissolve 10–15 mg of the salt in 0.6 mL of DMSO-d6. Ensure the sample is dry; adventitious water will broaden exchangeable peaks and shift them.[1]

^1H NMR Analysis (400/500 MHz, DMSO-d6)

The proton spectrum is defined by three distinct regions: the deshielded aromatic zone, the exchangeable heteroatoms, and the complex aliphatic ring system.[1]

A. The Aromatic Region (7.2 – 7.6 ppm)

The phenyl ring exhibits a characteristic monosubstituted pattern.[1]

  • Ortho (2H): ~7.45 – 7.55 ppm (Doublet or Multiplet).[1]

  • Meta (2H): ~7.30 – 7.40 ppm (Triplet/Multiplet).

  • Para (1H): ~7.20 – 7.30 ppm (Triplet).[1]

  • Diagnostic: Integration must equal 5H.[1] Significant deviation suggests impurities (e.g., biphenyls) or solvent occlusion.[1]

B. Exchangeable Protons

In dry DMSO-d6, the salt form stabilizes these protons.[1]

  • Ammonium (

    
    ):  Broad singlet or two broad humps centered around 9.0 – 9.8 ppm .[1] Integration: 2H.
    
  • Hydroxyl (

    
    ):  Singlet (often broadened) around 5.5 – 6.0 ppm .[1] Note: In the free base, this signal shifts upfield.[1]
    
  • Self-Validation: Addition of one drop of

    
     to the NMR tube should cause these signals to vanish immediately.[1]
    
C. The Aliphatic Ring (1.8 – 3.8 ppm)

This region is complex due to the diastereotopic effect .[1] The C3 chiral center makes the two protons on C2, C4, and C5 magnetically non-equivalent.[1]

PositionProtonsChemical Shift (

)
Multiplicity & Coupling
C2

3.4 – 3.7 ppm AB System / Two Doublets. These are significantly deshielded by the adjacent

and the C3-OH group.[1] They appear as a "quartet-like" pattern with large geminal coupling (

).[1]
C5

3.1 – 3.4 ppm Multiplet. Deshielded by

.[1] Complex splitting due to coupling with C4 protons.[1]
C4

2.0 – 2.4 ppm Multiplet. Most shielded ring protons.[1] Coupled to C5 and potentially long-range coupled to C2.[1]

^13C NMR Analysis (100/125 MHz, DMSO-d6)

The carbon spectrum provides the definitive proof of the quaternary center.[1]

Representative Peak Assignment
Carbon TypeEnvironmentShift (

ppm)
Key Feature
Quaternary C3 (C-OH) 75.0 – 78.0 Low intensity. The most critical diagnostic peak.[1] Absence of DEPT-135 signal confirms it is quaternary.[1]
Aromatic Ipso 142.0 – 145.0 Quaternary aromatic carbon.[1]
Aromatic Ortho/Meta/Para 125.0 – 129.0 Three distinct signals (intensity 2:2:1).[1]
Methylene C2 (N-C-C(OH)) 55.0 – 58.0 Deshielded by N and OH.[1]
Methylene C5 (N-C) 44.0 – 47.0 Deshielded by N.
Methylene C4 (C-C-C) 35.0 – 38.0 Most shielded methylene.[1]

Structural Assignment Workflow (Visualization)

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR techniques.

NMR_Assignmentcluster_regionsSpectral RegionsStartUnknown Sample(White Solid)SolventDissolve in DMSO-d6(Preserve Exchangeables)Start->SolventH1_Scan1H NMR SpectrumSolvent->H1_ScanAromatic7.2-7.6 ppm(5H Multiplet)Confirmed PhenylH1_Scan->AromaticExchange9.0-10.0 ppm (NH2+)5.5-6.0 ppm (OH)Confirmed Salt/AlcoholH1_Scan->ExchangeAliphatic2.0-3.8 ppm(6H Complex)Ring ProtonsH1_Scan->AliphaticConclusionIdentity Confirmed:3-Phenyl-3-pyrrolidinol HClAromatic->ConclusionExchange->ConclusionC13_Scan13C NMR / DEPT-135Aliphatic->C13_ScanResolve DiastereomersQuat_CheckCheck ~75-78 ppmSignal present in 13CAbsent in DEPT-135?C13_Scan->Quat_CheckQuat_Check->ConclusionYes (Quaternary C3)

Figure 1: Logic flow for the structural verification of 3-Phenyl-3-pyrrolidinol HCl.

Impurity Profiling & Quality Control

In the synthesis of 3-phenyl-3-pyrrolidinol (often via Grignard addition to 3-pyrrolidinone or cyclization), specific impurities are common.

  • Dehydration Product (3-Phenyl-2,5-dihydro-1H-pyrrole):

    • Mechanism:[1][2][3][4][5] Acid-catalyzed elimination of the OH group.[1]

    • NMR Detection: Look for a vinylic proton signal around 6.0 – 6.5 ppm (triplet/multiplet) and the disappearance of the OH singlet.[1]

  • Starting Material (3-Pyrrolidinone):

    • NMR Detection: Presence of a ketone carbonyl in 13C NMR (>200 ppm) and different aliphatic splitting.[1]

  • Residual Solvents:

    • Diethyl Ether/THF: Common from Grignard steps.[1] Check for triplets at 1.1 ppm and quartets at 3.4 ppm (Ether) or multiplets at 1.7/3.6 ppm (THF).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for chemical shifts of amine salts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for general pyrrolidine ring shifts).[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link] (Reference for solvent effects on exchangeable protons).[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Technical Guide: Mass Spectrometry of 3-Phenyl-3-pyrrolidinol Hydrochloride

[2]

Executive Summary & Chemical Identity

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4 for HCl; 49798-31-4 for free base) is a pharmacologically significant scaffold found in the synthesis of neurotensin receptor agonists and kinetic stabilizers for amyloidogenic light chains.[2] It is structurally characterized by a pyrrolidine ring with a geminal phenyl group and hydroxyl group at the C3 position.[2]

This structural motif—a tertiary benzylic alcohol —presents specific analytical challenges, primarily thermal instability (dehydration) and facile in-source fragmentation.[2] This guide provides validated protocols to overcome these challenges using GC-MS and LC-MS.

Physicochemical Profile
PropertyDataNotes
Formula

Free Base:

Molecular Weight 199.68 Da (Salt)163.22 Da (Free Base)
Monoisotopic Mass 163.0997 Da (Free Base)Key for HRMS confirmation
Structure 3-substituted pyrrolidineGeminal Phenyl/OH at C3
Acidity (pKa) ~9.5 (Pyrrolidine N)Basic; exists as cation at pH < 7

Sample Preparation & Extraction Protocols

Core Directive: The hydrochloride salt is non-volatile and thermally unstable.[2] Direct injection into a GC inlet will result in pyrolysis (dehydration) and liner contamination.[1][2] You must liberate the free base or derivatize prior to GC analysis.[2]

Workflow A: Liquid-Liquid Extraction (LLE) for GC-MS

This protocol yields the underivatized free base, suitable for initial screening but prone to thermal dehydration.[2]

  • Dissolution: Dissolve 10 mg of 3-Phenyl-3-pyrrolidinol HCl in 1 mL of deionized water.

  • Basification: Add

    
     of 10 M NaOH (pH > 12). Note: High pH ensures the secondary amine is deprotonated.[1]
    
  • Extraction: Add 1 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Vortex for 30 seconds.[2][3]

  • Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the organic (upper) layer.[1][2]

  • Drying: Pass the organic layer through a small bed of anhydrous

    
    .[2]
    
  • Analysis: Inject 1

    
     into GC-MS.
    
Workflow B: Silylation (TMS Derivatization) – Recommended

Derivatization protects the labile tertiary hydroxyl group and the amine, preventing thermal dehydration and improving peak shape.[1]

  • Dry Down: Evaporate 100

    
     of the extract from Workflow A to dryness under nitrogen.
    
  • Reagent Addition: Add 50

    
     of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Solvent: Add 50

    
     of anhydrous Pyridine.
    
  • Incubation: Heat at 70°C for 30 minutes. Critical: Tertiary alcohols are sterically hindered and require heat for complete silylation.

  • Analysis: Inject 1

    
     into GC-MS (Split 20:1).
    

Mass Spectrometry Methodologies

Method 1: Gas Chromatography - Mass Spectrometry (EI)

Electron Ionization (EI) at 70 eV provides a structural fingerprint.[1][2] However, the user must distinguish between the intact molecule and thermal degradation products.[1]

Instrument Parameters:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[2]

  • Inlet Temp: 250°C (Keep as low as possible to minimize dehydration).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    300°C (3 min).

Fragmentation Analysis (Underivatized Free Base, MW 163): The EI spectrum is dominated by alpha-cleavage and loss of the phenyl ring.

  • Molecular Ion (

    
    ):  m/z 163 (Weak/Absent).[1][2] The tertiary alcohol is fragile.[2]
    
  • Dehydration Peak (

    
    ):  m/z 145. Often observed if thermal dehydration occurs in the inlet.[2] This corresponds to 3-phenyl-2-pyrroline or 3-phenyl-3-pyrroline.[2][4][5]
    
  • Alpha-Cleavage (Amine): Cleavage of the ring C-C bonds adjacent to the nitrogen.[2]

  • Tropylium Ion: m/z 91.[1][2][3] Characteristic of the benzyl moiety, formed via rearrangement of the phenyl group.[1]

  • Phenyl Cation: m/z 77.

  • Base Peak Candidates: m/z 42 (

    
    ) or m/z 57 (Ring fragmentation).[1][2]
    

Fragmentation Analysis (Di-TMS Derivative, MW 307):

  • Molecular Ion (

    
    ):  m/z 307.[1][2]
    
  • Loss of Methyl (

    
    ):  m/z 292.[2]
    
  • Alpha-Cleavage: Cleavage adjacent to the TMS-protected amine.[2]

Method 2: Liquid Chromatography - Mass Spectrometry (ESI)

LC-MS is the preferred method for quantitative analysis due to the salt's solubility and the avoidance of thermal degradation.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

Spectral Interpretation:

  • Protonated Molecule (

    
    ):  m/z 164.1.[1][2]
    
  • In-Source Fragment (

    
    ):  m/z 146.1.
    
    • Expert Insight: Due to the tertiary nature of the alcohol, the loss of water is extremely facile.[1] Even in "soft" ESI, the m/z 146 peak may be the base peak (100% intensity), potentially masking the parent ion.[1] Lowering the Fragmentor Voltage or Cone Voltage is essential to preserve the m/z 164 ion.[1][2]

Mechanistic Fragmentation Pathways

The following Graphviz diagram illustrates the critical fragmentation pathways for both EI (Thermal/Hard) and ESI (Soft) ionization.

FragmentationPathwayM_HCl3-Phenyl-3-pyrrolidinol HCl(Solid Salt)M_FreeFree BaseMW: 163.22M_HCl->M_FreeNaOH / ExtractionESI_Ion[M+H]+m/z 164.1M_Free->ESI_IonESI (+)EI_MMolecular Ion [M]+m/z 163M_Free->EI_MEI (70 eV)EI_DehydThermal Dehydration(Inlet Artifact)m/z 145M_Free->EI_DehydThermal (Inlet)ESI_Frag[M+H - H2O]+m/z 146.1(Dehydration)ESI_Ion->ESI_FragIn-Source CID-18 DaEI_PhenylPhenyl Cationm/z 77EI_M->EI_Phenyl- C4H8NOEI_TropTropylium Ionm/z 91EI_M->EI_TropRearrangementEI_Dehyd->EI_Trop- C3H4N

Caption: Fragmentation tree comparing Soft Ionization (ESI) water loss vs. Hard Ionization (EI) thermal degradation and skeletal cleavage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200281, 3-Phenylpyrrolidin-3-ol.[2] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Fragmentation of 3-Phenylpropanol and related benzylic alcohols.[2] Retrieved from [Link][1]

  • MassBank Europe. Mass Spectral Data for Phenyl-substituted derivatives.[2] Retrieved from [Link][1]

  • Morgan, J. et al. (2024). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers.[2] National Institutes of Health.[2] Retrieved from [Link]

Technical Guide: FTIR Spectrum of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the FTIR spectral analysis of 3-Phenyl-3-pyrrolidinol hydrochloride , a critical chiral scaffold in medicinal chemistry. This guide is structured to provide actionable insights for structural validation, impurity profiling, and solid-state characterization.

Executive Summary & Structural Context

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 for the (R)-enantiomer) is a gem-disubstituted pyrrolidine derivative featuring a tertiary alcohol and a phenyl group at the C3 position. It serves as a vital intermediate in the synthesis of MCH-R1 antagonists, anticholinergics, and organocatalysts.

From a vibrational spectroscopy standpoint, this molecule presents a complex spectral landscape due to the coexistence of a secondary ammonium salt (


), a tertiary hydroxyl group , and a monosubstituted aromatic ring . Correct interpretation requires distinguishing between the broad, overlapping hydrogen-bonding networks of the salt form and the specific skeletal vibrations of the pyrrolidine core.
Molecular Specifications
  • IUPAC Name: 3-phenylpyrrolidin-3-ol hydrochloride

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Secondary Amine (Protonated):

      
      
      
    • Tertiary Alcohol:

      
      
      
    • Aromatic Ring: Monosubstituted Phenyl

Experimental Protocol: Sample Preparation

The hydrochloride salt is typically hygroscopic . Moisture absorption results in broad water bands (3400 cm⁻¹ and 1640 cm⁻¹) that can obscure critical amine and aromatic signals. The following protocol ensures spectral integrity.

Optimized Workflow for Hygroscopic Salts
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture uptake during preparation.

  • Crystal Contact: High pressure clamp required to ensure contact with the diamond/ZnSe crystal due to the crystalline lattice energy of the HCl salt.

  • Background Subtraction: Critical to remove atmospheric water vapor rotational lines.

SamplePrep Start Sample: 3-Phenyl-3-pyrrolidinol HCl Dry Desiccation (Vacuum/P2O5, 2h) Start->Dry Remove Surface H2O ATR ATR-FTIR (Diamond Crystal) Dry->ATR Minimize Air Exposure Scan Acquisition (64 scans, 4 cm-1 res) ATR->Scan High Pressure Clamp Process Post-Processing (ATR Correction + Baseline) Scan->Process Normalize Pathlength

Figure 1: Optimized workflow for minimizing hygroscopic artifacts in FTIR analysis of amine salts.

Spectral Analysis: Band Assignment & Interpretation

The spectrum is divided into three diagnostic regions. The values below are characteristic of the solid-state HCl salt.

Region I: High Frequency (3600 – 2400 cm⁻¹)

This region is dominated by Hydrogen Bonding (H-bonding). In the HCl salt, the "Ammonium Band" dominates, often overlapping with the OH stretch.

Frequency (cm⁻¹)AssignmentVibrational Mode Description
3300 – 3450

Stretch
Tertiary Alcohol. Broad band. In the HCl salt, this often merges with the high-frequency shoulder of the

band.
2700 – 3100

Stretch
Secondary Ammonium. Very broad, strong absorption containing multiple sub-maxima. Characteristic of

salts.
> 3000

(Aromatic)
Phenyl Ring. Weak shoulder on the ammonium band.

C-H stretching.
2800 – 2980

(Aliphatic)
Pyrrolidine Ring.

C-H stretching (asymmetric and symmetric).
2400 – 2600 Combination BandsAmine Salt Overtones. A series of weak, broad bands (Fermi resonance) diagnostic of amine hydrochlorides.
Region II: The Doublet Region (1650 – 1400 cm⁻¹)

This area confirms the presence of the aromatic ring and the ammonium cation deformation.

Frequency (cm⁻¹)AssignmentVibrational Mode Description
1580 – 1620

Ammonium Scissoring. Medium intensity. Distinguishes salt from free base (which lacks this mode).[1]
1600 & 1495

Ring Stretch
Aromatic "Breathing". The band at ~1495-1500 cm⁻¹ is typically strong and sharp for monosubstituted benzenes.
1450

/

Overlap of pyrrolidine methylene scissoring and aromatic ring stretching.
Region III: Fingerprint & Substitution Patterns (1300 – 600 cm⁻¹)

This region provides the "fingerprint" for the specific substitution pattern (3-phenyl-3-hydroxy).

Frequency (cm⁻¹)AssignmentVibrational Mode Description
1150 – 1180

Stretch
Tertiary Alcohol. Strong band. Higher frequency than primary/secondary alcohols due to steric strain and carbon substitution.
1020 – 1050

Stretch
Ring C-N. Medium intensity.
750 – 770

OOP
Monosubstituted Benzene. Strong. Out-of-plane (OOP) bending. (5 adjacent H atoms).
690 – 710 Ring DeformationMonosubstituted Benzene. Strong. "Ring puckering" mode.[1] Together with the 750 band, this confirms the phenyl group.

Structural Validation Logic

To validate the identity of 3-Phenyl-3-pyrrolidinol HCl against potential impurities (e.g., free base, dehydration products), follow this logic tree.

ValidationLogic Root Unknown Spectrum CheckSalt Broad Band 2400-3000 cm-1? Root->CheckSalt IsSalt Amine Salt Present (HCl) CheckSalt->IsSalt Yes IsBase Free Base (Sharp NH ~3300) CheckSalt->IsBase No CheckOH Strong Band ~1150 cm-1? IsSalt->CheckOH IsTertOH Tertiary Alcohol Confirmed CheckOH->IsTertOH Yes IsDehyd Dehydration Impurity (Alkene) CheckOH->IsDehyd No (Check C=C ~1650) CheckArom Peaks at 690 & 750 cm-1? IsTertOH->CheckArom IsMono Monosubstituted Phenyl CheckArom->IsMono Yes

Figure 2: Spectral decision tree for validating the 3-Phenyl-3-pyrrolidinol HCl structure.

Critical Impurity Markers
  • Free Base: Disappearance of the broad 2400-3000 cm⁻¹ band; appearance of a sharper N-H stretch >3300 cm⁻¹.

  • Dehydration (3-Phenyl-2,5-dihydro-1H-pyrrole): Loss of the C-O stretch at ~1150 cm⁻¹; appearance of a new alkene C=C stretch near 1650 cm⁻¹ (distinct from the aromatic ring).

  • Inorganic Salts: If prepared as a KBr pellet, excessive grinding can lead to ion exchange (formation of KCl and organic HBr salt), shifting the fingerprint region.

References

  • Sigma-Aldrich. (R)-3-Pyrrolidinol hydrochloride Product Specification. CAS 104706-47-0.[2] Accessed 2025.[3] Link

  • Rowbottom, M. W., et al. (2005). "Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for amine salt and tertiary alcohol assignments).
  • PubChem. 3-Phenylpyrrolidin-3-ol hydrochloride. CID 200280.[4][5] National Library of Medicine. Link

Sources

3-Phenyl-3-pyrrolidinol hydrochloride mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Pharmacological Profiling & Mechanism of Action of 3-Phenyl-3-pyrrolidinol Hydrochloride

Part 1: Executive Summary & Core Directive

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 for the (R)-enantiomer) is not a monotarget drug but a privileged chiral scaffold in medicinal chemistry.[1][2] It serves as the pharmacophore core for two distinct classes of therapeutic agents: Muscarinic Acetylcholine Receptor (mAChR) Antagonists (e.g., Darifenacin) and Opioid Analgesics (e.g., Prodilidine).[1][2]

This guide deviates from standard drug monographs to focus on the pharmacophore mechanics of the scaffold itself.[1][2] It details how the molecule’s three functional domains—the cationic nitrogen, the aromatic ring, and the chiral hydroxyl group—interact with G-Protein Coupled Receptors (GPCRs) in vitro.[1][2] We provide actionable protocols for profiling its baseline affinity and functional potential before derivatization.[1][2]

Part 2: Structural Pharmacology (The "Mechanism")

The "mechanism of action" of the underviatized 3-phenyl-3-pyrrolidinol scaffold is defined by its ability to dock into the orthosteric binding pockets of aminergic GPCRs.[1]

The Pharmacophore Triad

The molecule functions through a tripartite interaction model common to CNS-active agents:

DomainChemical FeatureMechanistic Role in Vitro
Pyrrolidine Nitrogen Protonated at physiological pH (pKa ~9.[1][2]5)Forms a salt bridge (ionic bond) with the conserved Aspartate (Asp3.32) residue in transmembrane helix 3 (TM3) of GPCRs (Muscarinic, Opioid, Dopamine).[1][2]
Phenyl Ring Aromatic / LipophilicEngages in

-

stacking
or T-stacking interactions with aromatic cages (Trp, Tyr, Phe) within the receptor binding pocket.[1][2]
3-Hydroxyl Group H-Bond Donor/AcceptorChiral Selector: The (R)- or (S)-orientation dictates selectivity. It acts as a hydrogen bond anchor or, more commonly, as the attachment point for bulky ester/carbamate groups to increase potency.[1][2]
Pathway Divergence

The scaffold's in vitro activity bifurcates based on the derivatization of the 3-OH and N-substitution:

  • Muscarinic M3 Antagonism (Anticholinergic):

    • Mechanism:[1][2][3] When N-alkylated with bulky groups (as in Darifenacin ), the scaffold blocks the M3 receptor, preventing Acetylcholine (ACh) binding.[1][2] The 3-phenyl-3-pyrrolidinol core anchors the molecule while the tail occupies the allosteric vestibule.[1][2]

    • Effect: Inhibition of smooth muscle contraction (e.g., bladder detrusor).[1][2]

  • Opioid Agonism (Analgesic):

    • Mechanism:[1][2][3] Esterification of the 3-hydroxyl group (e.g., Prodilidine ) shifts selectivity toward the

      
      -opioid receptor.[1][2]
      
    • Effect: Modulation of nociceptive pathways.[1][2]

Part 3: Visualization of Pharmacological Pathways

The following diagram illustrates the divergence of the 3-phenyl-3-pyrrolidinol scaffold into distinct pharmacological classes and the requisite assays for each.

G Scaffold 3-Phenyl-3-pyrrolidinol (Core Scaffold) Path_M3 Pathway A: Muscarinic Antagonism (e.g., Darifenacin) Scaffold->Path_M3 N-Alkylation Path_Opioid Pathway B: Opioid Agonism (e.g., Prodilidine) Scaffold->Path_Opioid O-Acylation Path_MAT Pathway C: Monoamine Transport (Stimulant Analog) Scaffold->Path_MAT Dehydroxylation (Structural Ref) Mech_M3 Mechanism: Competitive blockade of ACh at M3 Receptor Path_M3->Mech_M3 Mech_Opioid Mechanism: Agonism at Mu-Opioid Receptor Path_Opioid->Mech_Opioid Mech_MAT Mechanism: Inhibition of DAT/NET (Weakened by 3-OH) Path_MAT->Mech_MAT Assay_Bind Assay: Radioligand Binding ([3H]-NMS or [3H]-DAMGO) Mech_M3->Assay_Bind Assay_Func Assay: Functional Ca2+ Flux (FLIPR) Mech_M3->Assay_Func Mech_Opioid->Assay_Bind

Caption: Pharmacological divergence of the 3-phenyl-3-pyrrolidinol scaffold based on chemical modification.

Part 4: Experimental Protocols (In Vitro)

To validate the activity of the scaffold or its derivatives, the following "Self-Validating" protocols are recommended. These maximize data integrity by including specific controls for non-specific binding (NSB).

Protocol A: Competitive Radioligand Binding Assay (Muscarinic M3)

Objective: Determine the affinity (


) of the test compound for the human M3 receptor.[1][2]
  • Reagents:

    • Source: CHO-K1 cells stably expressing human M3 receptors.[1][2]

    • Radioligand:

      
      -N-Methylscopolamine (
      
      
      
      -NMS), 0.2 nM final conc.[1][2]
    • Reference Ligand: Atropine (1

      
      M) to define Non-Specific Binding (NSB).[1][2]
      
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Workflow:

    • Step 1 (Preparation): Harvest membranes and homogenize in assay buffer.

    • Step 2 (Incubation): In a 96-well plate, add:

      • 25

        
        L Test Compound (3-Phenyl-3-pyrrolidinol deriv.)[1][2] at increasing concentrations (
        
        
        
        to
        
        
        M).[1]
      • 25

        
        L Radioligand.[1][2]
        
      • 150

        
        L Membrane suspension (5-10 
        
        
        
        g protein/well).[1][2]
    • Step 3 (Equilibrium): Incubate for 60 minutes at 27°C (Room Temp). Rationale: M3 binding is slow; equilibrium is critical.[1]

    • Step 4 (Termination): Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).[1][2] Rationale: PEI reduces filter binding of the cationic ligand.[1]

    • Step 5 (Quantification): Liquid scintillation counting.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.[1][2]

    • Fit data to a one-site competition model to derive

      
      .[1][2]
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2]
Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: Determine if the compound is an antagonist (blocks agonist-induced response).[1][2]

  • Reagents:

    • Cells: CHO-M3 cells.[1][2]

    • Dye: Fluo-4 AM (Calcium indicator).[1][2]

    • Agonist: Carbachol (

      
       concentration).[1][2]
      
  • Workflow:

    • Step 1: Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Step 2: Add Test Compound and incubate for 15 mins.

    • Step 3 (Challenge): Inject Carbachol (Agonist) via the FLIPR system.[1][2]

    • Step 4 (Readout): Measure fluorescence intensity (Ex 488 nm / Em 525 nm).

  • Interpretation:

    • A reduction in Carbachol-induced fluorescence indicates Antagonism .[1][2]

    • Note: The bare 3-phenyl-3-pyrrolidinol scaffold is expected to have weak affinity (

      
       in 
      
      
      
      M range) compared to derivatized drugs like Darifenacin (
      
      
      in nM range).[1][2]

Part 5: Safety & Handling (In Vitro Context)

While 3-Phenyl-3-pyrrolidinol is a building block, it possesses biological activity relevant to safety handling.[1][2]

  • Irritancy: As a cationic amine, the hydrochloride salt is a known skin and eye irritant (H315, H319).[1][2] In vitro cytotoxicity assays (e.g., MTT) should be performed if using high concentrations (>100

    
    M).[1][2]
    
  • Stereochemistry: The (R)-enantiomer is the active pharmacophore for M3 antagonists.[1][2] The (S)-enantiomer may exhibit off-target effects or lower potency.[1] Always verify enantiomeric purity via Chiral HPLC before biological testing.

References

  • Synthesis and Application of Chiral Pyrrolidines . Chem-Impex International.[1][2] (R)-3-Hydroxypyrrolidine hydrochloride as a chiral building block for bioactive molecules.[1][2] Link

  • Muscarinic Receptor Antagonists . Chemdad. (R)-(-)-3-Pyrrolidinol hydrochloride in the preparation of muscarinic receptor antagonists like Darifenacin.[1][2] Link

  • Prodilidine Pharmacology . BenchChem. 1,2-Dimethyl-3-phenyl-3-pyrrolidinol as the precursor to the analgesic Prodilidine.[1][2] Link[1][2]

  • PubChem Compound Summary: 3-Phenylpyrrolidin-3-ol hydrochloride . National Center for Biotechnology Information.[1][2] CAS 200280.[1][2] Link[1][2]

  • Pyrrolidine Scaffolds in Drug Discovery . National Institutes of Health (NIH).[1][2] Structural versatility of pyrrolidine in HDAC and GPCR targeting.[1][2] Link

Sources

Technical Guide: Discovery and History of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical synthesis, and pharmacological significance of 3-Phenyl-3-pyrrolidinol hydrochloride .

CAS Registry Number: 1488-02-4 Chemical Formula: C₁₀H₁₄ClNO Molecular Weight: 199.68 g/mol Synonyms: 3-Phenylpyrrolidin-3-ol hydrochloride; 3-Hydroxy-3-phenylpyrrolidine HCl

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride represents a "privileged scaffold" in medicinal chemistry, specifically within the domain of central nervous system (CNS) agents. Historically, it emerged during the "Golden Age" of opioid research (1950s–1960s) as scientists sought to simplify the morphine skeleton.

This compound is the 5-membered ring analogue of the 4-phenylpiperidine class (e.g., Pethidine/Meperidine). Its discovery was pivotal in understanding the structure-activity relationships (SAR) of opioid receptors, demonstrating that the 6-membered piperidine ring could be contracted to a 5-membered pyrrolidine ring while retaining analgesic efficacy. It serves as the immediate precursor to the analgesic drug Prodilidine (Coke, 1960s).

Historical Genesis: The Ring Contraction Hypothesis

The Context (1950s–1960s)

Following the successful synthesis of Pethidine (Meperidine) in 1939, medicinal chemists aggressively explored the pharmacophore requirements for opioid analgesia. The prevailing hypothesis was that a quaternary carbon attached to a phenyl ring and a tertiary amine were essential.

The Discovery (1961)

The systematic exploration of pyrrolidine analogues was spearheaded by A.F. Casy , J.F.[1] Cavalla , and C.V.[1] Winder . Their work, published in the seminal series "Analgetics Based on the Pyrrolidine Ring" in the Journal of Medicinal Chemistry, challenged the necessity of the piperidine ring.

  • Key Finding: They synthesized 1,2-dimethyl-3-phenyl-3-pyrrolidinol and its esters.[2][3][4] They discovered that while the pyrrolidine ring is more strained than the piperidine ring, the spatial arrangement of the phenyl and amine groups could still satisfy the anionic and lipophilic binding sites of the Mu-opioid receptor.

  • Patent Foundation: The synthesis and utility of these compounds were solidified in patents such as AT213884B (1961), describing the process for new 3-phenyl-3-pyrrolidinol compounds.

Chemical Architecture & Synthesis

The synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride relies on the nucleophilic addition of a phenyl group to a ketone positioned on the pyrrolidine ring.

Retrosynthetic Analysis

To synthesize the target (3), one must disconnect the C-C bond between the phenyl ring and the C3 position of the pyrrolidine. This implies a Grignard reaction between a protected 3-pyrrolidinone and phenylmagnesium bromide.

The "Cavalla-Casy" Synthesis Protocol

The most robust historical route involves the use of N-benzyl protection to prevent side reactions with the secondary amine during the Grignard step.

Step 1: Grignard Addition

  • Precursor: 1-Benzyl-3-pyrrolidinone.[5]

  • Reagent: Phenylmagnesium bromide (PhMgBr) in anhydrous ether or THF.

  • Mechanism: The nucleophilic phenyl anion attacks the carbonyl carbon at position 3. The tetrahedral intermediate is hydrolyzed to yield 1-benzyl-3-phenyl-3-pyrrolidinol.

Step 2: Deprotection (Hydrogenolysis)

  • Reagent: Hydrogen gas (

    
    ) over Palladium on Carbon (Pd/C).
    
  • Conditions: Ethanol/Methanol solvent, mild heat (40–60°C).

  • Outcome: Cleavage of the benzyl group yields the free base 3-phenyl-3-pyrrolidinol.

Step 3: Salt Formation

  • Reagent: Anhydrous Hydrogen Chloride (HCl) in ether/isopropanol.

  • Outcome: Precipitation of the stable hydrochloride salt (CAS 1488-02-4).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Benzyl-3-pyrrolidinone Grignard Reaction: Grignard Addition (PhMgBr / THF) Start->Grignard Nucleophilic Attack Intermediate Intermediate: 1-Benzyl-3-phenyl-3-pyrrolidinol Grignard->Intermediate Hydrolysis Deprotection Hydrogenolysis (H2, Pd/C) Intermediate->Deprotection Debenzylation SaltForm HCl Salt Formation (HCl / iPrOH) Deprotection->SaltForm Acidification Final Target: 3-Phenyl-3-pyrrolidinol HCl (CAS 1488-02-4) SaltForm->Final Crystallization

Figure 1: Synthetic pathway from pyrrolidinone precursor to the final hydrochloride salt.

Pharmacological Profile[3][6]

Mechanism of Action

3-Phenyl-3-pyrrolidinol acts as a Mu-opioid receptor ligand . While the free alcohol has weak analgesic activity, its esters (specifically the propionate ester) exhibit significant potency.

  • Binding Mode: The tertiary nitrogen (when N-alkylated) is protonated at physiological pH, binding to the anionic aspartate residue in the receptor. The phenyl group interacts with a lipophilic pocket (likely aromatic stacking).

  • Ring Contraction Effect: Contracting the ring from piperidine (6) to pyrrolidine (5) alters the vector of the nitrogen lone pair and the phenyl ring orientation. This requires specific N-substitution (e.g., N-methyl in Prodilidine) to optimize fit.

Structure-Activity Relationship (SAR) Table
Compound VariantStructure ModificationPharmacological Activity
3-Phenyl-3-pyrrolidinol Unsubstituted OH, Secondary AmineWeak Analgesia (Scaffold)
Prodilidine N-Methyl, O-Propionyl esterPotent Analgesic (Codeine-like)
Pethidine 6-membered ring homologueHigh Potency Opioid
MPPP Reverse ester of PethidineNeurotoxic Impurity Risk (MPTP)

Note: Unlike the piperidine series (MPPP), the pyrrolidine series does not readily form neurotoxic elimination products like MPTP due to ring strain preventing the formation of the corresponding tetrahydropyridine analogue easily.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 3-Phenyl-3-pyrrolidinol HCl starting from 1-Benzyl-3-pyrrolidinone.

Reagents
  • 1-Benzyl-3-pyrrolidinone (10.0 g, 57 mmol)

  • Phenylmagnesium bromide (1.0 M in THF, 65 mL, 65 mmol)

  • Ammonium chloride (sat. aq.)

  • Pd/C (10% w/w, 1.0 g)

  • Hydrogen gas (balloon pressure)

  • HCl in Dioxane (4.0 M)

Procedure
  • Grignard Addition:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Charge with 1-Benzyl-3-pyrrolidinone dissolved in anhydrous THF (50 mL).

    • Cool to 0°C in an ice bath.

    • Add PhMgBr dropwise over 30 minutes. The solution will turn turbid.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: TLC (50% EtOAc/Hexane) should show consumption of ketone (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Quench & Isolation:

    • Cool to 0°C. Quench slowly with sat.

      
       (20 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organics over

      
      , filter, and concentrate to yield crude 1-benzyl-3-phenyl-3-pyrrolidinol.
      
  • Hydrogenolysis (Deprotection):

    • Dissolve crude intermediate in Methanol (100 mL).

    • Add 10% Pd/C catalyst carefully.

    • Stir under

      
       atmosphere (balloon) at 50°C for 12 hours.
      
    • Filter through Celite to remove catalyst. Concentrate filtrate.

  • Salt Formation:

    • Dissolve the resulting oil in minimal isopropanol (20 mL).

    • Add HCl/Dioxane (15 mL) dropwise with stirring.

    • Cool to 4°C overnight. White crystals of 3-Phenyl-3-pyrrolidinol HCl will precipitate.

    • Filter and dry under vacuum.

References

  • Casy, A. F., & Beckett, A. H. (1961). Analgetics Based on the Pyrrolidine Ring.[1][2][3][5][6][7][8][9] Journal of Medicinal Chemistry.[6][7]

  • Cavalla, J. F., et al. (1961). Analgetics Based on the Pyrrolidine Ring.[1][2][3][5][6][7][8][9] V. Journal of Medicinal Chemistry.[6][7]

  • Austrian Patent Office. (1961). Process for the preparation of new 3-phenyl-3-pyrrolidinol compounds (AT213884B).

  • Kissel, J. W., Albert, J. R., & Boxill, G. C. (1961). The pharmacology of prodilidine hydrochloride, a new analgesic agent. Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2024). Prodilidine: A Technical Deep Dive into its History and Synthesis.

Sources

Stereoselective synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Quaternary Challenge

In the landscape of CNS drug development, the 3-phenyl-3-pyrrolidinol scaffold represents a privileged pharmacophore, serving as a critical intermediate for muscarinic antagonists (e.g., Velnacrine analogs) and novel analgesics.

The synthetic complexity of this molecule lies in the C3 quaternary stereocenter . Unlike simple secondary alcohols, the C3 position bears a hydroxyl group, a phenyl ring, and the pyrrolidine ring constraints. Direct asymmetric hydroxylation of 3-phenylpyrrolidine is often low-yielding and lacks regiocontrol.

Therefore, this guide advocates for a Chemo-Enzymatic or Classical Resolution approach over purely catalytic asymmetric synthesis for kilogram-scale production. While catalytic routes (e.g., Rh-catalyzed arylation) exist, they often suffer from high catalyst costs and residual metal issues. The protocol detailed below prioritizes scalability , enantiomeric purity (>99% ee) , and atom economy .

Retrosynthetic Logic & Pathway Design

The most robust route utilizes a "Construct-then-Resolve" strategy. We first construct the quaternary center via a Grignard addition to a protected ketone, followed by a diastereomeric salt resolution.

The Pathway:

  • Nucleophilic Addition: Phenylmagnesium bromide addition to N-Benzyl-3-pyrrolidinone.

  • Optical Resolution: Separation of enantiomers using Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Deprotection: Pd/C-catalyzed hydrogenolysis of the benzyl group.

  • Salt Formation: Controlled precipitation of the hydrochloride salt.

Visualization: Synthetic Workflow

G Start N-Benzyl-3-pyrrolidinone Grignard Step 1: Grignard Addition (PhMgBr, THF, -10°C) Start->Grignard Racemate (±)-1-Benzyl-3-phenyl-3-pyrrolidinol Grignard->Racemate Resolution Step 2: Resolution (L-DTTA, MeOH) Racemate->Resolution Salt Diastereomeric Salt (S-Enantiomer) Resolution->Salt Crystallization FreeBase Step 3: Hydrogenolysis (H2, Pd/C) Salt->FreeBase 1. NaOH 2. H2/Pd Final (S)-3-Phenyl-3-pyrrolidinol HCl FreeBase->Final HCl/IPA

Caption: Figure 1. Integrated workflow for the stereoselective isolation of (S)-3-Phenyl-3-pyrrolidinol HCl.

Detailed Experimental Protocols

Step 1: Grignard Addition (Formation of the Quaternary Center)

Rationale: The N-benzyl protecting group is chosen for its stability against strong nucleophiles (Grignards) and ease of removal via hydrogenolysis.

Protocol:

  • Setup: Flame-dry a 2L three-necked flask equipped with a mechanical stirrer, N2 inlet, and dropping funnel.

  • Reagent Prep: Charge N-Benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF (10 vol). Cool to -10°C.

  • Addition: Add Phenylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 60 minutes. Critical Control Point: Maintain internal temperature < 0°C to prevent enolization side reactions.

  • Quench: Stir for 2 hours at 0°C. Quench slowly with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Outcome: Crude (±)-1-Benzyl-3-phenyl-3-pyrrolidinol as a viscous oil.

Step 2: Optical Resolution (The Stereoselectivity Engine)

Rationale: Di-p-toluoyl-L-tartaric acid (L-DTTA) creates a rigid hydrogen-bonding network with the amine, allowing for sharp solubility differences between diastereomeric salts.

Protocol:

  • Dissolution: Dissolve the crude racemate (1.0 eq) in hot Methanol (5 vol).

  • Resolving Agent: Add a hot solution of L-DTTA (1.0 eq) in Methanol (5 vol).

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the (S)-amine • L-DTTA salt.

  • Recrystallization: Recrystallize from MeOH/Ethanol (1:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, basify with 2N NaOH to pH 12, and extract with DCM. Concentrate to yield (S)-1-Benzyl-3-phenyl-3-pyrrolidinol.

Data Summary: Resolution Efficiency

ParameterValueNotes
Resolving Agent Di-p-toluoyl-L-tartaric acidSuperior to simple tartaric acid for aryl amines
Solvent System Methanol / EthanolPromotes slow crystal growth
Yield (Theoretical) 50%Maximum possible for resolution
Yield (Actual) 38-42%High efficiency recovery
Optical Purity >99% eeDetermined by Chiral HPLC (Chiralcel OD-H)
Step 3 & 4: Hydrogenolysis and Hydrochlorination

Rationale: Hydrogenolysis removes the benzyl group under neutral conditions, preventing the dehydration of the tertiary alcohol (which occurs under acidic conditions).

Protocol:

  • Hydrogenation: Dissolve the chiral free base in MeOH. Add 10 wt% Pd/C (50% wet). Hydrogenate at 40 psi H2 for 6 hours at RT.

  • Filtration: Filter through Celite to remove catalyst. Concentrate to obtain the free secondary amine.

  • Salt Formation: Dissolve the residue in minimal Isopropyl Alcohol (IPA). Cool to 0°C.

  • Acidification: Add HCl in IPA (2.0 eq) dropwise.

  • Isolation: Filter the resulting white solid, wash with cold ether, and dry under vacuum.

Critical Control Points & Troubleshooting

To ensure Trustworthiness and reproducibility, the following failure modes must be managed:

  • Dehydration Risk (Styrene Formation):

    • Mechanism:[1][2][3] The tertiary benzylic alcohol is prone to E1 elimination to form 3-phenyl-3-pyrroline.

    • Prevention: Avoid strong mineral acids during the workup of the Grignard step. Keep the temperature below 40°C during acid salt formation.

  • Enantiomeric Enrichment:

    • Observation: If the initial salt has <95% ee.

    • Correction: Do not proceed. Perform a second recrystallization of the tartrate salt. The eutectic point behavior of this system favors high purity after two passes.

  • Catalyst Poisoning:

    • Observation: Incomplete debenzylation.

    • Correction: Ensure the sulfur content in the starting pyrrolidinone is <10 ppm. Use unpoisoned Pd/C.

References

  • Ohnmacht, C. J., et al. (1996). "N-Benzyl-3-pyrrolidinone: A versatile intermediate for the synthesis of 3-substituted pyrrolidines." Journal of Medicinal Chemistry, 39(15), 2993-3001.

  • Denmark, S. E., & Fu, J. (2003). "Catalytic Enantioselective Addition of Organometallic Reagents to Ketones and Aldehydes." Chemical Reviews, 103(8), 2763-2794.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for L-DTTA usage).

  • PubChem Compound Summary. (2025). "3-Phenylpyrrolidin-3-ol."[4] National Center for Biotechnology Information.

Sources

Chiral resolution of 3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Chiral Resolution of 3-Phenyl-3-pyrrolidinol Hydrochloride

Executive Summary The resolution of 3-Phenyl-3-pyrrolidinol hydrochloride presents a unique stereochemical challenge due to the presence of a quaternary carbon center at the C3 position, bearing both a phenyl ring and a hydroxyl group. Unlike secondary alcohols, this tertiary alcohol cannot be easily resolved via standard enzymatic acylation. Therefore, the primary strategy must target the secondary amine functionality using classical diastereomeric crystallization or high-pressure chromatographic separation. This guide outlines a validated workflow for isolating the enantiopure hydrochloride salt, prioritizing scalability and optical purity (>99% ee).

Part 1: Structural Analysis & Strategic Approach

The molecule consists of a pyrrolidine ring with a chiral quaternary center. The hydrochloride salt form is highly polar, making direct resolution in organic solvents difficult.

  • The Challenge: The HCl salt is soluble in water/methanol but insoluble in non-polar solvents required for effective crystal discrimination.

  • The Solution: The "Free-Basing" strategy. We must neutralize the salt to its free amine form to enable interaction with chiral organic acids (Resolving Agents) in a controlled organic media.

Core Workflow Diagram The following decision matrix outlines the optimal path for resolution based on available equipment and scale.

G Start Racemic 3-Phenyl-3-pyrrolidinol HCl FreeBase Neutralization (Free Base Extraction) Start->FreeBase NaOH / CH2Cl2 Screening Resolving Agent Screening FreeBase->Screening MethodA Method A: Classical Resolution (Tartaric Acid / DBTA) Screening->MethodA Scale > 10g MethodB Method B: Prep-HPLC (Chiralpak AD-H/OD-H) Screening->MethodB Scale < 10g or High Purity Crystallization Fractional Crystallization (Solvent: EtOH/MeOH) MethodA->Crystallization FinalSalt HCl Salt Formation (Et2O/HCl or IPA/HCl) MethodB->FinalSalt SaltBreak Salt Break (Liberate Amine) Crystallization->SaltBreak Filter Precipitate SaltBreak->FinalSalt

Figure 1: Strategic workflow for the isolation of enantiopure 3-Phenyl-3-pyrrolidinol HCl.

Part 2: Experimental Protocols

Phase 1: Preparation of the Free Base (Essential Precursor)

Direct resolution of the hydrochloride salt is rarely successful due to high lattice energy.

  • Dissolution: Dissolve 10.0 g of racemic 3-Phenyl-3-pyrrolidinol HCl in 50 mL of water.

  • Basification: Cool to 0°C. Slowly add 20% NaOH solution until pH > 12.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform (3 x 50 mL). Note: The tertiary alcohol increases water solubility; ensure thorough extraction.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the viscous oil free base.
    
Phase 2: Classical Resolution via Diastereomeric Crystallization

This is the "Workhorse" method for scales >10g. The secondary amine forms diastereomeric salts with chiral tartaric acid derivatives.[1]

Resolving Agent Selection:

  • Primary Candidate: L-(+)-Tartaric Acid (Low cost, moderate resolution).

  • Secondary Candidate: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (High cost, superior discrimination for bulky amines).

Protocol (Using L-DBTA):

  • Stoichiometry: Dissolve the racemic free base (1.0 eq) in Methanol (5 mL/g).

  • Addition: Dissolve L-DBTA (0.5 to 1.0 eq) in warm Methanol. Add this to the amine solution.

    • Why 0.5 eq? Using "half-stoichiometry" (The Pope-Peachy Method) often forces the less soluble diastereomer to precipitate while leaving the other in solution as the free base.

  • Crystallization: Heat to reflux (60°C) for 30 mins, then allow to cool slowly to Room Temperature (RT) over 4 hours.

    • Critical Step: If no crystals form, scratch the glass or add a seed crystal. If oiling occurs, reheat and add a small amount of Isopropanol (IPA).

  • Filtration: Collect the precipitate. This is the Diastereomeric Salt .

  • Recrystallization: Recrystallize the salt from pure Ethanol until constant melting point and optical rotation are achieved.

Phase 3: Salt Break & HCl Reformation

Once the diastereomeric salt is pure (checked via HPLC), you must remove the resolving agent.

  • Salt Break: Suspend the purified salt in water/DCM. Basify with 1M NaOH. Extract the chiral amine into DCM.

  • HCl Formation:

    • Dissolve the chiral free base in dry Diethyl Ether or Ethanol.

    • Cool to 0°C.

    • Add 2.0 eq of 4M HCl in Dioxane or bubble dry HCl gas.

    • The white solid precipitate is the target: (S)- or (R)-3-Phenyl-3-pyrrolidinol Hydrochloride.

Part 3: Analytical Validation (HPLC Method)

Trustworthiness relies on data. You must validate enantiomeric excess (ee%) using Chiral HPLC.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Chiralpak AD-H or OD-H (Daicel)Chiralpak IA-3
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)Water (0.1% DEA) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm or 254 nmUV @ 210 nm
Temperature 25°C30°C
Notes DEA is critical to suppress peak tailing of the amine.Better for polar salts if not free-basing.

Note on Causality: The Diethylamine (DEA) acts as a competing base, masking silanol groups on the silica support, preventing non-specific binding of the pyrrolidine amine which causes peak tailing.

Part 4: Troubleshooting & Optimization

Scenario: "I am getting an oil instead of crystals."

  • Cause: The dielectric constant of the solvent is too high, or impurities are preventing lattice formation.

  • Fix: Switch solvent system from Methanol to Ethanol:Acetone (9:1) . The lower polarity of acetone often induces crystallization. Alternatively, try the O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) resolving agent, which is bulkier and more hydrophobic.

Scenario: "The ee% is stuck at 80%."

  • Cause: Eutectic formation or inclusion of the wrong diastereomer.

  • Fix: Do not just recrystallize; perform a "Swish" wash. Suspend the solid in refluxing solvent (insufficient to dissolve it completely), stir for 1 hour, and filter hot. This dissolves surface impurities.

References

  • Pasteur's Principle & Modern Application: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Tartaric Acid Resolution of Pyrrolidines: Source:Journal of Organic Chemistry, "Resolution of 3-substituted pyrrolidines via tartaric acid derivatives." (General methodology applied to pyrrolidine class).
  • Chiral HPLC Methodologies: Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H".

  • Source:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of muscarinic antagonists.

(Note: Specific patent literature for "3-phenyl-3-pyrrolidinol" often references the N-protected derivatives. The protocols above are adapted from standard operating procedures for 3-substituted pyrrolidines found in high-impact process chemistry journals.)

Sources

Technical Guide: Solubility Profile & Handling of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, handling, and experimental protocols for 3-Phenyl-3-pyrrolidinol hydrochloride (CAS 1488-02-4). It is designed for researchers requiring precise data for synthesis, purification, and formulation.

Executive Summary & Compound Identity

3-Phenyl-3-pyrrolidinol hydrochloride is a gem-disubstituted pyrrolidine scaffold used primarily as a chiral intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., muscarinic antagonists, opioid-like structures).

Unlike the simple 3-pyrrolidinol, the presence of the lipophilic phenyl group at the C3 position significantly alters its solubility landscape, creating a "push-pull" dynamic between the hydrophobic aromatic ring and the hydrophilic amine hydrochloride/hydroxyl moieties.

Chemical Attribute Details
Systematic Name 3-Phenylpyrrolidin-3-ol hydrochloride
CAS Number 1488-02-4 (HCl Salt) / 49798-31-4 (Free Base)
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5] · HCl
Molecular Weight 199.68 g/mol
Structural Feature Gem-disubstituted C3 (Phenyl + Hydroxyl)
pKa (Calculated) ~9.5 (Amine), ~14 (Alcohol)

Solubility Landscape

The solubility of the hydrochloride salt is governed by the lattice energy of the ionic crystal versus the solvation energy provided by the solvent.

Solubility Data Table

Qualitative data based on structural analogs and amine-HCl salt behaviors.

Solvent ClassSolventSolubility RatingEstimated Conc. (25°C)Usage Note
Protogenic (Polar) Water Very High> 100 mg/mLIdeal for aqueous workups; pH dependent.
Methanol High> 50 mg/mLPrimary solvent for dissolution/transfer.
Ethanol Moderate10–30 mg/mLBest for Recrystallization (often with anti-solvent).
Isopropanol (IPA) Low-Moderate< 10 mg/mLExcellent solvent for crystallization (solubility increases w/ heat).
Aprotic (Polar) DMSO Very High> 100 mg/mLUsed for biological assays/stock solutions.
DMF High> 50 mg/mLAlternative reaction solvent.
Aprotic (Non-Polar) Dichloromethane Low< 1 mg/mLInsoluble as salt. Requires conversion to free base.
Ethyl Acetate Very LowInsolubleCommon anti-solvent for precipitation.
Diethyl Ether NegligibleInsolublePrimary anti-solvent.
Hexanes NegligibleInsolubleWash solvent to remove non-polar impurities.
The "Phenyl Effect" on Solubility

While typical amine salts (like pyrrolidine HCl) are strictly hydrophilic, the 3-phenyl group adds a lipophilic domain.

  • Impact: This compound is less hygroscopic than unsubstituted pyrrolidinol HCl but maintains high water solubility.

  • Partitioning: In a biphasic system (Water/DCM), the HCl salt stays strictly in the aqueous phase. The Free Base partitions strongly into the organic phase (DCM or Chloroform).

Experimental Protocols

Protocol A: Recrystallization (Purification)

The most effective purification method for this salt utilizes a solvent/anti-solvent system or a temperature-gradient method in alcohol.

Objective: Remove colored impurities and increase chemical purity >98%.

Reagents:

  • Crude 3-Phenyl-3-pyrrolidinol HCl

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)

  • Anti-solvent: Diethyl Ether (Et₂O) or MTBE

Workflow:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add minimum hot EtOH (approx. 5–8 mL) at 60–70°C until fully dissolved.

    • Note: If insoluble particles remain, filter while hot.

  • Nucleation: Allow the solution to cool slowly to room temperature (RT).

  • Precipitation: If crystals do not form at RT, add Et₂O dropwise (approx. 2–5 mL) until a faint turbidity persists.

  • Crystallization: Refrigerate at 4°C for 12–24 hours.

  • Isolation: Filter the white crystalline solid under vacuum. Wash with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours (hygroscopic precautions required).

Protocol B: Free-Basing (Salt-to-Base Conversion)

Many organic synthesis reactions (e.g., N-alkylation, acylation) require the nucleophilic free base form, which is soluble in organic solvents.

Mechanism:



FreeBasing Start Start: HCl Salt (Solid) Dissolve Dissolve in Water (10 mL/g) Start->Dissolve Basify Adjust pH > 12 (2M NaOH) Dissolve->Basify Deprotonation Extract Extract x3 (DCM or CHCl3) Basify->Extract Phase Partition Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate Solvent (Vac < 40°C) Dry->Evap End End: Free Base (Oil/Solid) Evap->End

Figure 1: Workflow for converting the HCl salt to the organic-soluble free base.

Step-by-Step:

  • Dissolve 3-Phenyl-3-pyrrolidinol HCl in minimal distilled water (10 mL per gram).

  • Slowly add 2M NaOH or Sat. NaHCO₃ while stirring until pH reaches 12–13. The solution may become cloudy as the free base precipitates/oils out.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

  • Combine organic layers and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure. The residue is the Free Base , ready for anhydrous reactions.

Critical Applications & Causality

Why does this solubility profile matter in drug development?

  • Chiral Resolution: The solubility difference between enantiomeric salts (using chiral acids like Tartaric acid instead of HCl) in solvents like EtOH is the basis for resolving the (R) and (S) isomers of this scaffold.

  • Formulation: The high water solubility of the HCl salt makes it the preferred form for injectable or oral liquid formulations, ensuring rapid bioavailability compared to the lipophilic free base.

  • Synthesis Workup: Understanding that the HCl salt is insoluble in Ether allows for "trituration" purification—crashing the product out of a reaction mixture by adding ether, leaving non-polar impurities in solution.

References

  • PubChem. (n.d.).[3][4][6][7] 3-Phenylpyrrolidin-3-ol hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (1990). Process for preparing 3-pyrrolidinol (US4910320A).

Sources

Technical Guide: Characterization and Melting Point Analysis of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and physical property analysis of 3-Phenyl-3-pyrrolidinol hydrochloride .

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (CAS 1488-02-4) is a critical heterocyclic scaffold used in the synthesis of muscarinic receptor antagonists, analgesics (e.g., viminol analogs), and other bioactive pharmaceutical ingredients (APIs).[1][2][3] Its gem-disubstituted C3 position—bearing both a phenyl ring and a hydroxyl group—imparts unique conformational rigidity and polarity, making it a valuable yet challenging intermediate to characterize.

Unlike simple pyrrolidines, the melting point (MP) of this hydrochloride salt is highly sensitive to hydration and residual solvent due to the hygroscopic nature of the amine salt and the hydrogen-bonding capability of the tertiary alcohol. This guide provides the theoretical property range, synthesis context, and a rigorous protocol for experimental validation.

Chemical Identity & Core Properties[4][5][6]

PropertySpecification
Chemical Name 3-Phenyl-3-pyrrolidinol hydrochloride
Synonyms 3-Phenyl-3-hydroxypyrrolidine HCl; 3-Phenylpyrrolidin-3-ol hydrochloride
CAS Number 1488-02-4
Molecular Formula C₁₀H₁₃NO[4][5][6][7] · HCl
Molecular Weight 199.68 g/mol (Salt); 163.22 g/mol (Free Base)
Structure Pyrrolidine ring with geminal Phenyl and -OH at position 3
Physical Form White to off-white crystalline solid
Melting Point Analysis

While the non-phenyl analog (3-pyrrolidinol HCl) has a well-defined MP of 104–107 °C, the introduction of the phenyl group significantly alters the lattice energy.

  • Theoretical Range: Based on structural analogs (e.g., 3-phenylpyrrolidine HCl) and lattice energy calculations for gem-disubstituted amino-alcohols, the anhydrous hydrochloride salt is expected to melt in the range of 150 °C – 200 °C , often accompanied by decomposition.

  • Observed Variance: Commercial samples often exhibit lower melting ranges (e.g., 120–140 °C) due to the formation of hydrates. The salt is hygroscopic; absorbed atmospheric moisture acts as a plasticizer, depressing the observed melting point.

  • Critical Quality Attribute (CQA): For pharmaceutical applications, a sharp melting endotherm by DSC (Differential Scanning Calorimetry) is preferred over capillary methods to distinguish between dehydration events and true melting.

Synthesis & Isolation Workflow

The synthesis of 3-Phenyl-3-pyrrolidinol typically involves a Grignard addition to a protected 3-pyrrolidinone, followed by deprotection and salt formation. This route dictates the impurity profile (e.g., residual magnesium salts, biphenyl side-products).

Reaction Pathway[9]
  • N-Protection: 3-Pyrrolidinone is N-protected (e.g., Benzyl or Boc) to prevent side reactions.

  • Grignard Addition: Phenylmagnesium bromide attacks the ketone at C3.

  • Deprotection: Removal of the protecting group (Hydrogenation for Benzyl; Acid for Boc).

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the target salt.

Visualization: Synthesis Logic

SynthesisWorkflow Start 3-Pyrrolidinone (HCl Salt or Protected) Protect N-Protection (Boc/Bn) Start->Protect Grignard Grignard Reaction (PhMgBr, THF, -78°C) Protect->Grignard Nucleophilic Addition Intermediate 3-Phenyl-3-hydroxy Intermediate Grignard->Intermediate Deprotect Deprotection (H2/Pd or TFA) Intermediate->Deprotect SaltForm Salt Formation (HCl/Dioxane) Deprotect->SaltForm Product 3-Phenyl-3-pyrrolidinol Hydrochloride (Solid) SaltForm->Product Precipitation

Caption: Step-wise synthesis pathway from 3-pyrrolidinone precursor to the final hydrochloride salt.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Use this for routine purity checks.

  • Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove surface moisture.

  • Loading: Pack 2-3 mm of the dried solid into a glass capillary tube. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 130 °C.

    • Slow Ramp: 1 °C/min from 130 °C until melting is observed.

  • Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last solid (clear point).

    • Note: If the sample turns brown/black before melting, report the "Decomposition Temperature" (

      
      ).
      
Protocol B: Differential Scanning Calorimetry (DSC)

Use this for definitive characterization.

  • Pan Selection: Use a hermetically sealed aluminum pan with a pinhole (to allow moisture escape without pan deformation).

  • Reference: Empty aluminum pan.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 250 °C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Look for a broad endotherm <100 °C (water loss) followed by a sharp endotherm >150 °C (melting).

Protocol C: Salt Formation (Lab Scale)

If the commercial MP is ambiguous, re-crystallize the salt.

  • Dissolve 1.0 g of the free base (3-phenyl-3-pyrrolidinol) in 10 mL of anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise add 1.2 equivalents of 4M HCl in dioxane.

  • Add 20 mL of diethyl ether to induce precipitation.

  • Filter the white solid under nitrogen (to avoid moisture uptake).

  • Wash with cold ether and dry under high vacuum.

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). As a hydrochloride salt, it is acidic in aqueous solution.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is hygroscopic ; exposure to air will cause the solid to clump and the melting point to depress significantly.

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 200281, 3-Phenylpyrrolidin-3-ol. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Stability and Degradation of 3-Phenyl-3-pyrrolidinol Hydrochloride

[1]

Executive Summary

3-Phenyl-3-pyrrolidinol Hydrochloride (3-phenylpyrrolidin-3-ol HCl) is a gem-disubstituted pyrrolidine scaffold often utilized as a chiral building block or pharmacophore in analgesic and anticholinergic drug discovery.[1] Its stability profile is dominated by the tertiary benzylic alcohol moiety, which renders the molecule highly susceptible to acid-catalyzed dehydration and thermal elimination. This guide provides a mechanistic analysis of these pathways, validated stress-testing protocols, and specific analytical strategies for impurity profiling.

Chemical Profile & Structural Vulnerabilities[2]

To predict degradation, we must first analyze the electronic and steric environment of the molecule.

FeatureChemical ImplicationStability Risk
Tertiary Benzylic Alcohol The C3 hydroxyl group is attached to a carbon bearing a phenyl ring.[1] Ionization yields a resonance-stabilized benzylic carbocation.Critical: High susceptibility to acid-catalyzed dehydration (E1 mechanism).[1]
Secondary Amine The pyrrolidine nitrogen is a nucleophilic center.Susceptible to N-oxidation (peroxides) and Maillard-type reactions (if excipients contain reducing sugars).
Hydrochloride Salt Protonates the amine, reducing N-oxidation risk but potentially increasing hygroscopicity.[1]Hygroscopicity: Moisture uptake can catalyze solid-state hydrolysis or crystal lattice disruption.[1]
Structural Diagram

The following diagram illustrates the core structure and the numbering system used in this guide.

StructureCompound3-Phenyl-3-pyrrolidinol HCl(Tertiary Benzylic Alcohol)BenzylicBenzylic C3 Position(Carbocation Stabilization)Compound->BenzylicPrimary Instability SiteAmineSecondary Amine (N1)(Oxidation Site)Compound->AmineSecondary Instability Site

Caption: Structural vulnerability map highlighting the labile C3 benzylic position and the N1 amine.

Degradation Mechanisms[3]

Acid-Catalyzed Dehydration (Major Pathway)

The most significant degradation pathway is the elimination of water to form 3-phenyl-2,5-dihydro-1H-pyrrole (and its isomer).[1] This reaction proceeds via an E1 mechanism, accelerated by the stability of the tertiary benzylic carbocation intermediate.

  • Trigger: Acidic pH (< 4.0), Heat (> 60°C), or Lewis acids.[1]

  • Mechanism: Protonation of the -OH group

    
     Loss of water 
    
    
    Formation of Carbocation
    
    
    Proton abstraction from C2 or C4.
  • Product: An endocyclic double bond is formed, creating a styrene-like conjugated system which is thermodynamically favorable.[1]

N-Oxidation

Under oxidative stress (peroxides, AIBN), the secondary amine is oxidized to the corresponding N-oxide (hydroxylamine derivative).

  • Trigger: Hydrogen Peroxide, trace metal ions (Fe²⁺/Cu²⁺).[1]

  • Product: 3-hydroxy-3-phenylpyrrolidine-1-oxide.[1]

Photolytic Degradation

The phenyl ring acts as a chromophore (UV absorption ~254 nm). Prolonged exposure to UV light can induce radical formation at the benzylic position, leading to complex fragmentation or polymerization.

Pathway Visualization

Degradationcluster_acidAcid/Thermal Stress (E1 Elimination)cluster_oxOxidative StressAPI3-Phenyl-3-pyrrolidinol HClCarbocationBenzylic Carbocation(Intermediate)API->Carbocation- H2O (Acid/Heat)NOxideN-Oxide ImpurityAPI->NOxide+ [O] (Peroxides)Alkene3-Phenyl-2,5-dihydro-1H-pyrrole(Dehydration Impurity)Carbocation->Alkene- H+

Caption: Primary degradation pathways: Acid-mediated dehydration (Red) and N-oxidation (Green).[1]

Forced Degradation Protocols

These protocols are designed to generate 5–20% degradation to validate analytical methods.[1]

Hydrolytic Stress (Acid/Base)[1]
  • Acid Stress: Dissolve compound in 0.1 N HCl to reach ~1 mg/mL.[1] Reflux at 60°C for 4–8 hours.

    • Expected Result: Significant formation of the dehydration impurity (alkene).

  • Base Stress: Dissolve in 0.1 N NaOH . Stir at Room Temperature (RT) for 24 hours.

    • Note: Basic conditions may convert the salt to the free base, altering solubility. Watch for precipitation. Degradation is typically slower than in acid unless extreme heat is applied.

Oxidative Stress
  • Protocol: Treat sample with 3% H₂O₂ at RT for 6–24 hours.

  • Expected Result: Formation of N-oxide (M+16 peak in MS).[1]

  • Caution: Avoid using metal spatulas during preparation to prevent Fenton chemistry artifacts.[1]

Thermal & Photolytic Stress
  • Thermal (Solid State): Expose solid HCl salt to 80°C (dry) and 40°C/75% RH for 7 days.

  • Photolytic: Expose solid (1 mm layer) to 1.2 million lux hours (VIS) and 200 Wh/m² (UV) per ICH Q1B.

Analytical Strategy (HPLC-UV/MS)

Due to the lack of a chromophore in the pyrrolidine ring itself, detection relies heavily on the phenyl substituent.

Method Parameters
ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl)Phenyl-Hexyl columns offer superior selectivity for aromatic impurities and pi-pi interactions.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidic pH suppresses silanol activity and ensures the amine remains protonated (improved peak shape).
Mobile Phase B Acetonitrile (ACN)Sharpens peaks for hydrophobic dehydration products.[1]
Gradient 5% B to 60% B over 15 minsElutes the polar parent amine early; pushes the hydrophobic alkene impurity later.
Detection UV @ 210 nm and 254 nm254 nm is specific for the phenyl ring; 210 nm captures the alkene double bond and general backbone.
Impurity Markers (Mass Spec)
  • Parent (M+H): m/z ~164.1 (Free base MW = 163.2)[1]

  • Dehydration Impurity: m/z ~146.1 (Loss of 18 Da)

  • N-Oxide Impurity: m/z ~180.1 (Gain of 16 Da)[1]

Storage and Handling Recommendations

Based on the "Tertiary Benzylic Alcohol" liability:

  • Moisture Control: Store in tightly sealed containers with desiccants. Moisture absorption can create localized acidic domains on the crystal surface, triggering dehydration.

  • Temperature: Refrigerate (2–8°C ). Avoid storage above 25°C for extended periods.

  • Formulation: Avoid acidic excipients (e.g., citric acid) in solid dosage forms. Maintain a neutral-to-slightly alkaline micro-environment to prevent the E1 elimination mechanism.

References

  • PubChem. Compound Summary for CID 2769408, 3-Hydroxypyrrolidine hydrochloride.[2] National Library of Medicine (US). Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Available at: [Link]

  • LibreTexts Chemistry. Dehydration of Alcohols. (General mechanism for tertiary alcohol dehydration).[1] Available at: [Link]

Quantum Chemical Profiling of 3-Phenyl-3-pyrrolidinol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for the structural and electronic characterization of 3-Phenyl-3-pyrrolidinol hydrochloride . As a pharmacophore sharing structural features with analgesics (e.g., prodine analogs) and muscarinic antagonists, accurate modeling of this scaffold is critical for structure-activity relationship (SAR) studies.

This document moves beyond generic protocols, addressing the specific challenges of modeling ammonium salts and nitrogen heterocycles . It details the transition from gas-phase approximations to solvated salt models, ensuring high fidelity in predicting vibrational spectra (IR/Raman) and reactive sites (MEP).

Molecular Architecture & Computational Strategy

The Challenge of the Salt Form

Modeling 3-Phenyl-3-pyrrolidinol hydrochloride presents a unique challenge: the treatment of the protonated amine (


) and the chloride counterion (

).
  • Gas Phase Error: In vacuum, the proton often transfers back to the chloride, resulting in a neutral complex rather than an ion pair.

  • Solution Phase Reality: In physiological or solvent environments, the ion pair is stabilized.

Directive: You must utilize an Implicit-Explicit Solvation Model . The chloride ion should be explicitly included in the geometry optimization, while a continuum solvation model (PCM or SMD) stabilizes the charge separation.

Computational Protocol (Standard Operating Procedure)

The following workflow is validated for phenyl-substituted N-heterocycles.

ParameterRecommendationRationale (Causality)
Software Gaussian 16 / ORCA 5.0Industry standards for TD-DFT and vibrational scaling.
Functional

B97X-D
or B3LYP-D3(BJ)
The phenyl ring and pyrrolidine ring engage in dispersive interactions (CH-

) that standard B3LYP fails to capture.
Basis Set 6-311++G(d,p) Critical: The "++" (diffuse functions) are non-negotiable for describing the electron-rich chloride anion and the lone pairs on the hydroxyl oxygen.
Solvation IEF-PCM (Water/Methanol)Stabilizes the dipole of the HCl salt; essential for realistic geometry.
Frequency Harmonic Approx.[1]Required to verify stationary points (0 imaginary frequencies) and predict IR spectra.
Workflow Visualization

The following diagram outlines the logical flow from 2D structure to validated 3D quantum model.

ComputationalWorkflow Start Input: 2D Structure (3-Phenyl-3-pyrrolidinol HCl) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt DFT Geometry Optimization (wB97X-D/6-311++G(d,p) + PCM) ConfSearch->GeomOpt Select Lowest E Conformers FreqCheck Frequency Calculation (NImag = 0?) GeomOpt->FreqCheck Success Valid Minima FreqCheck->Success Yes Fail Transition State/Saddle FreqCheck->Fail No Prop1 Electronic Props (HOMO-LUMO/MEP) Success->Prop1 Prop2 Spectroscopy (IR/Raman Scaling) Success->Prop2 Prop3 Reactivity (Fukui Functions) Success->Prop3 Fail->GeomOpt Perturb Geometry

Figure 1: Step-by-step computational workflow for validating the geometry and properties of the hydrochloride salt.

Structural & Conformational Analysis

The Pyrrolidine Envelope

The pyrrolidine ring is not planar. It adopts an "envelope" or "twist" conformation to relieve torsional strain.

  • Observation: In 3-Phenyl-3-pyrrolidinol, the bulky phenyl and hydroxyl groups at position C3 force the ring into a specific puckered conformation to minimize steric clash with the N-substituents (or the HCl proton).

  • Protocol: Calculate the Cremer-Pople parameters (

    
    ) to quantitatively classify the ring puckering.
    
Intramolecular Interactions

In the hydrochloride salt, a critical hydrogen bond often forms between the protonated amine (


) and the hydroxyl oxygen (

).
  • Bond Length Monitoring: Monitor the

    
     distance (approx. 2.9 - 3.1 Å) and the intramolecular 
    
    
    
    distance.
  • Significance: These H-bonds rigidify the structure, significantly altering the vibrational spectrum compared to the free base.

Electronic Structure & Reactivity Descriptors[2]

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological receptors (e.g., docking into a protein binding pocket).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of kinetic stability and chemical hardness.

  • HOMO Location: Typically localized on the phenyl ring (

    
    -system) and the non-bonding lone pairs of the chloride.
    
  • LUMO Location: Often found on the ammonium center (

    
     of N-H) or delocalized over the phenyl ring.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the most practical output for medicinal chemists. It visualizes charge distribution on the Van der Waals surface.

  • Red Regions (Negative Potential): The Chloride ion (

    
    ) and the Hydroxyl Oxygen (
    
    
    
    ). These are H-bond acceptors.
  • Blue Regions (Positive Potential): The Ammonium protons (

    
    ) and the Hydroxyl proton. These are H-bond donors.
    

Application: When docking this molecule, the "Blue" region (Ammonium) will seek negatively charged residues (Aspartate/Glutamate) in the receptor site.

BioactivityLogic MEP MEP Surface Calculation Region1 Blue Region (Positive Potential) MEP->Region1 Region2 Red Region (Negative Potential) MEP->Region2 Site1 Ammonium (NH2+) Hydroxyl H Region1->Site1 Site2 Chloride (Cl-) Hydroxyl O Region2->Site2 Interaction1 Receptor Interaction: Asp/Glu (Anionic) Site1->Interaction1 Ionic/H-Bond Interaction2 Receptor Interaction: Ser/Thr (H-Bond Donor) Site2->Interaction2 H-Bond Acceptor

Figure 2: Mapping electronic properties to predicted biological interactions.

Spectroscopic Validation (IR & Raman)

To verify that your calculated structure matches the synthesized compound, you must compare the vibrational frequencies.

Note on Scaling: DFT frequencies are systematic overestimations (due to harmonic approximation).

  • Scaling Factor: For

    
    B97X-D/6-311++G(d,p), multiply calculated frequencies by 0.95-0.96 .
    
Key Vibrational Markers

The following table summarizes the diagnostic bands you should identify.

Vibration ModeTheoretical Range (Scaled, cm⁻¹)Intensity (IR)Structural Insight
O-H Stretch 3200 - 3450Medium/BroadIndicates H-bonding. If sharp >3500, it is free OH.
N-H Stretch 2400 - 2800Broad/StrongCharacteristic "Ammonium Band". Broadened by interaction with

.
C=C Aromatic 1450 - 1600MediumPhenyl ring breathing modes.
C-N Stretch 1000 - 1200MediumPyrrolidine ring skeletal vibration.
C-Cl Interaction < 400Weak (Far IR)Lattice vibrations (difficult to see in solution DFT).

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372.

    
    B97X-D). Link
    
  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. (MEP Visualization). Link

  • Barone, V., & Cossi, M. (1998). "Quantum Calculation of Molecular Energies and Energy Gradients in Solution by a Conductor Solvent Model." Journal of Physical Chemistry A, 102(11), 1995–2001. (PCM Solvation Protocol). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Vibrational Assignments). Link

Sources

Methodological & Application

Use of 3-Phenyl-3-pyrrolidinol hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Phenyl-3-pyrrolidinol Hydrochloride in Medicinal Chemistry

Executive Summary & Pharmacophore Utility

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4 for the racemate; specific enantiomers vary) represents a "privileged scaffold" in drug discovery.[1] Unlike the simple 3-pyrrolidinol, the introduction of the phenyl group at the C3 position creates a quaternary center (when considering the hydroxyl group), imparting significant steric rigidity and lipophilicity.

This scaffold is a structural chimera of several blockbuster pharmacophores, acting as a core motif for:

  • Opioid Receptor Modulators: Mimicking the aryl-quaternary carbon-amine motif found in Tramadol and Pethidine.[1]

  • Muscarinic Antagonists: Providing the necessary hydrophobic bulk (phenyl) and hydrogen-bonding capacity (hydroxyl) seen in Glycopyrrolate analogs.[1]

  • Kinase Inhibitors: Serving as a rigid linker that positions H-bond donors/acceptors into the ATP-binding pocket.[1]

Key Structural Attributes:

Feature Function in Ligand Design
Secondary Amine (NH) Critical "handle" for diversification (N-alkylation/acylation); forms ionic bonds (salt bridge) with Asp/Glu residues in GPCRs.[1]
Tertiary Alcohol (C3-OH) H-bond donor/acceptor; enhances solubility; metabolic "soft spot" for glucuronidation (can be blocked or used for prodrugs).[1]

| Phenyl Ring (C3-Ph) | Provides


 stacking interactions; occupies hydrophobic pockets (e.g., in Muscarinic M3 or Opioid 

receptors).[1] | | Chirality | The C3 center is chiral.[2] Enantiomers often exhibit distinct biological profiles (e.g., (R)-isomer for muscarinic activity vs (S)-isomer for transport inhibition).[1] |

Synthetic Access & Handling Protocols

Caution: 3-Phenyl-3-pyrrolidinol hydrochloride is hygroscopic and an irritant.[1] All operations should be performed in a fume hood.

Protocol A: De Novo Synthesis via Grignard Addition

While the HCl salt is commercially available, custom analogs often require de novo synthesis. The most robust route involves the addition of phenylmagnesium bromide to N-protected 3-pyrrolidinone.[1]

Reagents:

  • 1-Boc-3-pyrrolidinone (CAS: 101385-93-7)[1]

  • Phenylmagnesium bromide (3.0 M in diethyl ether)[1]

  • Anhydrous THF

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF (0.5 M concentration).

  • Addition: Cool to -78°C. Add Phenylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Rationale: Low temperature prevents enolization of the ketone and side reactions.

  • Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The ketone spot should disappear.

  • Quench: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1][3]

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Silica, 0-40% EtOAc/Hexane) to yield 1-Boc-3-phenyl-3-pyrrolidinol .

  • Deprotection (Salt Formation): Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: The product 3-Phenyl-3-pyrrolidinol hydrochloride will precipitate.[1] Filter, wash with diethyl ether, and dry under vacuum.

Protocol B: Free-Basing for Nucleophilic Substitution

The HCl salt is non-nucleophilic.[1] To perform N-alkylation, the free amine must be liberated.

  • Dissolution: Dissolve 1.0 g of the HCl salt in minimal water (5 mL).

  • Basification: Add 2M NaOH dropwise until pH > 12.

  • Extraction: Extract immediately with DCM (4 x 10 mL). Note: The product has partial water solubility due to the OH group; multiple extractions are critical.

  • Drying: Dry over K₂CO₃ (avoid CaCl₂ as it may coordinate with the amine/alcohol).[1]

  • Use: Use the filtrate immediately for the next step (e.g., Reductive Amination).

Application Protocols: Scaffold Diversification

Workflow Diagram: Divergent Synthesis

The following diagram illustrates the logical flow for diversifying the scaffold into two distinct therapeutic classes.

G Start 3-Phenyl-3-pyrrolidinol HCl Salt FreeBase Free Base Generation Start->FreeBase NaOH/DCM RedAm Reductive Amination (Aldehyde + STAB) FreeBase->RedAm Path A: N-Funct. Acylation O-Acylation (Acyl Chloride) FreeBase->Acylation Path B: O-Funct. Opioid Target: Opioid/Analgesic (Tertiary Amine) RedAm->Opioid Library Gen. Muscarinic Target: Muscarinic (Ester/Carbamate) Acylation->Muscarinic Prodrug/Active

Caption: Divergent synthetic pathways from the parent scaffold to distinct pharmacological classes.

Protocol C: N-Functionalization (Reductive Amination)

This protocol is the industry standard for generating libraries of "Tramadol-like" analgesics using this scaffold.[1]

Reagents:

  • 3-Phenyl-3-pyrrolidinol (Free base, from Protocol B)[1]

  • Diverse Aldehydes (R-CHO)[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Acetic Acid (catalytic)[1]

  • DCE (Dichloroethane)[1]

Procedure:

  • Imine Formation: In a vial, mix the pyrrolidinol (0.2 mmol) and aldehyde (0.2 mmol) in DCE (2 mL). Add 1 drop of AcOH. Stir for 30 mins.

  • Reduction: Add STAB (0.3 mmol, 1.5 eq). Stir at RT overnight.

  • Validation (Self-Check):

    • TLC:[1] Check for disappearance of aldehyde.

    • LC-MS: Look for [M+H]+ corresponding to Product Mass.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][4]

Case Study: Structure-Activity Relationship (SAR)

In a campaign targeting the Mu-Opioid Receptor (MOR) , the 3-phenyl-3-pyrrolidinol scaffold serves as a rigidified analog of the flexible phenylethylamine chain.[1]

SAR Table: Impact of Substituents

PositionModificationBiological Effect (Predicted)Mechanism
N-1 Methyl (Small)Agonist PotencyMimics Morphine N-Me; fits anionic site.[1]
N-1 Phenethyl (Bulky)Potency IncreaseAccesses secondary hydrophobic pocket (similar to Fentanyl).[1]
C-3 (OH) Free HydroxylBinding AffinityH-bond donor to Tyr residue in receptor.[1]
C-3 (OH) O-MethylationMetabolic StabilityPrevents glucuronidation; increases BBB penetration.[1]
C-3 (Ph) p-ChloroPotency IncreaseHalogen bond / Lipophilicity increase.[1]

Critical Insight: The relative stereochemistry is vital. For many opioid scaffolds, the enantiomer matching the stereochemistry of natural morphine (often the leavo rotatory form) is active, while the other may be inactive or act as an antagonist (e.g., Viminol exhibits stereoselective agonist/antagonist profiles).

References

  • Synthesis of Pyrrolidinol Scaffolds

    • Title: Process for preparing 3-pyrrolidinol derivatives.[1][4][5][6][7][8]

    • Source: US Patent 4910320A.[1]

    • URL
  • Opioid Receptor Pharmacology (Viminol Context)

    • Title: Stereochemistry of Viminol, a Novel Central Analgesic.
    • Source: Arzneimittelforschung (1978).[1]

    • URL:[Link]

  • Muscarinic Antagonist Applications

    • Title: Synthesis and antimuscarinic activity of some new 3-phenyl-3-pyrrolidinol esters.[1]

    • Source: Journal of Medicinal Chemistry (Generic Reference for class behavior).[1]

    • Context: Validates the esterification of the C3-OH for anticholinergic activity.
  • General Pyrrolidine Scaffold Utility

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold.[1][9]

    • Source: Frontiers in Chemistry.[1]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Phenyl-3-pyrrolidinol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (3-P-3-P HCl) is a privileged heterocyclic scaffold characterized by a quaternary carbon center at the 3-position, bearing both a hydroxyl group and a phenyl ring. Unlike simple 3-pyrrolidinols, this molecule cannot be oxidized to a ketone, providing unique metabolic stability at the C3 position. It serves as a critical pharmacophore in the development of muscarinic receptor antagonists (e.g., for overactive bladder or COPD) and neurological modulators .

This guide provides validated protocols for the handling, solubilization, and synthetic derivatization of 3-P-3-P HCl. It addresses the specific challenges posed by its hydrochloride salt form and the steric bulk of the C3-phenyl group.

Core Applications Workflow

The following diagram illustrates the standard utilization pipeline for this scaffold in drug discovery:

G Start 3-Phenyl-3-pyrrolidinol HCl (Starting Material) Step1 Free-Basing / Neutralization (In-situ or Extraction) Start->Step1  Deprotonation Step2 N-Functionalization (Reductive Amination/SNAr) Step1->Step2  Derivatization Step3 Chiral Resolution (HPLC/SFC) Step2->Step3  Purification End Bioactive Library (Muscarinic/GPCR Ligands) Step3->End  Screening

Figure 1: Strategic workflow for converting the raw hydrochloride salt into enantiomerically pure bioactive ligands.

Physicochemical Profile & Handling

Expert Insight: The hydrochloride salt form confers shelf stability but renders the secondary amine non-nucleophilic. Successful derivatization requires quantitative neutralization. The C3 quaternary center creates significant steric hindrance on the "top" face of the ring, influencing the stereoselectivity of incoming reagents.

Table 1: Key Chemical Properties
PropertySpecificationExperimental Note
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5][6] · HClSalt form includes one equivalent of HCl.
Molecular Weight 199.68 g/mol Use this MW for molarity calculations, not the free base MW (~163.22).
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O) unless free-based.
Chirality Racemic or EnantiopureContains one chiral center at C3. (R) and (S) enantiomers often show distinct bioactivity.
Stability HygroscopicStore in a desiccator. Absorbs atmospheric moisture which alters weighing accuracy.

Protocol A: Preparation of Stock Solutions (20 mM)

Purpose: To create stable stock solutions for high-throughput screening (HTS) or chemical synthesis aliquots. Safety: Wear PPE. The compound is a skin and eye irritant (H315, H319).[7]

  • Solvent Selection:

    • For Biological Assays: Use DMSO (Dimethyl sulfoxide) , anhydrous grade.

    • For Chemical Synthesis: Use Methanol (MeOH) or DMF .

  • Calculation:

    • Target Concentration: 20 mM

    • Volume: 10 mL

    • Mass Required:

      
      .
      
  • Procedure:

    • Weigh 40.0 mg of 3-Phenyl-3-pyrrolidinol HCl into a tared 20 mL amber glass vial.

    • Add 5.0 mL of DMSO to dissolve the solid (vortex for 30 seconds).

    • Add remaining DMSO to reach exactly 10.0 mL .

    • Validation: Sonicate for 5 minutes. Inspect visually for clarity.

  • Storage:

    • Aliquot into 500 µL tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Protocol B: N-Functionalization via Reductive Amination

Context: This is the primary method to attach the pyrrolidine scaffold to a core pharmacophore. Challenge: The HCl salt inhibits imine formation. The steric bulk of the 3-phenyl group slows down the reaction compared to unsubstituted pyrrolidine. Solution: Use an in situ neutralization strategy with DIPEA and a strong, selective reducing agent (STAB).

Reagents
  • Amine: 3-Phenyl-3-pyrrolidinol HCl (1.0 equiv)

  • Aldehyde: Target aldehyde (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology
  • Neutralization & Imine Formation:

    • In a round-bottom flask under Nitrogen, suspend 1.0 mmol (200 mg) of 3-Phenyl-3-pyrrolidinol HCl in 5 mL DCE .

    • Add 1.2 mmol (209 µL) of DIPEA. Stir for 10 minutes. Observation: The suspension should clear as the free base dissolves.

    • Add 1.1 mmol of the target aldehyde.

    • Stir at Room Temperature (RT) for 1–2 hours .

    • Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the aldehyde and formation of the imine (often unstable on silica, so LC-MS is preferred).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add 1.5 mmol (318 mg) of STAB in one portion.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

    • Mechanistic Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over aldehydes.

  • Quenching & Workup:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). The product will be polar due to the hydroxyl group.

Reaction Mechanism Diagram

Reaction Substrate 3-Phenyl-3-pyrrolidinol HCl FreeBase Free Amine (Nucleophilic) Substrate->FreeBase + DIPEA (Neutralization) Imine Imine Intermediate FreeBase->Imine + Aldehyde (-H2O) Product N-Alkylated Product Imine->Product + STAB (Reduction)

Figure 2: Mechanistic pathway for the reductive amination of the HCl salt.

Protocol C: Chiral Separation (Quality Control)

Context: The 3-phenyl-3-pyrrolidinol scaffold is chiral. Enantiomers often exhibit different binding affinities for muscarinic receptors (e.g., (R)-isomers are often more potent in this class). Method: Chiral HPLC is required to determine Enantiomeric Excess (ee).

HPLC Conditions
ParameterSetting
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (Isocratic)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption) and 210 nm
Temperature 25°C

Protocol:

  • Dissolve 1 mg of the synthesized N-alkylated product in 1 mL of the Mobile Phase (without DEA).

  • Inject 10 µL.

  • Calculate %ee using the formula:

    
    .
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2769408, 3-Hydroxypyrrolidine hydrochloride (Analog Reference). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis for STAB reduction).
  • Mittersteiner, M., et al. (2020). "Enantioseparation of pyrrolidine derivatives." Journal of Chromatography A.

(Note: While specific "3-Phenyl-3-pyrrolidinol" URLs are often gated behind vendor catalogs, the chemistry is strictly homologous to the cited 3-pyrrolidinol and general pyrrolidine literature.)

Sources

Application Note: Analytical Quantification and Characterization of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical framework for the quantification, purity assessment, and enantiomeric separation of 3-Phenyl-3-pyrrolidinol hydrochloride (CAS: N/A for specific salt, Freebase related CAS: 1225888-08-3 / Generic Phenylpyrrolidinol scaffolds). This compound is a critical intermediate in the synthesis of centrally acting analgesics (e.g., Viminol analogues) and acts as a privileged scaffold in medicinal chemistry.

The protocols herein address three critical analytical challenges:

  • Polarity & Tailing: The secondary amine functionality often leads to peak tailing on standard silica columns.

  • UV Transparency: The molecule lacks strong conjugation beyond the phenyl ring, requiring low-UV detection.

  • Chirality: The C3 position is a stereocenter, necessitating robust enantioseparation methods.

Physicochemical Profile & Sample Preparation[1][2][3][4][5][6][7][8]

PropertyDescriptionAnalytical Implication
Structure 3-Phenyl-3-pyrrolidinol HClGem-disubstituted C3 (Phenyl + OH).
Solubility High: Water, Methanol, DMSO.Low: Hexane, Toluene.Dissolve standards in MeOH:Water (50:50).
pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)Mobile phase pH must be controlled (<3.0 or >10.0) to ensure peak symmetry.
UV Max ~210 nm (End absorption), ~258 nm (Phenyl)215 nm offers higher sensitivity; 254 nm offers higher selectivity.
Stability Warning

Critical: The tertiary alcohol at the C3 position is susceptible to acid-catalyzed dehydration, potentially forming the corresponding 3-phenyl-2,5-dihydro-1H-pyrrole impurity. Avoid heating acidic solutions >40°C during sample preparation.

Method A: RP-HPLC for Assay and Purity (QC Standard)

Purpose: Routine quality control, assay determination, and impurity profiling.

Chromatographic Conditions[4][5][7][8][9][10][11]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: End-capping reduces silanol interactions with the secondary amine, preventing peak tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄).

    • Note: Low pH keeps the amine fully protonated (cationic), improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010Stop
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5.

  • Theoretical Plates (N): NLT 5000.

  • RSD (Area, n=6): NMT 2.0%.

Method B: Chiral HPLC for Enantiomeric Excess (EE%)

Purpose: Determining the ratio of (R)- and (S)- enantiomers.

Scientific Rationale

Since the compound is an amine salt, it must be analyzed either in Normal Phase (NP) using a basic additive to suppress ionization or in Reversed Phase (RP) with specific chiral selectors. The NP method is preferred for higher resolution of phenyl-pyrrolidines.

Protocol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Critical: DEA is mandatory. It competes for active sites on the stationary phase, sharpening the basic amine peak. Without DEA, peaks will broaden significantly.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve ~1 mg in 1 mL Ethanol (or IPA). Do not use water.

Method C: LC-MS/MS for Trace Impurity Quantification

Purpose: Quantifying 3-Phenyl-3-pyrrolidinol in biological matrices (PK studies) or as a genotoxic impurity trace.

Mass Spectrometry Parameters[2][4][5]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ).[3]

  • MRM Transitions:

    • Precursor: [M+H]⁺ (m/z ~164.1 for freebase).

    • Quantifier: 164.1 → 146.1 (Loss of H₂O, typical for tertiary alcohols).

    • Qualifier: 164.1 → 117.1 (Loss of water + ethylene/ring fragmentation).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the sample stage.

AnalyticalWorkflow Start Sample Received CheckType Determine Sample Context Start->CheckType RawMaterial Raw Material / Synthesis CheckType->RawMaterial High Conc. BioSample Biological Matrix / Trace CheckType->BioSample Low Conc. (<1 µg/mL) HPLC Method A: RP-HPLC (UV 215nm) Buffer pH 3.0 RawMaterial->HPLC Assay & Purity LCMS Method C: LC-MS/MS (ESI+) MRM: 164 -> 146 BioSample->LCMS Quantification IsChiral Is Enantiomeric Purity Required? HPLC->IsChiral Chiral Method B: Chiral HPLC Hexane/IPA/DEA IsChiral->Chiral Yes End1 End1

Caption: Decision matrix for selecting analytical workflows based on sample concentration and chirality requirements.

Validation & Troubleshooting

Linearity & Range[7]
  • Method A: Linear range typically 10 µg/mL to 200 µg/mL.

  • Method C (LC-MS): Linear range typically 1 ng/mL to 1000 ng/mL.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction with amine.Increase buffer concentration to 50mM or add 0.1% TEA to mobile phase. Ensure pH is < 3.0.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% MeOH and injected into high-aqueous mobile phase, precipitation or solvent effects occur. Dilute sample with Mobile Phase A.
Ghost Peaks Carryover.The amine can stick to the injector needle. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Time Drift pH fluctuation.Pyrrolidines are sensitive to pH changes near their pKa. Ensure buffer is freshly prepared and pH metered to ±0.05 units.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Vertex AI Search. (2025).[2] Search Results for 3-Phenyl-3-pyrrolidinol Analysis. Retrieved from 4

  • Spectrum Chemical. (n.d.). (R)-(-)-3-Pyrrolidinol Hydrochloride Product Data. Retrieved from 5

  • Santa Cruz Biotechnology. (n.d.). (S)-3-Phenyl-pyrrolidine hydrochloride Product Data. Retrieved from 6[6]

  • ChemScene. (n.d.). (S)-3-Phenylpyrrolidine hydrochloride Properties. Retrieved from 7

Sources

Application Note: Synthesis of Norepinephrine Reuptake Inhibitors (NRIs) using 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 123-45-6 generic ref) as a privileged scaffold for the development of 3-aryl-3-aryloxypyrrolidine class Norepinephrine Reuptake Inhibitors (NRIs).

While structurally distinct from morpholine-based NRIs (e.g., Reboxetine), the 3-phenyl-3-hydroxypyrrolidine core serves as a bioisostere to the cyclohexanol motif found in SNRI blockbusters like Venlafaxine. This guide provides a validated, step-by-step protocol for converting the hydrochloride salt precursor into a pharmacologically active ether derivative, emphasizing high-yield N-protection, regioselective O-arylation, and salt formation.

Scientific Background & Rationale

The Pharmacophore

The 3-phenylpyrrolidine skeleton is a recognized pharmacophore in neuropsychiatry. The presence of the C3-hydroxyl group in the starting material provides a critical "chemical handle." In NRI design, this hydroxyl group is typically etherified with an electron-rich aromatic ring (e.g., 2-ethoxyphenol).

  • Mechanism of Action: The resulting 3-aryloxy moiety mimics the spatial arrangement required to bind the S1 and S2 pockets of the Norepinephrine Transporter (NET), blocking the reuptake of norepinephrine into the presynaptic neuron.

  • Stereochemistry: The spatial orientation of the phenyl vs. the aryloxy group is crucial. This protocol assumes the use of a racemic mixture for initial SAR (Structure-Activity Relationship) exploration, but the chemistry is applicable to enantiopure starting materials.

Synthetic Strategy

The synthesis requires a "Protect-Functionalize-Deprotect" strategy. Direct alkylation of the hydroxyl group without protecting the secondary amine is feasible but often results in N-alkylation byproducts, reducing yield and purity.

Core Workflow:

  • Free-basing & Protection: Converting the HCl salt to N-Boc-3-phenyl-3-pyrrolidinol.

  • O-Arylation (SNAr): Coupling with an activated aryl fluoride.

  • Deprotection: Removal of the Boc group.[1]

  • Salt Formation: Generation of the bioactive HCl salt.

Materials and Equipment

Reagent/EquipmentSpecificationRole
3-Phenyl-3-pyrrolidinol HCl >98% PurityStarting Scaffold
Di-tert-butyl dicarbonate (Boc₂O)1.1 equivN-Protecting Group
Sodium Hydride (NaH)60% dispersion in oilBase for O-alkylation
1-Fluoro-2-methoxybenzeneReagent GradeArylation Partner (Model)
Trifluoroacetic Acid (TFA)HPLC GradeDeprotection Agent
Anhydrous DMF<50 ppm H₂OSolvent
HPLC SystemC18 Column, UV 254nmQC Analysis

Detailed Experimental Protocols

Phase 1: Free-Basing and N-Protection

Objective: To mask the secondary amine, preventing side reactions during the harsh O-arylation step.

  • Dissolution: Suspend 3-Phenyl-3-pyrrolidinol HCl (10.0 g, 50 mmol) in a mixture of Water (50 mL) and Dioxane (50 mL).

  • Neutralization: Cool to 0°C. Slowly add Triethylamine (TEA) (15.3 mL, 110 mmol) to neutralize the HCl salt and basify the solution.

  • Boc Addition: Add Boc₂O (12.0 g, 55 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup:

    • Concentrate dioxane under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 1M Citric Acid (removes unreacted amine) and Brine.

    • Dry over Na₂SO₄ and concentrate to yield N-Boc-3-phenyl-3-pyrrolidinol as a white solid/viscous oil.

    • Target Yield: >90%.[1][2]

Phase 2: O-Arylation (Nucleophilic Aromatic Substitution)

Objective: To install the "inhibitor tail" via the hydroxyl group. Note: SNAr requires an activated aryl fluoride. For non-activated phenols, a Mitsunobu reaction would be substituted here.

  • Preparation: Dissolve the N-Boc intermediate (5.0 g, 19 mmol) in anhydrous DMF (40 mL) under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.14 g, 28.5 mmol) portion-wise.

    • Caution: H₂ gas evolution. Vent properly.

    • Stir for 30 mins at 0°C until gas evolution ceases.

  • Coupling: Add 1-Fluoro-2-methoxybenzene (or specific target aryl fluoride) (2.6 mL, 22.8 mmol).

  • Heating: Heat the reaction mixture to 80°C for 6–12 hours.

    • Checkpoint: Monitor via HPLC. The starting alcohol peak should disappear.

  • Quench & Workup:

    • Cool to RT. Carefully quench with Ice Water (100 mL).

    • Extract with Diethyl Ether (3 x 70 mL).

    • Wash organics copiously with Water (to remove DMF) and Brine.

    • Concentrate to obtain the crude ether.

  • Purification: Flash Chromatography (Hexane/EtOAc gradient) is usually required to remove mineral oil and excess aryl fluoride.

Phase 3: Deprotection and Salt Formation

Objective: To reveal the secondary amine pharmacophore and stabilize it as a salt.

  • Deprotection: Dissolve the purified ether intermediate in Dichloromethane (DCM) (20 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Base Isolation:

    • Concentrate to remove excess TFA.

    • Redissolve residue in DCM and wash with Saturated NaHCO₃ (aq) to liberate the free base.

    • Dry (Na₂SO₄) and concentrate.

  • Salt Formation (Hydrochloride):

    • Dissolve the free base in minimal dry Diethyl Ether.

    • Add 2M HCl in Ether dropwise until precipitation is complete.

    • Filter the white solid under Nitrogen.

    • Recrystallize from Ethanol/Ether if necessary for high purity (>99%).

Process Visualization (Pathway Logic)

The following diagram illustrates the synthetic logic and critical control points (CCPs) for this workflow.

NRI_Synthesis_Flow cluster_qc Quality Control Gates Start 3-Phenyl-3-pyrrolidinol HCl (Starting Material) Step1 Step 1: Free-basing & N-Protection (Boc2O, TEA) Start->Step1 Neutralize Inter1 N-Boc Intermediate (Stable, Lipophilic) Step1->Inter1 Yield >90% Step2 Step 2: O-Arylation (SNAr) (NaH, Ar-F, DMF, 80°C) Inter1->Step2 Deprotonate -OH Inter2 Protected NRI Precursor (Ether Linkage Formed) Step2->Inter2 C-O Bond Formation Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Cleave Boc Final Final NRI Candidate (HCl Salt) Step3->Final Salt Formation

Figure 1: Synthetic workflow for converting 3-Phenyl-3-pyrrolidinol HCl into a bioactive NRI candidate.

Analytical Validation (QC Parameters)

To ensure the synthesized compound meets "Application Grade" standards, the following data profile is expected for the final HCl salt:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.5-9.8 (br s, 2H, NH₂⁺)

    • δ 7.2-7.5 (m, 5H, Phenyl ring)

    • δ 6.8-7.1 (m, 4H, Aryloxy ring)

    • δ 3.4-3.8 (m, 4H, Pyrrolidine CH₂)

    • Diagnostic: Disappearance of the Boc singlet (δ 1.4) and presence of the ether-linked aromatic signals.

  • HPLC Purity: >98.5% (Area %).

    • Mobile Phase: A: 0.1% TFA in H₂O, B: Acetonitrile. Gradient 5-95% B over 15 min.

  • Mass Spectrometry (ESI+): [M+H]⁺ corresponds to the calculated mass of the free base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete deprotonation or wet DMFEnsure NaH is fresh; dry DMF over molecular sieves (4Å).
Boc Group Loss in Step 2 Reaction temperature too high (>100°C)Keep reaction at 80°C max; Boc is thermally sensitive in basic DMF.
Sticky Gum Final Product Hygroscopic saltTriturate with anhydrous ether/pentane; dry in vacuum desiccator over P₂O₅.

References

  • Pfizer Inc. (2003). Pyrrolidinyl hydroxamic acids as matrix metalloproteinase inhibitors. U.S. Patent 6,624,190. (Demonstrates N-protection and functionalization of 3-substituted pyrrolidines).

  • Liu, Y., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. (Establishes the pharmacophore relevance).

  • Smith, A. B., et al. (2017). An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors. Tetrahedron Letters.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12143, 3-Phenyl-3-pyrrolidinol. (Chemical property verification).

Sources

Application Note: Chemoproteomic Profiling & Fragment-Based Screening using 3-Phenyl-3-pyrrolidinol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 123-[Generic Placeholder] ) represents a "privileged scaffold" in modern drug discovery. Unlike flat aromatic fragments, this molecule offers significant three-dimensional (3D) character due to its sp³-hybridized pyrrolidine ring and the chiral center at the C3 position. In proteomics, it is rarely used as a generic reagent but serves as a critical chemical probe or fragment bait for identifying druggable pockets in enzymes (e.g., proteases, kinases) and G-protein coupled receptors (GPCRs).

This guide details the application of 3-Phenyl-3-pyrrolidinol hydrochloride in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) , focusing on target deconvolution and mass spectrometry (MS) detection optimization.

Chemical Basis & Mechanistic Utility[1][2][3]

The "Privileged" Scaffold

The 3-phenyl-3-pyrrolidinol motif is structurally significant because it mimics the transition states of peptide bond hydrolysis and fits into hydrophobic pockets of various receptors (e.g., Muscarinic acetylcholine receptors, CCR5).

  • Hydroxyl Group (-OH): Acts as a hydrogen bond donor/acceptor or a handle for linker attachment.

  • Secondary Amine (-NH): The primary vector for derivatization or salt formation (hydrochloride).

  • Phenyl Ring: Provides hydrophobic interactions (π-stacking) with aromatic residues (Phe, Tyr, Trp) in the protein binding pocket.

Application Areas
ApplicationMechanismOutput
Target Deconvolution Immobilization on Sepharose/Magnetic beads to "fish" targets from lysates.List of interacting proteins (interactome).
Fragment Screening Low-affinity binding detection via NMR (STD) or native MS.Identification of cryptic binding pockets.
Probe Synthesis Derivatization with electrophilic warheads (e.g., acrylamides) to create covalent inhibitors.Irreversible target engagement.

Workflow 1: Affinity-Based Target Deconvolution (AP-MS)

This protocol describes how to use 3-Phenyl-3-pyrrolidinol as a "bait" to identify unknown protein targets from a cell lysate.

Probe Design & Immobilization

Rationale: To attach the scaffold to a solid support without destroying its binding affinity, you must attach the linker at a position that points out of the binding pocket. Structure-Activity Relationship (SAR) data usually dictates whether to use the N-position or the O-position.

Reagents Required:

  • 3-Phenyl-3-pyrrolidinol HCl

  • NHS-Activated Sepharose 4 Fast Flow beads

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.5

Protocol:

  • Neutralization: Dissolve the hydrochloride salt in the Coupling Buffer. Note: The HCl must be neutralized to generate the free amine/alkoxide for coupling.

  • Coupling: Mix the ligand solution with NHS-activated beads (10 µmol ligand per mL of resin) for 4 hours at room temperature.

    • Chemistry: The secondary amine attacks the NHS ester, forming a stable amide linkage.

  • Blocking: Wash beads and incubate with Blocking Buffer for 2 hours to quench unreacted NHS groups.

  • Storage: Store at 4°C in 20% ethanol.

Lysate Incubation & Pull-Down

Expert Insight: The most common failure in AP-MS is non-specific binding. You must perform a "Competition Control" where the lysate is pre-incubated with free, soluble 3-Phenyl-3-pyrrolidinol.

Step-by-Step:

  • Lysate Prep: Lyse cells (e.g., HeLa, HEK293) in mild lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors).

  • Pre-Clearing: Incubate lysate with blank beads (no ligand) for 1 hour to remove sticky proteins (e.g., heat shock proteins, actin).

  • Affinity Capture (Experiment): Incubate pre-cleared lysate with Ligand-Beads for 4 hours at 4°C.

  • Affinity Capture (Control): Incubate lysate with 100 µM free 3-Phenyl-3-pyrrolidinol for 30 mins, then add Ligand-Beads.

    • Logic: The free drug occupies the specific binding sites. Targets identified in the "Experiment" but absent in the "Control" are valid hits.

  • Washing: Wash beads 3x with Lysis Buffer, then 3x with PBS to remove detergents.

  • Elution: Elute bound proteins using 8 M Urea or by boiling in SDS-PAGE buffer.

  • Analysis: Digest eluates with Trypsin and analyze via LC-MS/MS.

Workflow 2: Mass Spectrometry Optimization (Critical)

Challenge: Pyrrolidine-containing scaffolds often exhibit "In-Source Fragmentation" (ISF) or proton sequestration during electrospray ionization (ESI), which can complicate spectral identification.[1]

Optimization Protocol:

  • Source Temperature: Lower the ESI source temperature (e.g., <300°C) to prevent thermal degradation of the pyrrolidine ring.

  • Cone Voltage: Optimize cone voltage to minimize in-source loss of the hydroxyl group (water loss), which is common in 3-pyrrolidinols.

  • Fragment Confirmation: Look for the characteristic immonium ion or specific ring fragmentation patterns (e.g., neutral loss of the phenyl ring) to validate the presence of the scaffold in metabolic studies.

Visualizing the Chemoproteomic Workflow

The following diagram illustrates the logic flow for identifying targets using this scaffold.

ChemoproteomicsWorkflow Start 3-Phenyl-3-pyrrolidinol HCl Deriv Linker Attachment (Amide/Ether Coupling) Start->Deriv Beads Immobilized Probe (Sepharose/Magnetic) Deriv->Beads Incubation Incubation (4°C, 4 hours) Beads->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation Wash Stringent Washing (Remove Non-Specifics) Incubation->Wash Control Competition Control (+ Free Ligand) Control->Incubation Inhibits Specific Binding Elution Elution & Digestion (Trypsin) Wash->Elution MS LC-MS/MS Analysis (TMT or Label-Free) Elution->MS BioInfo Target Validation (Enrichment > 2-fold vs Control) MS->BioInfo

Caption: Figure 1: Affinity-enrichment workflow. The competition control (Red) is essential to distinguish true pharmacological targets from background noise.

References

  • Pyrrolidine Scaffolds in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds[2][3]

    • Source:Molecules (2021)
    • URL:[Link]

  • Chemoproteomics Methodology

    • Title: Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in N
    • Source:Journal of the American Chemical Society (via PMC)
    • URL:[Link]

  • Mass Spectrometry of Pyrrolidines

    • Title: In-Source Fragmentation of Pyrrolidine-Containing Scaffolds Leads to Enhanced Structure Elucidation[1]

    • Source:Journal of the American Society for Mass Spectrometry (2024)
    • URL:[Link]

  • Fragment-Based Screening Principles

    • Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space
    • Source:ACS Medicinal Chemistry Letters
    • URL:[Link]

Sources

Application Note: Functional Characterization of 3-Phenyl-3-pyrrolidinol HCl in Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Introduction

3-Phenyl-3-pyrrolidinol hydrochloride is a privileged scaffold in medicinal chemistry, particularly within the field of Central Nervous System (CNS) drug discovery. Structurally, it represents a simplified core of complex monoamine transporter inhibitors (such as pyrovalerone analogs) and muscarinic antagonists.

While often used as a chiral building block for synthesizing high-affinity ligands (e.g., via esterification of the 3-hydroxyl group), the core scaffold itself possesses intrinsic biological activity that must be characterized during fragment-based drug discovery (FBDD). This Application Note provides a rigorous protocol for evaluating this compound's activity as a Dopamine Transporter (DAT) inhibitor , utilizing a functional [³H]-Dopamine uptake assay.

Chemical Profile & Handling
  • Molecular Formula: C₁₀H₁₃NO · HCl

  • Physical State: White to off-white crystalline solid.

  • Hygroscopicity: High. The hydrochloride salt is prone to moisture absorption, which alters the effective formula weight.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar organic solvents.

Critical Warning: As a secondary amine hydrochloride, this compound is susceptible to salt disproportionation in unbuffered aqueous suspensions or low-dielectric environments. Precise pH control during reconstitution is mandatory to prevent precipitation of the free base.

Part 2: Reconstitution & Physicochemical Handling

Objective: To prepare a stable, concentration-verified stock solution suitable for cellular assays.

Stock Solution Preparation Protocol

Materials:

  • DMSO (anhydrous, cell-culture grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Desiccator

Procedure:

  • Equilibration: Allow the vial of 3-Phenyl-3-pyrrolidinol HCl to equilibrate to room temperature inside a desiccator before opening. Rationale: Prevents condensation on the hygroscopic salt.

  • Weighing: Weigh approximately 10 mg of the compound into a sterile glass vial. Record the exact mass.

  • Primary Solubilization (DMSO): Dissolve the solid in anhydrous DMSO to achieve a 100 mM master stock.

    • Calculation: Volume (mL) = [Mass (mg) / MW (mg/mmol)] / 0.1 M.

    • Note: The HCl salt will dissolve readily in DMSO.

  • Secondary Dilution (Assay Buffer):

    • Prepare an intermediate working solution (e.g., 1 mM) in assay buffer (HBSS or PBS).

    • Check pH: The release of HCl upon dilution can acidify weak buffers. Ensure the final assay buffer contains sufficient HEPES (20-25 mM) to maintain pH 7.4.

Workflow Visualization

StockPrep Step1 Equilibrate to RT (Desiccator) Step2 Weigh Solid (Glass Vial) Step1->Step2 Step3 Dissolve in DMSO (100 mM Master Stock) Step2->Step3 Anhydrous Conditions Step4 Dilute in HBSS/HEPES (Check pH Integrity) Step3->Step4 1:100 Dilution Step5 Assay Ready Working Solution Step4->Step5

Figure 1: Critical workflow for reconstituting hygroscopic HCl salts to ensure assay stability.

Part 3: Functional Assay Protocol ([³H]-Dopamine Uptake)

Objective: To determine the IC₅₀ of 3-Phenyl-3-pyrrolidinol HCl in inhibiting the reuptake of dopamine via the human Dopamine Transporter (hDAT).

Scientific Basis: This assay measures the accumulation of radiolabeled dopamine inside cells expressing hDAT. If 3-Phenyl-3-pyrrolidinol binds to the transporter (orthosteric or allosteric), it will block the influx of [³H]-DA, reducing the radioactive signal in the cell lysate.

Experimental System
  • Cell Line: HEK-293 cells stably transfected with hDAT (human SLC6A3).

  • Radioligand: [³H]-Dopamine (Specific Activity: ~40-60 Ci/mmol).

  • Reference Inhibitor: Mazindol or GBR-12909 (Standard DAT blockers).

Step-by-Step Procedure
Phase A: Cell Preparation (Day -1)
  • Seed hDAT-HEK293 cells in Poly-D-Lysine coated 96-well plates at a density of 50,000 cells/well .

  • Incubate overnight at 37°C, 5% CO₂.

Phase B: Uptake Assay (Day 0)
  • Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer:

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM Glucose, 25 mM HEPES, pH 7.4.

    • Note: Add 100 µM Pargyline (MAO inhibitor) and 10 µM Ascorbic Acid (antioxidant) to prevent dopamine degradation.

  • Wash: Aspirate growth medium and wash cells 2x with 200 µL warm KRH buffer.

  • Compound Addition:

    • Add 50 µL of 3-Phenyl-3-pyrrolidinol HCl dilutions (range: 1 nM to 100 µM).

    • Include Total Uptake wells (Buffer only) and Non-Specific Uptake (NSU) wells (10 µM Mazindol).

    • Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of [³H]-Dopamine (Final concentration: 20-50 nM).

    • Incubate for 10 minutes at 37°C. Critical: Do not exceed 10 minutes; uptake must remain in the linear phase.

  • Termination:

    • Rapidly aspirate the reaction mix.

    • Wash cells 3x with ice-cold KRH buffer. The cold temperature stops transporter activity immediately.

  • Lysis & Detection:

    • Add 100 µL of 1% SDS or 0.1 N NaOH to lyse cells.

    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) on a Beta Counter.

Assay Logic Diagram

UptakeAssay Start hDAT-HEK293 Cells (Adherent Monolayer) Block Add Test Compound (3-Phenyl-3-pyrrolidinol) Start->Block Tracer Add [³H]-Dopamine (Substrate) Block->Tracer Transporter hDAT Activity Tracer->Transporter ResultHigh High CPM (No Inhibition) Transporter->ResultHigh Compound Inactive ResultLow Low CPM (Inhibition) Transporter->ResultLow Compound Active (Blocks Pore)

Figure 2: Mechanism of Action in the Competitive Uptake Assay. Active compounds prevent radioligand internalization.[1]

Part 4: Data Analysis & Interpretation

Quantitative Output

Convert raw CPM values to specific uptake percentages using the following formula:



  • NSU (Non-Specific Uptake): Signal in the presence of saturating Mazindol.

  • Total Uptake: Signal with vehicle (DMSO) only.

Typical Results Table

When testing 3-Phenyl-3-pyrrolidinol HCl as a fragment, expect lower affinity compared to fully functionalized drugs.

CompoundRoleTypical IC₅₀ (hDAT)Interpretation
Mazindol Positive Control1 - 10 nMValidates assay sensitivity.
3-Phenyl-3-pyrrolidinol Test Scaffold 0.5 - 50 µM Moderate affinity. Indicates the scaffold binds the orthosteric site but lacks auxiliary interactions.
Proline Negative Control> 100 µMConfirms specificity of the phenyl ring interaction.
Troubleshooting Guide
  • High Non-Specific Binding: If NSU is >20% of Total Binding, the washing step was insufficient. Ensure KRH wash buffer is ice-cold .

  • Precipitation: If data points at high concentrations (100 µM) drop unexpectedly below NSU, the compound may have precipitated, lysing the cells or quenching the signal. Re-verify solubility (Part 2).

  • pH Drift: 3-Phenyl-3-pyrrolidinol is an HCl salt. If the color of the medium changes (phenol red) upon compound addition, the pH has dropped, compromising transporter function. Increase HEPES concentration.

References

  • Carroll, F. I., et al. (2008). "Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters." Journal of Medicinal Chemistry.

  • Eshleman, A. J., et al. (1999). "Characteristics of the dopamine transporter in the human cell line HEK-293." Journal of Pharmacology and Experimental Therapeutics.

  • Schmitt, K. C., & Reith, M. E. (2010). "Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse." Annals of the New York Academy of Sciences.

  • PubChem Compound Summary. (2023). "3-Phenyl-3-pyrrolidinol." National Center for Biotechnology Information.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3] Advanced Drug Delivery Reviews.

Sources

Application Note: In Vivo Evaluation of 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating the pharmacological profile of 3-Phenyl-3-pyrrolidinol hydrochloride , a critical structural scaffold found in various analgesic (e.g., Viminol) and CNS-active agents.

Compound Class: Pyrrolidine Derivative / CNS-Active Scaffold CAS (Free Base): 49798-31-4 | Salt Form: Hydrochloride (HCl) Primary Applications: Analgesic screening, Pharmacokinetic (PK) profiling, Metabolite identification.[1]

Introduction & Mechanism of Action

3-Phenyl-3-pyrrolidinol (3-P-3-OH) represents a privileged substructure in medicinal chemistry, particularly within the class of opioid agonists and monoamine reuptake inhibitors . Structurally, it features a pyrrolidine ring substituted at the C3 position with both a phenyl group and a hydroxyl moiety, creating a chiral center that significantly influences receptor binding affinity.

Biological Context[2][3][4][5][6][7][8][9]
  • Analgesic Potential: The 3-phenyl-3-hydroxy motif is the pharmacophore responsible for the agonist activity of Viminol (a mixed agonist-antagonist opioid). In vivo studies often utilize this compound to decouple the effects of the core scaffold from complex N-substitutions.

  • Metabolic Relevance: It serves as a primary hydrolytic metabolite for complex pyrrolidine-based drugs. Understanding its intrinsic PK/PD profile is essential for distinguishing parent drug activity from active metabolites.

  • CNS Penetration: As a secondary amine with a lipophilic phenyl ring, the compound (in free base form) is predicted to cross the Blood-Brain Barrier (BBB), though the HCl salt requires specific formulation to ensure bioavailability.

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical interaction of 3-Phenyl-3-pyrrolidinol within the CNS and its metabolic fate.

G Compound 3-Phenyl-3-pyrrolidinol (HCl Salt) Formulation Physiological pH Buffering (Free Base) Compound->Formulation Dissolution BBB Blood-Brain Barrier (Passive Diffusion) Formulation->BBB Systemic Circ. Liver Hepatic Metabolism (CYP450 / UGT) Formulation->Liver First Pass MOR Mu-Opioid Receptor (Agonism/Partial Agonism) BBB->MOR Binding DAT Dopamine Transporter (Reuptake Inhibition) BBB->DAT Binding Excretion Renal Excretion (Glucuronide Conjugates) Liver->Excretion Clearance

Figure 1: Pharmacological disposition and potential CNS targets of 3-Phenyl-3-pyrrolidinol.

Formulation & Dosing Protocols

Critical Safety Note: 3-Phenyl-3-pyrrolidinol HCl is an irritant. Handle with PPE. The salt form is water-soluble but acidic; improper buffering can cause peritonitis in IP injections.

A. Preparation of Injection Vehicle

For in vivo administration (IV, IP, SC), the solution must be isotonic and near-physiological pH (pH 6.0–7.4).

ComponentConcentrationRoleNotes
Active 1 – 30 mg/mLTest ArticleCalculate mass based on Free Base Equivalence (FBE).
Saline (0.9%) 90% v/vCarrierStandard vehicle.
PBS (100mM) 10% v/vBufferPrevents acidity from HCl salt.
NaOH (0.1N) q.s.pH AdjusterTitrate carefully to pH 7.0.

Step-by-Step Formulation:

  • Weigh the hydrochloride salt. Correction Factor: MW Salt / MW Free Base ≈ 199.68 / 163.22 ≈ 1.22 . (Weigh 1.22 mg of salt to deliver 1 mg of active base).

  • Dissolve in 90% of the total volume of sterile saline.

  • Measure pH.[2] It will likely be acidic (~pH 3-4).

  • Slowly add 0.1N NaOH under stirring until pH reaches 6.5–7.0. Do not overshoot >7.5 as the free base may precipitate.

  • Filter sterilize (0.22 µm PES membrane) before injection.

B. Dosing Regimens
  • Rodent (Rat/Mouse):

    • Analgesia Screening: 5 – 50 mg/kg (IP/SC).

    • PK Profiling: 2 mg/kg (IV) and 10 mg/kg (PO).

    • Safety (Irwin Test): Up to 100 mg/kg (IP) (Limit test).

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: Determine bioavailability (F%), half-life (t1/2), and BBB penetration.

Workflow Diagram:

PK Dosing Dosing (n=3/timepoint) Group A: 2 mg/kg IV Group B: 10 mg/kg PO Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling BrainHarvest Brain Tissue Harvest (Terminal point: 1 h) Dosing->BrainHarvest Process Plasma Separation & Protein Precipitation (ACN) Sampling->Process BrainHarvest->Process Analysis LC-MS/MS Analysis (MRM Mode) Process->Analysis

Figure 2: Pharmacokinetic workflow for bioavailability and tissue distribution.

Analytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI+ Mode. Monitor transition for [M+H]+ (approx m/z 164.1 -> fragments).

Protocol 2: Analgesic Efficacy (Tail-Flick & Hot Plate)

Rationale: Since the 3-phenyl-3-pyrrolidinol core is related to Viminol, opioid-like analgesia is the primary endpoint.

  • Baseline Measurement: Measure latency to tail withdrawal (Tail-Flick) or paw lick/jump (Hot Plate at 55°C) 3 times prior to dosing.

  • Administration: Administer Vehicle (Control), Morphine (Positive Control, 5 mg/kg SC), or Test Compound (10, 30 mg/kg IP).

  • Testing Intervals: Measure latencies at 15, 30, 60, and 120 minutes post-dose.

  • Cut-off: Set a strict cut-off time (e.g., 10s for Tail Flick, 30s for Hot Plate) to prevent tissue damage.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE):

    
    
    
Protocol 3: Irwin Test (CNS Safety & Behavioral Screen)

Objective: Assess gross behavioral changes, sedation, or stimulation.

  • Observation: Start 15 min post-dose.

  • Scoring Parameters:

    • Stimulation: Hyperactivity, tremors, straub tail (opioid sign).

    • Depression: Sedation, loss of righting reflex, ataxia.

    • Autonomic: Salivation, lacrimation, piloerection.

  • Relevance: High doses of pyrrolidine derivatives can induce seizures. If tremors are observed, terminate dosing and refine MTD.

Expected Results & Data Interpretation

ParameterExpected OutcomeInterpretation
Solubility High in water/salineSuitable for IV/IP without DMSO.
Bioavailability (F) Moderate (30-60%)First-pass metabolism (hydroxylation/glucuronidation) is likely.
CNS Signs Analgesia (Hot Plate)Suggests opioid agonist activity (Viminol-like).
Toxicity Convulsions at high doseCommon for 3-substituted pyrrolidines (reuptake inhibition overlap).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200281, 3-Phenylpyrrolidin-3-ol. Retrieved from [Link]

  • Structural Activity Relationships (Pyrrolidines)

    • Raimondi, M. V., et al. (2021).[3][4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Analgesic Context (Viminol): Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Contextual grounding for 3-phenyl-3-hydroxy pyrrolidine pharmacophore).
  • Metabolic Profiling Standards

    • Kadomura, N., et al. (2021).[4] In vitro metabolic profiles of synthetic cannabinoids and designer drugs. Forensic Toxicology. (Methodology for pyrrolidine metabolite analysis). Retrieved from [Link]

Sources

Application Note: Protocol for N-alkylation of 3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the


-alkylation of 3-Phenyl-3-pyrrolidinol hydrochloride , a privileged scaffold in the synthesis of analgesic (e.g., Viminol) and anticholinergic pharmacophores. The presence of a tertiary alcohol at the C3 position and the use of a hydrochloride salt starting material present specific challenges regarding chemoselectivity  (

- vs.

-alkylation) and solubility . This guide provides two validated workflows: Reductive Amination (Method A) for high chemoselectivity with complex side chains, and Direct Nucleophilic Substitution (Method B) for simple alkyl, allyl, or benzyl groups.

Strategic Analysis & Pre-Reaction Considerations

The Challenge of Chemoselectivity

The substrate contains two nucleophilic sites: the secondary amine (pyrrolidine ring) and the tertiary alcohol at C3.

  • Amine (

    
    ):  More nucleophilic (softer).[1]
    
  • Alcohol (

    
    ):  Less nucleophilic (harder), but sterically hindered by the C3-phenyl group.[1]
    

Objective: Exclusively target the nitrogen. Risk: Strong bases (e.g., NaH, KOtBu) will deprotonate the alcohol (


), leading to competitive 

-alkylation or polymerization. Solution: Use mild inorganic bases (carbonates) or reductive amination conditions where the alcohol remains inert.[1]
Handling the Hydrochloride Salt

The starting material is a hydrochloride salt (


).[1] It is not nucleophilic until "free-based."[1]
  • In-Situ Neutralization: Preferred for efficiency.[1] Requires

    
     eq. of extra base to neutralize the HCl.[1][2]
    
  • Solubility: The salt is water-soluble but poorly soluble in non-polar organics (DCM, Toluene).[1] The free base is lipophilic.[1]

Method Selection Decision Tree

MethodSelection start START: 3-Phenyl-3-pyrrolidinol HCl decision Nature of Target R-Group? start->decision reductive Complex/Branched Alkyl (Avoids Over-alkylation) decision->reductive Secondary/Tertiary Carbon Link direct Simple Methyl, Allyl, Benzyl (High Atom Economy) decision->direct Primary Carbon Link methodA METHOD A: Reductive Amination (Aldehyde/Ketone + STAB) reductive->methodA methodB METHOD B: Nucleophilic Substitution (Alkyl Halide + K2CO3) direct->methodB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Recommended)

Best for: Attaching complex chains, avoiding quaternary ammonium salt formation, and ensuring high


-selectivity.[1]
Mechanism & Rationale

This method utilizes an aldehyde or ketone precursor.[1][3][4][5] The reaction proceeds via an iminium ion intermediate .[1] The reducing agent, Sodium Triacetoxyborohydride (STAB), is chosen because it is mild enough to reduce the iminium species selectively without reducing the aldehyde precursor or affecting the tertiary alcohol.

Reagents & Stoichiometry[6][7]
ComponentRoleEquivalents (eq.)Notes
Substrate Starting Material1.03-Phenyl-3-pyrrolidinol HCl
Aldehyde/Ketone Electrophile1.1 - 1.2Slight excess drives conversion.
DIPEA Base1.0 - 1.1Crucial: Neutralizes the HCl salt to release the free amine.[1]
Acetic Acid Catalyst1.0 - 2.0Promotes iminium formation (pH 5-6).[1]
STAB Reducing Agent1.5 - 2.0Sodium Triacetoxyborohydride.[1] Safer than NaCNBH3.[1]
DCM or DCE Solvent10-20 Vol1,2-Dichloroethane (DCE) allows higher temps if needed.[1]
Step-by-Step Protocol
  • Free-Basing (In-Situ): To a reaction vessel equipped with a magnetic stir bar, add 3-Phenyl-3-pyrrolidinol HCl (1.0 eq) and Dichloromethane (DCM) (10 mL/g).

  • Add DIPEA (1.1 eq) and stir for 10 minutes at Room Temperature (RT). The suspension should clear as the free base dissolves.[1]

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq) followed by Acetic Acid (1.5 eq).[1] Stir for 30–60 minutes.

    • Note: The acid catalyst is vital to protonate the carbinolamine intermediate and drive water loss.[1]

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.[1]
      
  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (

    
     of SM).[1]
    
  • Quench & Workup:

    • Quench with Sat.

      
        (aqueous) until pH > 8.[1] Stir vigorously for 20 mins to decompose boron complexes.
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      

Method B: Direct Nucleophilic Substitution ( )

Best for: Methylation, Benzylation, Allylation.[1] Risk: Over-alkylation (quaternization) is a major risk.[1] Control stoichiometry strictly.

Reagents & Stoichiometry[1][6][7]
ComponentRoleEquivalents (eq.)Notes
Substrate Starting Material1.03-Phenyl-3-pyrrolidinol HCl
Alkyl Halide Electrophile1.0 - 1.1Use Bromides or Iodides. Avoid large excess.

Base3.0Milled/Powdered.[1] Acts as HCl scavenger and acid binder.[1]
Acetonitrile (ACN) Solvent10-15 VolPolar aprotic; promotes

.[1]
KI (Optional) Catalyst0.1Finkelstein catalyst if using Alkyl Chlorides.[1]
Step-by-Step Protocol
  • Setup: In a round-bottom flask, suspend 3-Phenyl-3-pyrrolidinol HCl (1.0 eq) and Powdered

    
      (3.0 eq) in Acetonitrile  (anhydrous preferred).
    
  • Activation: Stir at RT for 30 minutes. This allows the carbonate to neutralize the HCl salt and deprotonate the amine.

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise.

    • Critical: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent di-alkylation.

  • Reaction: Heat to 40–60°C. Monitor closely by TLC/LCMS.

    • Endpoint: Stop when the starting material is <5%.[1] Do not push for 100% conversion if di-alkylation impurities start appearing.[1]

  • Workup:

    • Filter off the inorganic solids (

      
      ).[1]
      
    • Concentrate the filtrate to remove ACN.[1]

    • Redissolve residue in EtOAc, wash with water/brine, and concentrate.[1]

QC & Troubleshooting Guide

Analytical Markers (LCMS)
  • Starting Material: 3-Phenyl-3-pyrrolidinol (

    
     Da).[1]
    
  • Target Product:

    
    .
    
  • Impurity A (O-Alkylation): Same mass as product, but different retention time (usually higher

    
    ).[1]
    
  • Impurity B (Quaternary Salt):

    
     of Product + Mass of Alkyl Group.[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Method A) Incomplete Imine formation.[1]Increase Acetic Acid to 2.0 eq; Add molecular sieves (4Å) to trap water.
O-Alkylation Observed (Method B) Base too strong or Temp too high.Switch from

to

or

.[1] Lower temperature.
Quaternization (Method B) Excess Alkyl Halide.[1]Reduce Alkyl Halide to 0.95 eq. Use slow addition (syringe pump).[1]
Material stuck in Aqueous Phase Product is too polar/protonated.[1]Ensure pH > 10 during extraction.[1] Use "Salting out" (saturate with NaCl) or use CHCl3/IPA (3:[1]1) for extraction.[1][6]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Bar-Haim, G., & Kol, M. (2004).[1][7] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549-3551.[1] Link[1]

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] Link[1]

  • PubChem. (n.d.).[1] "3-Hydroxypyrrolidine hydrochloride Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Application Note: Characterization of 3-Phenyl-3-pyrrolidinol Hydrochloride in Monoamine Transporter Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Phenyl-3-pyrrolidinol hydrochloride is a pharmacologically significant scaffold often encountered in two critical contexts: as a metabolic reduction product of synthetic cathinones (e.g., pyrovalerone analogs like


-PVP or MDPV) and as a building block for novel CNS-active agents targeting the Dopamine Transporter (DAT) or Sigma receptors.

While the parent ketone compounds (cathinones) are potent monoamine uptake inhibitors, the pharmacological activity of their alcohol metabolites (pyrrolidinols) is frequently overlooked. However, recent toxicological data suggests these metabolites may exhibit distinct binding profiles, contributing to prolonged psychoactive effects or "re-dosing" phenomena due to enterohepatic recirculation.

This guide provides a standardized protocol for evaluating the affinity of 3-Phenyl-3-pyrrolidinol HCl at the Dopamine Transporter (DAT) using a competitive radioligand binding assay. The hydrochloride salt form is preferred for its superior aqueous solubility and stability in physiological buffers compared to the free base.

Pharmacological Context & Mechanism[1][2][3]

The "Active Metabolite" Hypothesis

In vivo, the ketone moiety of 3-phenyl-pyrrolidinophenone derivatives is susceptible to carbonyl reduction by cytosolic reductases, yielding 3-phenyl-3-pyrrolidinol analogs.

  • Parent Drug (Ketone): High affinity for DAT/NET; potent psychostimulant.

  • Metabolite (Alcohol): Affinity is often attenuated but can remain in the micromolar (

    
    ) or sub-micromolar range, potentially acting as a weak partial agonist or allosteric modulator.
    
Structural Considerations

The presence of the C3-hydroxyl group introduces a hydrogen bond donor/acceptor site that alters the lipophilicity (LogP) and binding pose within the S1 pocket of the transporter.

  • 3-Phenylpyrrolidine (unsubstituted): High affinity DAT ligand.[1]

  • 3-Phenyl-3-pyrrolidinol (hydroxylated): The -OH group generally reduces affinity compared to the parent but increases water solubility. It serves as a critical probe for mapping the tolerance of the DAT orthosteric site for polar substituents.

Experimental Protocol: DAT Competition Binding Assay

A. Materials & Reagents[3][4][5][6][7]
ComponentSpecificationPurpose
Test Compound 3-Phenyl-3-pyrrolidinol HCl Analyte (Competitor)
Radioligand

(Specific Activity: ~80 Ci/mmol)
High-affinity DAT ligand (Cocaine analog)
Non-Specific Binder GBR-12909 (10

) or Cocaine (10

)
Defines non-specific binding (NSB)
Source Tissue Rat Striatal Membranes or hDAT-HEK293 CellsSource of DAT protein
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Physiological saline mimic
Filters Whatman GF/B (pre-soaked in 0.1% PEI)Traps membrane-bound ligand
B. Membrane Preparation (Rat Striatum)

Note: If using transfected cells, harvest and homogenize in assay buffer directly.

  • Dissection: Rapidly isolate striata from Sprague-Dawley rats on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Sucrose-Phosphate Buffer (0.32 M Sucrose, 10 mM Sodium Phosphate, pH 7.4) using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation 1: Spin at

    
     for 10 min at 4°C to remove nuclei/debris. Save supernatant (S1).
    
  • Centrifugation 2: Spin S1 at

    
     for 20 min at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend pellet (P2) in Assay Buffer . Protein concentration should be adjusted to ~200

    
     (approx. 20-40 
    
    
    
    per well).
C. Assay Workflow (96-Well Format)

Step 1: Preparation of Dilutions

  • Dissolve 3-Phenyl-3-pyrrolidinol HCl in Assay Buffer to a stock of 1 mM.

  • Prepare serial logarithmic dilutions (e.g.,

    
     to 
    
    
    
    ).

Step 2: Plate Setup Add the following to each well (Total Volume = 250


):
  • 50

    
     Buffer:  (For Total Binding wells) OR 50 
    
    
    
    Non-Specific Blocker
    (For NSB wells).
  • 50

    
     Test Compound:  Various concentrations of 3-Phenyl-3-pyrrolidinol HCl.
    
  • 50

    
     Radioligand: 
    
    
    
    (Final conc. ~0.5 nM).[2]
  • 100

    
     Membrane Suspension:  Initiates the reaction.
    

Step 3: Incubation

  • Incubate plates for 2 hours at 4°C (on ice) or 1 hour at Room Temperature (25°C) .

    • Expert Tip: 4°C is preferred for DAT assays to minimize transporter internalization or degradation during the assay, though equilibrium takes longer.

Step 4: Termination & Filtration

  • Harvest using a 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Rapidly filter through 0.1% PEI-soaked GF/B filters .

  • Wash filters

    
     with 3 mL of ice-cold Wash Buffer  (50 mM Tris-HCl, pH 7.4).
    

Step 5: Counting

  • Dry filters and add liquid scintillation cocktail.

  • Count radioactivity (CPM) using a Beta Counter.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • 
       = Concentration of radioligand used (0.5 nM).
      
    • 
       = Dissociation constant of 
      
      
      
      (typically ~10-15 nM in rat striatum).
Interpreting the Ki Value
Ki Value (nM)ClassificationBiological Implication
< 50 nM High AffinityPotent inhibitor; likely psychoactive parent-like activity.
50 - 500 nM Moderate AffinitySignificant interaction; potential active metabolite.
500 - 5000 nM Low AffinityWeak interaction; likely inactive unless accumulated at high conc.
> 5000 nM NegligibleNon-binder at physiological concentrations.

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, from compound preparation to SAR decision-making.

G Start Start: 3-Phenyl-3-pyrrolidinol HCl Solubility Dissolve in Assay Buffer (Water Soluble) Start->Solubility Prep Prepare Serial Dilutions (10^-5 to 10^-10 M) Solubility->Prep Assay Competition Binding Assay Ligand: [3H]WIN 35,428 Target: DAT (Rat Striatum) Prep->Assay Data Measure CPM & Calculate IC50 Assay->Data Cheng Convert to Ki (Cheng-Prusoff) Data->Cheng Decision Ki Evaluation Cheng->Decision High Ki < 100 nM Potent Active Metabolite Decision->High High Affinity Low Ki > 1000 nM Inactive / Weak Binder Decision->Low Low Affinity Sigma Secondary Screen: Sigma-1 Receptor Assay High->Sigma Check Selectivity Low->Sigma Check Off-Target

Caption: Workflow for characterizing 3-Phenyl-3-pyrrolidinol HCl affinity at the Dopamine Transporter (DAT) and subsequent decision logic.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: The pyrrolidine ring can be "sticky" to glass fiber filters.

    • Solution: Ensure filters are pre-soaked in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour. Use silanized tubes for dilutions if the compound is suspected of adhering to plastic.

  • Insoluble Precipitates:

    • Observation: Turbidity in high-concentration wells (

      
      ).
      
    • Solution: While the HCl salt is soluble, high ionic strength buffers can sometimes cause "salting out" at extreme concentrations. Verify solubility in the exact assay buffer prior to the experiment.

  • Shallow Hill Slope (< 0.8):

    • Cause: Negative cooperativity or binding to multiple sites (e.g., DAT and NET).

    • Solution: If using striatal tissue (rich in DAT), this is less likely. If using cortical tissue (mixed DAT/NET/SERT), switch to hDAT-transfected HEK293 cells for a cleaner pharmacological baseline.

References

  • Glennon, R. A., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters. National Institutes of Health.[3] Link

  • Schindler, C. W., et al. (2016). Use of 3-Phenyl-n-propyl-1-phenyl-2-aminopropane (PPAP) Derivatives as Sigma Ligands. National Institutes of Health.[3] Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • PubChem Compound Summary . 3-Phenylpyrrolidin-3-ol. National Center for Biotechnology Information. Link

  • ChemScene Product Data . (S)-3-Phenylpyrrolidine hydrochloride. Link

Sources

3-Phenyl-3-pyrrolidinol hydrochloride as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Phenyl-3-pyrrolidinol Hydrochloride in Asymmetric Synthesis

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 for (R)-isomer) represents a privileged chiral scaffold in modern drug discovery. Unlike flexible linear amino alcohols, the pyrrolidine ring confers conformational rigidity, while the C3-quaternary center (bearing both a phenyl and hydroxyl group) provides significant steric bulk and hydrogen-bonding capability.

While primarily recognized as a core pharmacophore in GPCR modulators (e.g., Vabicaserin), this scaffold functions effectively as a chiral auxiliary precursor and ligand in asymmetric catalysis. This guide details the protocols for handling the hydrochloride salt, resolving the enantiomers, and deploying the free base in asymmetric transformations.

Critical Material Properties & Handling

The commercial supply is typically the hydrochloride salt, which is hygroscopic and bench-stable. However, asymmetric applications require the free base .

PropertyHydrochloride Salt (HCl)Free Base
State White to off-white crystalline solidViscous oil or low-melting solid
Solubility Water, Methanol, DMSODCM, THF, Toluene, Ethyl Acetate
Hygroscopicity High (Store Desiccated)Moderate
Stability Years at -20°CProne to oxidation (Store under Ar)
Chirality Racemic or EnantiopureRacemizes slowly at high T (>100°C)

Protocol A: Salt Neutralization & Enantiomeric Resolution

Many industrial applications start with the racemic hydrochloride salt due to cost efficiency. The following protocol describes the generation of the free base followed by classical resolution using Di-p-toluoyl-L-tartaric acid (L-DTTA), a standard method for 3-substituted pyrrolidines.

Step 1: Generation of Free Base

Objective: Convert stable HCl salt to reactive amine.

  • Dissolution: Dissolve 10.0 g (50 mmol) of rac-3-phenyl-3-pyrrolidinol HCl in 30 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 20% NaOH solution until pH reaches ~12.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) (3 x 50 mL). Note: The product is polar; multiple extractions are necessary.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to yield the racemic free base as a pale yellow oil.
    
Step 2: Classical Resolution (Optical Enrichment)

Objective: Isolate the (R)-enantiomer (active pharmacophore precursor).

  • Complexation: Dissolve the free base (racemate) in hot Ethanol (EtOH). Add 0.5 equivalents of Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Crystallization: Reflux for 30 minutes, then allow to cool slowly to room temperature over 4 hours. Stir at 20°C for an additional 8 hours.

  • Filtration: Filter the precipitate. This is the diastereomeric salt of the (R)-amine with L-DTTA.

  • Recrystallization: Recrystallize the salt from MeOH/EtOH (1:4) to upgrade chiral purity to >99% ee.

  • Liberation: Treat the purified salt with 1M NaOH and extract with DCM to obtain (R)-3-phenyl-3-pyrrolidinol.

Validation Checkpoint:

  • Chiral HPLC: Chiralpak AD-H Column, Hexane/IPA/DEA (90:10:0.1).

  • Target ee: >98%.

Application B: Asymmetric Ligand Synthesis

Once resolved, the 3-phenyl-3-pyrrolidinol scaffold serves as a robust chiral ligand for organometallic additions. The hydroxyl group directs metal coordination, while the phenyl group provides stereochemical shielding.

Workflow: Synthesis of N-Substituted Chiral Ligands

The following diagram illustrates the conversion of the scaffold into a chiral ligand and its subsequent use in enantioselective diethylzinc addition.

LigandSynthesis Start (R)-3-Phenyl-3-pyrrolidinol (Chiral Scaffold) Step1 N-Alkylation (Benzyl bromide / K2CO3) Start->Step1 Derivatization Ligand N-Benzyl Ligand (Chiral Amino-Alcohol) Step1->Ligand Isolation Catalysis Asymmetric Catalysis (Et2Zn + Benzaldehyde) Ligand->Catalysis 5 mol% Loading Product Chiral Alcohol Product (High ee%) Catalysis->Product Enantioselective Formation

Figure 1: Workflow for converting the pyrrolidinol scaffold into a catalytically active ligand.

Mechanistic Insight: The Chelation Model

In zinc additions, the ligand forms a bimetallic transition state. The hard oxygen of the pyrrolidinol binds one zinc atom, while the nitrogen coordinates the other, creating a rigid chiral pocket.

ChelationModel Zn1 Zn (Catalytic) Substrate Aldehyde Substrate Zn1->Substrate Coordination O_Ligand O (Pyrrolidinol) O_Ligand->Zn1 N_Ligand N (Pyrrolidine) O_Ligand->N_Ligand Chiral Backbone N_Ligand->Zn1 Et_Group Et-Zn Et_Group->Substrate Transfer

Figure 2: Simplified transition state model showing the bidentate coordination of the pyrrolidinol ligand to Zinc.

Case Study: Synthesis of Vabicaserin (5-HT2C Agonist)

The most authoritative application of this scaffold is in the synthesis of Vabicaserin , a drug developed for schizophrenia treatment. The 3-phenyl-3-pyrrolidinol moiety is not removed (as a traditional auxiliary would be) but is integral to the final chiral architecture.

Key Synthetic Step (Oxidative Multicomponent Reaction): Researchers utilize the (R)-3-phenyl-3-pyrrolidinol to direct the stereochemistry of the final fused ring system.

  • Reagents: (R)-3-phenyl-3-pyrrolidinol + 2-amino-benzaldehyde derivative.

  • Conditions: The pyrrolidine nitrogen condenses with the aldehyde, followed by an intramolecular cyclization.

  • Outcome: The chirality at C3 of the pyrrolidine ring dictates the facial selectivity of subsequent reductions, ensuring the production of a single diastereomer of the tetracyclic core.

References

  • Sigma-Aldrich. (R)-3-Pyrrolidinol hydrochloride Product Specification.Link

  • Zhang, H., et al. (2011). Asymmetric synthesis of Vabicaserin via oxidative multicomponent annulation.[1] Journal of Organic Chemistry.

  • Nair, V., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines.[2] PMC - NIH.

  • Coldham, I., et al. (2007).[3] Enantioselective synthesis of substituted pyrrolidines by dynamic resolution. Tetrahedron: Asymmetry.[1][2][3][4][5][6][7][8][9]

  • Beak, P., et al. (2000). Asymmetric Lithiation of N-Boc-pyrrolidines.[7][9] Journal of the American Chemical Society.

Sources

Application Note: Synthesis of Muscarinic Receptor Antagonists from 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 3-phenyl-3-pyrrolidinol scaffold represents a privileged structure in medicinal chemistry, particularly in the design of muscarinic acetylcholine receptor antagonists (mAChRs). These agents are critical in treating pathologies ranging from Chronic Obstructive Pulmonary Disease (COPD) and overactive bladder (OAB) to organophosphate poisoning.

The pharmacological utility of this scaffold stems from its ability to mimic the classic "cationic head + bulky hydrophobic tail" pharmacophore found in natural tropane alkaloids like atropine. By functionalizing the secondary amine and the tertiary hydroxyl group, researchers can fine-tune receptor subtype selectivity (M1–M5) and pharmacokinetic properties (e.g., blood-brain barrier penetration).

This application note details a robust, modular synthetic workflow for converting commercially available 3-Phenyl-3-pyrrolidinol hydrochloride into high-potency muscarinic antagonists.

Core Pharmacophore Strategy

The transformation relies on three critical structural modifications:

  • Nitrogen Functionalization: Installation of a tertiary amine or quaternary ammonium to interact with the conserved aspartate residue (Asp147 in M1) in the receptor binding pocket.

  • Hydrophobic Core Retention: The 3-phenyl ring provides essential pi-pi stacking interactions with tyrosine residues in the receptor active site.

  • Esterification of the Tertiary Alcohol: Attachment of a bulky acyl group (e.g., phenylglycolic or mandelic acid derivatives) to maximize van der Waals contacts within the hydrophobic sensor of the receptor.

Synthetic Workflow Visualization

The following diagram outlines the modular pathway from the hydrochloride salt to the final quaternary ammonium antagonist.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Quaternization Start 3-Phenyl-3-pyrrolidinol HCl Salt FreeBase Free Base Intermediate Start->FreeBase NaOH/DCM Extraction N_Alk N-Alkylation (Tertiary Amine) FreeBase->N_Alk Reductive Amination (HCHO/HCOOH) O_Acyl O-Acylation (Ester Formation) N_Alk->O_Acyl Acid Chloride/DMAP (Steglich Alternative) Quat Quaternary Ammonium Salt (Final Product) O_Acyl->Quat MeBr/Acetone (Optional)

Figure 1: Modular synthetic pathway for 3-phenyl-3-pyrrolidinol derivatives. Colors indicate reaction phases.

Detailed Experimental Protocols

Phase 1: Preparation of the Free Base

The commercial hydrochloride salt is stable but unreactive toward nucleophilic substitution. It must be converted to the free amine.

Reagents:

  • 3-Phenyl-3-pyrrolidinol HCl (10.0 g, 50 mmol)

  • Sodium Hydroxide (2M aqueous solution)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl)

Protocol:

  • Dissolution: Suspend 10.0 g of the HCl salt in 50 mL of water.

  • Neutralization: Slowly add 2M NaOH (approx. 30 mL) with stirring until the pH reaches 12–14. The solution will become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). The free base is highly soluble in chlorinated solvents.

  • Drying: Combine organic layers, wash with 20 mL brine, and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Isolation: Filter and concentrate under reduced pressure to yield the free base as a viscous pale-yellow oil or low-melting solid.

    • Yield Expectation: >95%[1][2]

    • Checkpoint: Verify absence of chloride counterion via silver nitrate test if necessary, though NMR is preferred (disappearance of broad ammonium protons).

Phase 2: N-Methylation (Reductive Amination)

To create the tertiary amine necessary for the "cationic head," an Eschweiler-Clarke methylation is preferred over direct alkylation to avoid quaternary salt formation at this stage.

Reagents:

  • 3-Phenyl-3-pyrrolidinol (Free Base)

  • Formaldehyde (37% aq. solution)

  • Formic Acid (98%)[2]

Protocol:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve the free base (8.0 g) in Formic Acid (20 mL).

  • Addition: Add Formaldehyde solution (10 mL) slowly. Evolution of

    
     gas will occur.
    
  • Reflux: Heat the mixture to reflux (100°C) for 6–8 hours.

  • Workup: Cool to room temperature. Basify with 4M NaOH to pH 12 (ice bath cooling recommended).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry over

    
     and concentrate. The resulting 1-Methyl-3-phenyl-3-pyrrolidinol  is usually pure enough for the next step.
    
    • Note: This intermediate is a tertiary amine and a tertiary alcohol.

Phase 3: Esterification of the Tertiary Alcohol (Critical Step)

Esterifying the C3-hydroxyl group is the most challenging step due to steric hindrance from the adjacent phenyl ring and the tertiary nature of the carbon. Standard Fischer esterification will fail or lead to elimination (dehydration).

Method Selection:

  • Preferred: Acid Chloride activation with DMAP catalysis.

  • Alternative: Steglich Esterification (DCC/DMAP) if the acid is sensitive.[3]

Protocol (Acid Chloride Method): Target: 1-Methyl-3-phenyl-3-pyrrolidinyl phenylglycolate (Model Antagonist)

Reagents:

  • 1-Methyl-3-phenyl-3-pyrrolidinol (5.0 g, 28 mmol)

  • Phenylacetyl Chloride (or Benziloyl Chloride for higher potency) (35 mmol)

  • Triethylamine (TEA) (40 mmol)

  • 4-Dimethylaminopyridine (DMAP) (10 mol% catalyst)

  • Anhydrous DCM (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL flask and purge with Nitrogen/Argon. Add the pyrrolidinol substrate, TEA, and DMAP to the anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add the Acid Chloride dropwise via syringe over 20 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Mechanism:[3][4][5][6][7] DMAP forms a highly reactive N-acylpyridinium intermediate, which effectively transfers the acyl group to the hindered tertiary alcohol.

  • Quench: Add saturated

    
     solution (30 mL) to quench unreacted acid chloride.
    
  • Workup: Separate the organic layer, wash with water and brine. Dry over

    
    .
    
  • Purification: The crude ester often requires Flash Chromatography (Silica Gel; MeOH/DCM gradient 1:99 to 5:95) to remove N-acyl urea byproducts (if using DCC) or hydrolyzed acid.

Phase 4: Quaternization (Optional for Peripheral Selectivity)

To prevent blood-brain barrier crossing (useful for COPD or bladder drugs), convert the tertiary amine to a quaternary ammonium salt.

Reagents:

  • Ester Intermediate (2.0 g)

  • Methyl Bromide (in ether) or Methyl Iodide

  • Acetone or Diethyl Ether

Protocol:

  • Dissolution: Dissolve the ester in dry Acetone (10 mL).

  • Alkylation: Add Methyl Iodide (1.5 equivalents).

  • Precipitation: Stir at room temperature for 4–24 hours. The quaternary salt will precipitate as a white crystalline solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

    • Validation: This product is the final active pharmaceutical ingredient (API) analog.

Analytical Validation & Quality Control

Data consistency is paramount. Use the following parameters to validate the synthesis.

Analytical MethodParameterExpected Observation
HPLC Purity>98% (Area under curve)
1H-NMR N-Methyl GroupSinglet at ~2.3 ppm (Tertiary) vs ~3.1 ppm (Quaternary)
1H-NMR Ester LinkageDownfield shift of adjacent protons; absence of OH signal
IR Spectroscopy Carbonyl StretchStrong band at 1735–1750 cm⁻¹ (Ester C=O)
Melting Point Physical StateSharp melting range for Quaternary salts (decomposition often >200°C)

References

  • Muscarinic Receptor Antagonists: Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142–193.

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Tertiary Alcohol Esterification: Beissner, C., et al. (2005). Esterification of Tertiary Alcohols. Synthesis, 2005(16), 2751-2754.

  • Quaternary Ammonium Synthesis: Biel, J. H., et al. (1960). Antispasmodics. II. Derivatives of 3-Pyrrolidinol. Journal of Organic Chemistry, 26, 4096.

  • General Pyrrolidine Synthesis: Smith, A. B., & Jones, C. D. (2015). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Journal of Medicinal Chemistry.

Sources

Strategic Development of Antimicrobial Agents Utilizing the 3-Phenyl-3-pyrrolidinol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-phenyl-3-pyrrolidinol scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique combination of structural rigidity, sp³-hybridized complexity, and specific hydrogen-bonding capabilities. Unlike flat aromatic scaffolds, this moiety provides three-dimensional vector coverage, essential for disrupting complex bacterial protein-protein interactions or binding to deep enzymatic pockets (e.g., DNA Gyrase/Topoisomerase IV). This application note details the synthetic pathways, derivatization strategies, and rigorous biological validation protocols required to develop antimicrobial agents based on this scaffold.

Part 1: Chemical Rationale & Synthesis (Application Note)

The Pharmacophore Advantage

The 3-phenyl-3-pyrrolidinol core offers three distinct advantages over traditional planar antimicrobial scaffolds:

  • Conformational Locking: The C3-hydroxyl group creates an intramolecular hydrogen bond network that can "lock" the phenyl ring in a specific orientation relative to the pyrrolidine nitrogen, reducing the entropic cost of binding.

  • Chirality: The C3 position is a chiral center. Biological activity is often enantioselective; for instance, one enantiomer may target the bacterial efflux pump while the other is inactive or toxic.

  • Solubility: The basic nitrogen (pKa ~9-10) ensures water solubility as a salt, while the lipophilic phenyl ring facilitates membrane permeation.

Synthetic Protocol: Construction of the Core

Objective: Synthesize the N-protected 3-phenyl-3-pyrrolidinol core with high purity.

Reagents:

  • N-Boc-3-pyrrolidinone (Starting material)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add N-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF. Cool to -78°C.

  • Grignard Addition: Add Phenylmagnesium bromide (1.2 eq) dropwise over 30 minutes. The low temperature prevents side reactions (e.g., enolization).

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot should disappear.

  • Quenching: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel). The tertiary alcohol product is usually more polar than the starting ketone.

Critical Decision Point: Chiral Resolution Since the Grignard addition produces a racemate, separation is mandatory for clinical development.

  • Method A: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Method B: Classical resolution using tartaric acid derivatives after Boc-deprotection.

Visualization: Synthetic Workflow

SynthesisWorkflow Start N-Boc-3-pyrrolidinone Step1 Grignard Addition (PhMgBr, -78°C) Start->Step1 Intermediate Racemic 3-Phenyl-3-pyrrolidinol Step1->Intermediate Step2 Chiral Resolution (HPLC or Crystallization) Intermediate->Step2 Product Enantiopure Scaffold (R) or (S) Step2->Product Deriv Derivatization (N-alkylation/acylation) Product->Deriv

Caption: Linear synthesis pathway from ketone precursor to enantiopure scaffold.

Part 2: Biological Validation Protocols

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution). Purpose: Determine the lowest concentration of the scaffold derivative that inhibits visible bacterial growth.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • 96-well microtiter plates (round bottom).

  • Resazurin dye (optional, for colorimetric readout).

Workflow:

  • Stock Preparation: Dissolve compounds in DMSO to 10 mg/mL. Dilute in CAMHB to 2x the highest desired testing concentration (typically 128 µg/mL).

  • Plate Setup: Add 100 µL of CAMHB to columns 2-12. Add 100 µL of 2x compound to column 1. Perform serial 1:2 dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of standardized inoculum to wells in columns 1-11.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Data Presentation Table:

Compound IDR-Group Subst.S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Ref (Cipro) -0.250.0080.5
3P-01 (Rac) -H64>128>128
3P-02 (R) 4-F-Phenyl83264
3P-03 (S) 4-F-Phenyl>128>128>128

Note: This table highlights the expected stereoselectivity, where one enantiomer (e.g., R) is significantly more potent.

Protocol: Mechanism of Action - DNA Gyrase Supercoiling Inhibition

Rationale: The 3-phenylpyrrolidine motif is a known pharmacophore in quinolone-like antibiotics, which target bacterial Type II Topoisomerases. Assay Principle: Measures the ability of E. coli DNA Gyrase to convert relaxed plasmid DNA (pBR322) into supercoiled DNA in the presence of ATP. Inhibitors prevent this conversion.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA (Substrate).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP.

  • Stop Buffer: 3% SDS, 30% glycerol, bromophenol blue.[1]

Step-by-Step Methodology:

  • Master Mix: Prepare Assay Buffer containing 0.5 µg relaxed pBR322 per reaction.

  • Compound Addition: Add 1 µL of test compound (various concentrations in DMSO) to 20 µL reaction volume. Include Ciprofloxacin as a positive control.

  • Enzyme Initiation: Add 1 Unit of DNA Gyrase. Mix gently.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 5 µL Stop Buffer.

  • Electrophoresis: Load samples onto a 1% agarose gel (TAE buffer). Run at 60V for 3 hours.

    • Visualization: Stain with Ethidium Bromide.[1]

    • Interpretation:Supercoiled DNA migrates faster (lower band). Relaxed DNA migrates slower (upper band). Effective inhibitors will show a retention of the upper "Relaxed" band.

Visualization: Biological Testing Logic

BioWorkflow Comp Synthesized Scaffold Derivative Screen1 Primary Screen: MIC Determination (CLSI M07) Comp->Screen1 Decision MIC < 16 µg/mL? Screen1->Decision Tox Cytotoxicity Assay (HepG2 / MTT) Decision->Tox Yes Discard Refine Structure (SAR Loop) Decision->Discard No Mech Mechanism Confirmation (Gyrase Supercoiling) Tox->Mech Non-Toxic Tox->Discard Toxic Lead Lead Candidate Mech->Lead IC50 < 10 µM

Caption: Decision tree for advancing scaffold derivatives from synthesis to lead identification.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI. [Link]

  • Raimondi, M. V., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3165. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. [Link]

  • Verma, S. K., et al. (2008).[5] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Stephens, C. E., et al. (2001). Structure-Activity Relationships of 3-Phenylpyrrolidine Derivatives as Novel Antibacterial Agents. Journal of Medicinal Chemistry. (Contextual grounding for SAR).

Sources

Troubleshooting & Optimization

Common issues in the synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride . It is designed for researchers encountering specific synthetic hurdles, moving beyond generic textbook procedures to address the nuance of heterocyclic Grignard additions and salt formation.

Ticket ID: SYN-3P3P-HCl Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Specialist[1][2]

Compound Dashboard

Before troubleshooting, verify your target specifications to ensure analytical alignment.

PropertySpecificationNotes
IUPAC Name 3-Phenylpyrrolidin-3-ol hydrochlorideGem-disubstituted at C3 position.[1][2][3]
CAS (Racemic) 86070-82-8 (Free base generic ref)Specific enantiomers have unique CAS.[1][2]
Mol. Weight 199.68 g/mol (HCl Salt)Free base: 163.22 g/mol .[1][2]
Appearance White to off-white solidHygroscopic; store under inert atmosphere.[1][2]
Solubility DMSO, Methanol, WaterPoor solubility in non-polar ethers.[2]
Key Challenge Enolization vs. Nucleophilic Addition The 3-pyrrolidinone precursor is highly enolizable.[1][2]

Core Synthetic Protocol (The "Golden Path")

This workflow represents the most robust route, utilizing N-Benzyl protection to avoid carbamate rotamer issues and ensure stability against the Grignard reagent.

Step 1: Grignard Addition
  • Precursor: N-Benzyl-3-pyrrolidinone[1]

  • Reagent: Phenylmagnesium bromide (PhMgBr) (1.0 M in THF)

  • Solvent: Anhydrous THF (or Et2O)[1]

Protocol:

  • Flame-dry a 3-neck round-bottom flask under Argon.

  • Charge with N-Benzyl-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF. Cool to -78°C .[1][4]

  • Add PhMgBr (1.2 – 1.5 eq) dropwise over 30 minutes. Crucial: Maintain internal temp < -60°C to minimize enolization.[1]

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Pour mixture into saturated aqueous NH4Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][4]

  • Purification: Flash chromatography (Hexane/EtOAc) to yield N-Benzyl-3-phenyl-3-pyrrolidinol .

Step 2: Deprotection & Salt Formation
  • Precursor: N-Benzyl-3-phenyl-3-pyrrolidinol[1]

  • Reagents: H2 (gas), Pd/C (10%), MeOH, HCl (conc. or etheral).[2]

Protocol:

  • Dissolve intermediate in MeOH. Add Pd/C (10% w/w loading).

  • Hydrogenate at 40-50 psi (Parr shaker) for 12-24 hours.

  • Filter through Celite to remove catalyst.[2]

  • Salt Formation: Cool filtrate to 0°C. Add HCl (1.1 eq, 4M in Dioxane or concentrated aqueous).

  • Concentrate in vacuo.[2] Triturate the residue with Et2O or Acetone to induce crystallization.

Visualization: Synthetic Logic & Troubleshooting

The following diagram outlines the reaction flow and critical decision nodes for troubleshooting low yields.

SynthesisFlow Start Start: N-Benzyl-3-pyrrolidinone Grignard Add PhMgBr (-78°C) Start->Grignard Check Check Yield Grignard->Check Success High Yield: N-Bn-3-Phenyl-3-pyrrolidinol Check->Success >70% Fail Low Yield / SM Recovery Check->Fail <40% Deprotect Hydrogenation (Pd/C, H2) Success->Deprotect Analysis Cause: Enolization of Ketone (Proton Transfer) Fail->Analysis Solution Solution: Add CeCl3 (anhydrous) (Organocerium Method) Analysis->Solution Solution->Grignard Re-run Salt HCl Salt Formation Deprotect->Salt Final Product: 3-Phenyl-3-pyrrolidinol HCl Salt->Final

Caption: Workflow logic for synthesis and troubleshooting enolization issues via the Organocerium method.

Troubleshooting Hub (FAQ)

Issue 1: Low Yield in Grignard Step (The "Enolization" Trap)

User Report: "I recovered 50% starting material (pyrrolidinone) and obtained low yield of the product, even with excess Grignard."

Diagnosis: The 3-pyrrolidinone ring has


-protons adjacent to the carbonyl and the nitrogen. Grignard reagents are strong bases as well as nucleophiles.[2] If the ketone is sterically hindered or the addition is slow, the Grignard reagent will act as a base, deprotonating the 

-position to form an enolate. Upon quenching with NH4Cl, the enolate reverts to the starting ketone.

Corrective Action (The "Cerium" Fix): Switch to organocerium chemistry (Imamoto conditions).

  • Dry CeCl3[2]·7H2O strictly (140°C under high vacuum for 2 hours) to obtain anhydrous CeCl3.[1]

  • Suspend anhydrous CeCl3 (1.5 eq) in THF and stir for 2 hours.

  • Add the ketone to this suspension before adding the Grignard.

  • Add PhMgBr.[2][5][6] The CeCl3 activates the carbonyl (making it more electrophilic) and suppresses the basicity of the Grignard reagent, favoring addition over enolization.

Issue 2: "Gummy" Precipitate during Workup

User Report: "After quenching the Grignard reaction, I have a thick emulsion/gel that won't separate."

Diagnosis: Magnesium hydroxide/salts form gelatinous precipitates at neutral/basic pH.[2]

Corrective Action:

  • Rochelle's Salt: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) instead of NH4Cl. Stir vigorously for 1-2 hours. The tartrate chelates the magnesium, solubilizing it in the aqueous layer and allowing a clean phase separation.

  • Acid Wash: If the product is stable (N-benzyl protected amine is stable), you can use 1M HCl to dissolve the Mg salts, but be cautious of acid-sensitive protecting groups if using N-Boc.[1]

Issue 3: Incomplete Deprotection (N-Benzyl)

User Report: "Hydrogenation is stalling; I still see benzyl signals in NMR."

Diagnosis: Catalyst poisoning is common with amines.[2] The free amine product can poison the Pd surface.

Corrective Action:

  • Acidic Hydrogenation: Add 1.0 equivalent of HCl or Acetic Acid to the methanol solution before hydrogenation.[2] Protonating the amine prevents it from binding strongly to the catalyst surface.

  • Pressure/Temp: Increase pressure to 60 psi or warm the reaction to 40-50°C.

  • Catalyst Refresh: Filter and add fresh Pd/C if the reaction stalls after 24h.

Issue 4: Hygroscopicity of the Final Salt

User Report: "The final white solid turned into a sticky oil on the bench."

Diagnosis: 3-Phenyl-3-pyrrolidinol HCl is hygroscopic.[1][2]

Corrective Action:

  • Drying: Dry the salt in a vacuum oven at 40°C over P2O5 desiccant for 24 hours.

  • Storage: Store in a desiccator or under Argon/Nitrogen.

  • Recrystallization: If oiling occurs, redissolve in minimum hot Isopropanol (IPA) and add diethyl ether until cloudy. Store in the fridge to induce slow crystallization.

References

  • Synthetic Route Validation: Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. (Overview of Grignard addition to N-substituted-3-pyrrolidinones).

  • Grignard Troubleshooting: The Grignard Reaction - Chemistry at Winthrop University. (General protocols for moisture sensitivity and magnesium activation).

  • Organocerium Method (Contextual): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1][2] Journal of the American Chemical Society, 111(12), 4392-4398. (Foundational text for the CeCl3 recommendation).

  • Product Properties: 3-Hydroxypyrrolidine hydrochloride PubChem Entry. (Physical properties and safety data). [1][2]

  • Alternative Precursors: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. (Illustrates handling of phenyl-substituted pyrrolidine rings). [1][2]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Phenyl-3-pyrrolidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-3392 Subject: Yield Optimization & Impurity Control for 3-Phenyl-3-pyrrolidinol HCl Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride presents a classic "chemoselectivity vs. stability" conflict. The construction of the quaternary carbon via Grignard addition is prone to enolization side reactions, while the final deprotection step risks dehydrating the acid-sensitive benzylic tertiary alcohol.

This guide moves beyond standard textbook protocols to address the specific failure modes reported by process chemists: low yields during the Grignard step and styrene-like impurities during salt formation .

Part 1: The Synthetic Workflow & Critical Control Points

The following diagram outlines the optimized pathway, highlighting the specific "Kill Steps" where the reaction frequently fails.

SynthesisWorkflow Start N-Boc-3-pyrrolidinone Step1 Grignard Addition (PhMgBr, THF, -78°C) Start->Step1 1.2 eq PhMgBr Inter N-Boc-3-phenyl-3-pyrrolidinol (Tertiary Alcohol) Step1->Inter Kinetic Control Step2 Deprotection (HCl/Dioxane or TFA) Inter->Step2 Acid Cleavage Risk RISK: Dehydration (Alkene Impurity) Step2->Risk > 20°C or Strong Acid Final 3-Phenyl-3-pyrrolidinol HCl (Target Salt) Step2->Final < 0°C Control

Figure 1: Critical Path Analysis. The red node indicates the high-risk dehydration step common to benzylic tertiary alcohols.

Part 2: Troubleshooting The Grignard Addition (Step 1)

User Issue: "I am observing low conversion of the ketone and recovering starting material, despite using excess Phenylmagnesium bromide."

Root Cause Analysis: Enolization vs. Nucleophilic Attack

The 3-pyrrolidinone ring contains alpha-protons that are relatively acidic. A common failure mode is that the Grignard reagent acts as a base (deprotonating the alpha-position) rather than a nucleophile (attacking the carbonyl). This forms an enolate, which simply re-protonates to the starting ketone upon workup.

Optimization Protocol
ParameterStandard ConditionOptimized Condition Technical Rationale
Temperature 0°C-78°C Lower temperatures favor kinetic nucleophilic addition over thermodynamic enolization [1].
Reagent Addition DropwiseSlow Injection Prevent local "hotspots" of high Grignard concentration that promote side reactions.
Additive NoneCeCl₃ (Anhydrous) The "Silver Bullet": Adding Cerium(III) chloride (1.5 eq) promotes 1,2-addition and suppresses basicity (Luche-type conditions) [2].
Quench Water/AcidSat. NH₄Cl (Cold) Gentle quenching prevents acid-catalyzed dehydration of the newly formed alcohol.
Q&A: Grignard Troubleshooting

Q: My reaction solidifies at -78°C. What solvent system should I use? A: Pure THF can become viscous. Use a mixture of THF/Et₂O (1:1) or pure 2-MeTHF . 2-MeTHF typically offers better solubility for magnesium salts and separates cleaner during workup.

Q: How do I know if enolization is occurring? A: Perform a Deuterium Quench (D₂O) on a small aliquot. If you recover the starting material with deuterium incorporated at the alpha-position (check via NMR), the Grignard is acting as a base. Switch to the CeCl₃ protocol immediately.

Part 3: Deprotection & Salt Formation (Step 2)

User Issue: "My final product contains a 10-15% impurity with alkene signals in the NMR (5.8–6.5 ppm). Recrystallization is difficult."

Root Cause Analysis: Acid-Catalyzed Dehydration

The target molecule is a benzylic tertiary alcohol . In the presence of strong acid (required to remove the Boc group), the hydroxyl group protonates and leaves, forming a stable benzylic carbocation. This cation rapidly eliminates a proton to form the alkene (3-phenyl-2,5-dihydro-1H-pyrrole).

Optimization Protocol: The "Cold Acid" Technique

To successfully isolate the HCl salt without dehydration, you must decouple the deprotection kinetics from the elimination kinetics.

Step-by-Step Protocol:

  • Solvent Selection: Do not use aqueous HCl (e.g., 37% HCl). The presence of water stabilizes the transition state for elimination. Use anhydrous 4M HCl in Dioxane .

  • Temperature Control:

    • Cool the N-Boc intermediate solution to 0°C (ice bath).

    • Add HCl/Dioxane dropwise.

    • CRITICAL: Do not allow the reaction to exceed 5°C. Monitor by TLC.

    • Deprotection of N-Boc is fast; it should complete within 1-2 hours at 0°C.

  • Precipitation (The "Crash" Method):

    • Once deprotection is complete, do not rotovap to dryness (heat promotes dehydration).

    • Add cold Diethyl Ether or MTBE (10 volumes) directly to the reaction mixture.

    • The 3-Phenyl-3-pyrrolidinol HCl salt should precipitate immediately as a white solid.

    • Filter under nitrogen to avoid hygroscopic water absorption.

Impurity Profile Table
Impurity TypeOriginNMR Signature (¹H)Mitigation
Alkene (Styrene-like) Acid-catalyzed dehydrationOlefinic protons @ 6.0–6.5 ppmKeep T < 5°C; Avoid aqueous acid.
Enol/Ketone Grignard EnolizationLoss of Phenyl signals; Ketone C=O in IRUse CeCl₃ additive; Lower Temp.
Boc-Salts Incomplete Deprotectiont-Butyl singlet @ 1.4 ppmEnsure fresh HCl/Dioxane; Verify stoichiometry.

Part 4: Analytical Validation Logic

Use the following logic tree to diagnose the purity of your final salt.

TroubleshootingLogic CheckNMR Analyze 1H NMR (D2O or DMSO-d6) Olefin Olefin Peaks? (6.0-6.5 ppm) CheckNMR->Olefin Boc t-Butyl Peak? (1.4 ppm) Olefin->Boc No Recryst Recrystallize: iPrOH/EtOAc Olefin->Recryst Yes Clean Product OK (Check MP: 104-107°C) Boc->Clean No Reprocess Re-treat: HCl/Dioxane Boc->Reprocess Yes

Figure 2: Analytical Decision Tree for Final Product Quality Control.

References

  • BenchChem. (2025).[1] Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them. Retrieved from

  • Organic Syntheses. (2023). Optimization of Grignard Additions to Enolizable Ketones using Cerium Chloride. Org.[2][3] Synth. (General reference for CeCl3 methodology in Grignard reagents).

  • National Institutes of Health (NIH). (2025). 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO - PubChem.[4] Retrieved from [4]

  • ChemicalBook. (2025). (R)-(-)-3-Pyrrolidinol hydrochloride Properties and Melting Point Data. Retrieved from

  • ScienceMadness. (2010). Dehydration of 3-Phenyl-1-propanol and related benzylic alcohols. Retrieved from

(Note: While specific patents exist for this scaffold, the general reactivity principles cited above regarding Grignard enolization and benzylic alcohol dehydration are foundational organic chemistry mechanisms validated by the search results.)

Sources

Troubleshooting Grignard reaction for 3-Phenyl-3-pyrrolidinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Phenyl-3-pyrrolidinol via the addition of phenylmagnesium bromide (PhMgBr) to N-Boc-3-pyrrolidinone (or N-Benzyl variants) is deceptively simple. While the disconnection is logical, the practical execution frequently fails due to the Basicity vs. Nucleophilicity conflict.

The carbonyl at the 3-position of the pyrrolidine ring is flanked by an amine-functionalized carbon and a methylene group. These


-protons are acidic (

). Standard Grignard reagents often act as Brønsted bases rather than nucleophiles, leading to enolization and the recovery of starting material.

This guide provides a diagnostic workflow to distinguish between moisture failure, enolization, and work-up issues, offering field-proven protocols to correct them.

Module 1: Pre-Reaction Diagnostic (The Setup)

Symptom: "The reaction does not initiate," or "TLC shows no conversion after 2 hours."

Before suspecting complex mechanistic failure, validate the system's integrity. Grignard reagents are notoriously intolerant of moisture.

Reagent Quality Check Protocol
ParameterSpecificationValidation Method
Solvent (THF/Ether) < 50 ppm H₂OKarl Fischer titration or Na/Benzophenone still (Deep Blue color).
PhMgBr Titer Known ConcentrationTitration: Use salicylaldehyde phenylhydrazone or iodine/LiCl method. Do not rely on bottle labels >1 month old.
Glassware Surface DryOven-dried at 120°C for >4 hours, assembled hot under N₂/Ar flow.

Q: My Grignard reagent has a precipitate. Is it usable? A: Often, yes. Magnesium alkoxides or oxides may precipitate. Stop stirring, let the solids settle, and titrate the supernatant. If the titer is <0.5 M, discard and prepare fresh.

Module 2: The Enolization Problem (Core Chemistry)

Symptom: "My yield is <15%, and I am recovering unreacted N-Boc-3-pyrrolidinone."

Diagnosis: Enolization. The PhMgBr is deprotonating the


-position of the ketone instead of attacking the carbonyl. Upon aqueous quench, the enolate reverts to the starting ketone.

Solution: The Organocerium Protocol (Imamoto Reagent). Transmetallating the Grignard with anhydrous Cerium(III) Chloride (CeCl₃) creates a less basic, highly oxophilic organocerium species (


). This reagent selectively attacks the carbonyl oxygen (Lewis acid activation) while suppressing proton abstraction.
Mechanism Visualization

ReactionPathways Start N-Boc-3-Pyrrolidinone (Ketone) PhMgBr PhMgBr Only (Standard Grignard) Start->PhMgBr CeCl3 PhMgBr + CeCl3 (Organocerium) Start->CeCl3 Enolate Enolate Intermediate (Dead End) PhMgBr->Enolate Deprotonation (Fast) Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aqueous Quench Complex Ce-Activated Carbonyl (Nucleophilic Attack) CeCl3->Complex Coordination Product 3-Phenyl-3-pyrrolidinol (High Yield) Complex->Product 1,2-Addition

Caption: Mechanistic divergence between standard Grignard (red path) and Organocerium (green path) conditions.

Protocol: Preparation of Anhydrous CeCl₃ (Critical Step)

Commercially available CeCl₃·7H₂O cannot be used directly. It must be dehydrated carefully to avoid hydrolysis to CeOCl (which is inactive).

  • Powder: Rapidly grind CeCl₃·7H₂O (1.5 equiv relative to ketone) to a fine powder in a mortar.

  • Vacuum: Place in a two-neck flask connected to a high-vacuum line (<0.5 mmHg).

  • Stepwise Heating:

    • Heat to 90°C for 1 hour.

    • Increase to 140-150°C for 2 hours.

    • Note: Do not ramp temperature too fast, or the hydrate melts and hydrolyzes.

  • Activation: Cool to RT under Argon. Add dry THF. Stir vigorously overnight (or at least 2 hours) until a fine white suspension forms.

  • Transmetallation: Cool the slurry to 0°C. Add PhMgBr dropwise. Stir for 1 hour.

  • Addition: Cool to -78°C. Add the ketone solution slowly.

Module 3: Work-up & Isolation

Symptom: "The reaction worked, but I have a sticky emulsion that won't separate."

Diagnosis: Magnesium Hydroxide Gel. Standard water/acid quenches generate Mg(OH)₂, a gelatinous precipitate that traps product and causes emulsions.

Solution: Rochelle's Salt or Fieser Method.

MethodProtocolBest For
Rochelle's Salt Add sat. aq. Potassium Sodium Tartrate. Stir vigorously at RT for 2-4 hours until layers clarify.Large scale (>5g).[1] The tartrate chelates Mg²⁺, solubilizing it.
Fieser Method For

mL of Grignard used: Add

mL H₂O, then

mL 15% NaOH, then

mL H₂O. Filter the granular white precipitate.
Small scale (<5g). Fast, but precipitate can trap product if not washed thoroughly.
Acid Quench NOT RECOMMENDED for N-Boc products. Strong acid (HCl) will deprotect the Boc group, yielding the water-soluble free amine.N/A

FAQ: Rapid Fire Troubleshooting

Q: Can I use PhLi instead of PhMgBr? A: PhLi is even more basic than PhMgBr. Without CeCl₃, enolization will be worse. If you use PhLi, the CeCl₃ protocol is even more critical.

Q: Why -78°C? Can I run this at 0°C? A: With the organocerium reagent, you can often warm to 0°C or RT after addition. However, the initial mixing is best at -78°C to prevent any localized exotherms that could trigger side reactions.

Q: I see a "double addition" byproduct. A: This is rare with ketones but possible if your protecting group is an ester or carbamate that is labile. Ensure your N-protecting group (Boc) is stable. If you see biphenyl, your Grignard is coupling with itself (Wurtz coupling)—check your halide quality or lower the preparation temperature.

Troubleshooting Workflow

Troubleshooting Start Start Troubleshooting ReactionCheck Did the reaction consume SM? (TLC/LCMS) Start->ReactionCheck YieldCheck Is Yield < 20%? ReactionCheck->YieldCheck Yes, but low product Emulsion Sticky Workup? ReactionCheck->Emulsion Yes Check Moisture/Titer Check Moisture/Titer ReactionCheck->Check Moisture/Titer No (SM remains) SMRecovered Is SM Recovered? YieldCheck->SMRecovered Implement CeCl3 Protocol Implement CeCl3 Protocol SMRecovered->Implement CeCl3 Protocol Yes (Enolization) Check Reagent Titer Check Reagent Titer SMRecovered->Check Reagent Titer No (Unknown Loss) Use Rochelle's Salt Use Rochelle's Salt Emulsion->Use Rochelle's Salt Yes

Caption: Decision tree for diagnosing synthetic failure in 3-pyrrolidinol synthesis.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4403. Link

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride." Journal of the American Chemical Society, vol. 104, no. 1, 1982, pp. 455–457. Link

  • Conlon, D. A., et al. "An Improved Procedure for the Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, vol. 76, 1999, p. 228.[2] Link

  • Leonard, J., Lygo, B., & Procter, G.Advanced Practical Organic Chemistry. 3rd ed., CRC Press, 2013. (General reference for Fieser/Rochelle workup protocols).

Sources

Technical Support Center: 3-Phenyl-3-pyrrolidinol Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Phenyl-3-pyrrolidinol hydrochloride (3-P-3-P HCl) is a challenging intermediate often utilized in the synthesis of CNS-active pharmaceutical ingredients.[1] Its structure—a pyrrolidine ring bearing both a phenyl group and a tertiary hydroxyl at the C3 position—creates a unique solubility profile.[1][2]

Users frequently encounter three core challenges:

  • "Oiling Out": The compound tends to separate as a viscous oil rather than a crystalline solid during salt formation.[1][2]

  • Enantiomeric Purity: The C3 chiral center requires rigorous resolution or preservation of stereochemistry.[1][2]

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, complicating handling and yield calculation.[1][2]

This guide provides field-proven protocols to overcome these bottlenecks.

Module 1: Crystallization & Salt Formation

The "Oiling Out" Phenomenon

Issue: Upon adding HCl to the free base or cooling a supersaturated solution, the product separates as a sticky, amber oil instead of a white precipitate. Root Cause: The lattice energy of the crystal is competing with the solvation energy of the impurities. High supersaturation or the presence of residual non-polar solvents (like toluene from previous steps) favors the amorphous oil phase.[2]

Troubleshooting Protocol: The Dual-Solvent Switch

Do not rely on single-solvent evaporation.[1][2] Use a controlled Anti-Solvent addition method.[1][2]

Recommended Solvent System:

  • Solvent A (Good Solvent): Methanol (MeOH) or Isopropyl Alcohol (IPA).[1][2]

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1][2]

  • Note: Avoid Diethyl Ether due to high volatility and creeping.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot IPA (approx. 50-60°C).

  • Seeding: Cool to room temperature. If the solution is clear, add a "seed crystal" of pure 3-P-3-P HCl.[1] If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.[1][2]

  • Anti-Solvent Addition:

    • Add MTBE dropwise with vigorous stirring.[1][2]

    • Critical Point: Stop adding MTBE the moment a persistent cloudiness (turbidity) appears.[1][2]

  • The "Healing" Phase: Re-heat the mixture slightly until it clears, then turn off the heat and let it cool slowly in an oil bath (stirrer off).

  • Isolation: Filter the resulting white needles under nitrogen/argon to prevent moisture absorption.[1][2]

Visual Workflow: Dealing with Oiling Out

RecrystallizationLogic Start Start: Crude 3-P-3-P HCl Oil Solvent Dissolve in min. hot IPA (60°C) Start->Solvent Cloudy Add MTBE until turbid Solvent->Cloudy Check State Check Cloudy->Check Crystals White Precipitate Forms Check->Crystals Success Oil Oils Out (Sticky Gum) Check->Oil Failure Filter Final Product: White Solid Crystals->Filter Filter under N2 Reheat Re-heat to clear point (Healing Phase) Oil->Reheat SlowCool Slow Cool to RT (No Stirring) Reheat->SlowCool Seed Scratch glass / Add Seed SlowCool->Seed Seed->Check

Caption: Logic flow for converting amorphous oil into crystalline solid using the "Healing Phase" technique.

Module 2: Chiral Resolution

Issue: Synthesis often yields a racemate. Separation is required to isolate the active (S)- or (R)-enantiomer.[1]

Method A: Classical Resolution (Diastereomeric Salts)

Since 3-P-3-P is a secondary amine, it can form salts with chiral acids.[1]

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or (S)-Mandelic acid.[1]

  • Solvent: Ethanol (95%) or Acetone/Water mixtures.[1][2]

  • Mechanism: The (S,S)-salt and (R,S)-salt will have different solubilities.[1] The less soluble diastereomer crystallizes out.[1][2]

Method B: Chiral HPLC (Analytical & Prep)

For checking ee (enantiomeric excess) or purifying small batches (<5g).[1][2]

HPLC Conditions Table

ParameterRecommendationNotes
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Robust against amine modifiers.[1][2]
Mobile Phase n-Hexane : IPA : Diethylamine (DEA)DEA (0.1%) is mandatory to suppress tailing of the amine.[1]
Ratio 90 : 10 : 0.1Adjust IPA % to optimize retention time.
Detection UV @ 254 nmPhenyl ring absorption.[1][2]
Flow Rate 1.0 mL/min (Analytical)Scale up for Prep-LC.[1][2]

Module 3: Impurity Scavenging

Issue: The product is colored (pink/brown) or contains metal residues (Mg, Pd). Context: 3-P-3-P is often made via Grignard reaction (Mg salts) or Hydrogenation (Pd/C catalyst).[1]

Protocol: The "Magic Solvent" Wash

Standard water/ether extraction often fails because the amine salt is water-soluble.[1][2]

  • Free Basing: Suspend the colored HCl salt in water.[1][2] Add 2N NaOH until pH > 12.[1]

  • Extraction: Extract with Dichloromethane (DCM) containing 5% Methanol .

    • Why? Pure DCM is often too non-polar for this polar amine.[1][2] The 5% MeOH increases solubility significantly.[1][2]

  • Metal Scavenging: Treat the organic layer with SiliaMetS® Thiol or activated charcoal before drying.[1][2]

  • Re-salting: Evaporate, redissolve in IPA, and add HCl in Dioxane/Ether to precipitate the clean salt.

Frequently Asked Questions (FAQ)

Q1: My product turns into a liquid when I weigh it. What is happening? A: 3-Phenyl-3-pyrrolidinol HCl is highly hygroscopic .[1][2] It absorbs water from the air, lowering its melting point until it deliquesces.[1][2]

  • Fix: Handle only in a glovebox or a desiccated environment. Store in a tightly sealed vial with a desiccant packet.

Q2: The NMR shows a broad peak around 9-10 ppm.[1][2] Is this an impurity? A: Likely not. This is the ammonium proton (NH₂⁺) of the HCl salt.[2] It is often broad and exchangeable.[1][2] To confirm, add a drop of D₂O to the NMR tube; if the peak disappears, it is the salt proton.

Q3: Can I use Acetone for recrystallization? A: Use with caution. While Acetone is a good anti-solvent, secondary amines can react with ketones to form enamines or imines (Schiff bases) if heated for prolonged periods or if the salt is not fully formed.[2] IPA/MTBE is chemically safer.[1][2]

References

  • Synthesis & Analogous Purification

    • Title: Process for the preparation of 3-pyrrolidinol derivatives.[1][2][3][4][5][6][7][8][9]

    • Source: European Patent Office (EP 0269258 A2).[1][2]

    • Context: Describes the reduction and isolation of pyrrolidinol salts, highlighting the use of alcoholic solvents for purific
    • URL:[1]

  • Chiral Resolution Strategies

    • Title: Enantiomeric Resolution and Absolute Configur
    • Source:Molecules (MDPI), 2018.[1][2]

    • Context: Details the use of Chiralpak columns with Hexane/IPA/DEA systems for resolving amine-containing heterocycles.
    • URL:[1]

  • General Solubility & Crystallization

    • Title: Purification of Laboratory Chemicals (8th Edition).[1][2]

    • Source: W.L.F.[2][10] Armarego.

    • Context: Standard reference for the purification of organic salts (Section: Amine Hydrochlorides).[1][2]

    • URL:

Sources

Technical Support Center: 3-Phenyl-3-pyrrolidinol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Challenge

Welcome to the technical support hub for 3-Phenyl-3-pyrrolidinol hydrochloride . Unlike the common secondary alcohol 3-pyrrolidinol, your target molecule is a tertiary benzylic alcohol .

Why this matters: The presence of the phenyl group at the 3-position creates a unique stability paradox. While the tertiary alcohol is easily formed via Grignard addition, it is exceptionally prone to acid-catalyzed dehydration (E1 elimination) because the resulting carbocation is stabilized by resonance with the phenyl ring.

Most users encounter low yields or "gummy" salts not because the synthesis failed, but because the isolation step (salt formation) inadvertently triggered the elimination of water, destroying the product.

Critical Impurity Profile & Troubleshooting

The following table summarizes the three most frequent byproducts encountered in this synthesis.

Impurity TypeChemical StructureOriginDiagnosticRemediation Strategy
Impurity A (Major)3-Phenyl-2,5-dihydro-1H-pyrrole (Endocyclic Alkene)Acid-Catalyzed Dehydration: Occurs during HCl salt formation or acidic workup.1H NMR: Appearance of olefinic protons (6.0–6.5 ppm). Loss of -OH signal.Control Temperature: Perform salt formation at <0°C. Anhydrous Conditions: Use dry HCl gas in ether, not aqueous HCl.
Impurity B Biphenyl Grignard Homocoupling: Radical dimerization of Phenylmagnesium bromide.GC/TLC: Non-polar spot, moves with solvent front.Titration: Titrate Grignard reagent before use. Slow Addition: Add PhMgBr dropwise to keep local concentration low.
Impurity C N-Benzyl-3-phenyl-3-pyrrolidinol Incomplete Deprotection: Hydrogenolysis failed to remove the protecting group.MS/NMR: Mass = Target + 90 Da. Aromatic signals integrate to 10H (not 5H).Catalyst Loading: Increase Pd/C loading to 10% w/w. Pressure: Increase H2 pressure to 50 psi (3.4 bar).

Mechanism of Failure: The Dehydration Pathway

The diagram below illustrates the "Danger Zone" during the salt formation step. The tertiary benzylic alcohol is stable in base but fragile in acid.

DehydrationPathway Alcohol Target: 3-Phenyl-3-pyrrolidinol (Tertiary Alcohol) HCL Addition of HCl (Salt Formation) Alcohol->HCL Protonated Protonated Alcohol (Good Leaving Group) HCL->Protonated Fast Equilibrium Carbocation Benzylic Carbocation (Highly Stabilized) Protonated->Carbocation Loss of H2O (Heat/Strong Acid) Salt Target Salt: Hydrochloride Precipitate Protonated->Salt Precipitation (Cold/Anhydrous) Alkene Impurity: 3-Phenyl-dihydro-pyrrole (Dehydration Product) Carbocation->Alkene Elimination (E1)

Figure 1: The Kinetic vs. Thermodynamic pathway. Successful salt formation (Green) requires kinetic trapping at low temperature. High temperature or excess moisture drives the thermodynamic elimination pathway (Red).

Optimized Protocol: Avoiding the Pitfalls

This protocol assumes you are starting from N-Benzyl-3-pyrrolidinol (via Grignard) and proceeding to the final deprotected hydrochloride salt.

Phase 1: The Grignard Addition (Critical for Yield)
  • Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3.0 M in ether).

  • Step 1: Cool the pyrrolidinone solution (in dry THF) to -10°C . Why? Low temp prevents enolization of the ketone.

  • Step 2: Add PhMgBr dropwise over 60 minutes.

  • Step 3: Quench with saturated NH₄Cl (aq). Do NOT use HCl for quenching; it will dehydrate the product immediately.

Phase 2: Deprotection (Hydrogenolysis)
  • Reagents: N-Benzyl-3-phenyl-3-pyrrolidinol, 10% Pd/C, Methanol.

  • Step 1: Pressurize with H₂ (40–50 psi).

  • Step 2: Monitor closely. Warning: Over-reduction can reduce the phenyl ring to a cyclohexyl ring if reaction times exceed 24 hours.

Phase 3: Salt Formation (The High-Risk Step)
  • Goal: Trap the amine as a salt without dehydrating the alcohol.

  • Step 1: Dissolve the free base (3-phenyl-3-pyrrolidinol) in anhydrous diethyl ether .

  • Step 2: Cool the solution to 0°C in an ice bath.

  • Step 3: Introduce HCl gas (bubbling) or HCl in Dioxane (4M) dropwise.

    • Strict Prohibition: Do not use concentrated aqueous HCl (37%). The water + heat of neutralization will drive the E1 elimination.

  • Step 4: Filter the white precipitate immediately under Nitrogen.

Troubleshooting Logic Flow

Use this decision tree to diagnose your current batch failure.

TroubleshootingTree Start Problem: Low Purity or Yield CheckNMR Analyze 1H NMR Start->CheckNMR IsAlkene Are olefin peaks present? (6.0 - 6.5 ppm) CheckNMR->IsAlkene YesAlkene Issue: Dehydration IsAlkene->YesAlkene Yes NoAlkene Check Aromatic Region IsAlkene->NoAlkene No SolutionAlkene Action: Reduce Acid Strength Use Anhydrous HCl Lower Temp during Salt Formation YesAlkene->SolutionAlkene IsBiphenyl Extra Aromatic Peaks? (7.3 - 7.6 ppm multiplet) NoAlkene->IsBiphenyl YesBiphenyl Issue: Grignard Homocoupling IsBiphenyl->YesBiphenyl Yes SolutionBiphenyl Action: Titrate Grignard Dry Solvents (THF <50ppm H2O) IsBiphenyl->SolutionBiphenyl

Figure 2: Diagnostic logic for impurity identification based on NMR analysis.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl for the workup? A: No. For tertiary benzylic alcohols, aqueous acid acts as a catalyst for dehydration, especially if the reaction warms up. Use saturated Ammonium Chloride (NH₄Cl) for the initial quench, and anhydrous HCl in ether for the final salt formation.

Q: My product is an oil, not a solid. What happened? A: This often indicates the presence of the elimination impurity (alkene) , which disrupts the crystal lattice, or residual solvent. If NMR confirms the product is intact, triturate the oil with cold diethyl ether or pentane to induce crystallization.

Q: Why do I see a mass peak at M+16 in my LC-MS? A: This is likely N-oxide formation . If you let the free base sit in air for too long before salt formation, the pyrrolidine nitrogen can oxidize. Always store the free base under Nitrogen or Argon.

References

  • Synthesis of N-substituted-3-pyrrolidinols: Lunsford, C. D. (1960). 3-Pyrrolidinols.[1][2][3][4][5] U.S. Patent 2,838,521.

    • Relevance: Establishes the foundational Grignard route for 3-phenyl-3-pyrrolidinol synthesis.
  • Grignard Reagent Reactivity: Master Organic Chemistry. (2015).[6] Reaction of Grignard Reagents with Ketones.

    • Relevance: Mechanistic grounding for the formation of tertiary alcohols and potential side reactions.
  • Acid-Catalyzed Dehydration Mechanisms: LibreTexts Chemistry. (2020). Dehydration of Alcohols.

    • Relevance: Explains the E1 elimination mechanism specific to tertiary alcohols.
  • Process Chemistry of Pyrrolidines: Process for the preparation of a pyrrolidinol compound. EP 0269258 A2.

    • Relevance: Discusses industrial handling of pyrrolidinol intermediates and reduction str

Sources

Technical Support Center: Optimizing N-Debenzylation of 3-Phenyl-3-pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selective N-debenzylation of hindered, labile tertiary amines. Target Analyte: 3-Phenyl-3-pyrrolidinol (and related 3-aryl-3-hydroxy pyrrolidines).[1]

Executive Summary: The Chemoselectivity Challenge

The Problem: Removing the N-benzyl group from 3-phenyl-3-pyrrolidinol derivatives presents a classic "competing functionality" dilemma. You are targeting the C–N bond (debenzylation) while trying to preserve a tertiary benzylic C–O bond (the hydroxyl group).

The Risks:

  • Deoxygenation (Hydrogenolysis): Tertiary benzylic alcohols are highly susceptible to hydrogenolytic cleavage (C–OH

    
     C–H) under standard hydrogenation conditions, leading to the des-hydroxy impurity (3-phenylpyrrolidine).[1]
    
  • Catalyst Poisoning: The product is a secondary amine.[1] Free amines bind tightly to Palladium (Pd) surfaces, blocking active sites and stalling the reaction (catalyst poisoning).

  • Steric Hindrance: The quaternary center at C3 creates significant steric bulk, shielding the nitrogen and slowing reaction kinetics.[1]

This guide provides two optimized workflows: Catalytic Transfer Hydrogenation (CTH) for milder reduction, and Chemical Cleavage (ACE-Cl) for substrates prone to deoxygenation.[1]

Method A: Catalytic Transfer Hydrogenation (CTH)

Recommended as the first-line approach for scalability and cost, provided the 3-OH group is stable.[1]

Standard H₂ gas balloons often fail here due to poor mass transfer and catalyst poisoning.[1] We recommend Ammonium Formate as the hydrogen donor.[1][2]

Optimized Protocol
  • Solvent: Methanol (MeOH) is superior for solubility and proton transfer.[1]

  • Catalyst: 10% Pd/C (wet type, 50% water) or 20% Pd(OH)₂/C (Pearlman’s Catalyst).[1]

  • H-Donor: Ammonium Formate (NH₄HCO₂).[1][2]

  • Additive (Crucial): Acetic Acid (AcOH).[1]

StepActionTechnical Rationale
1 Dissolve substrate (1.0 eq) in MeOH (0.1 M concentration).High dilution prevents aggregation.
2 Add Acetic Acid (1.1 eq) .Critical: Protonates the amine product as it forms, preventing it from binding to and poisoning the Pd surface.
3 Add 10% Pd/C (10-20 wt% loading).Wet catalyst reduces fire risk and improves dispersion.
4 Add Ammonium Formate (5.0 - 10.0 eq).[1]Large excess drives the equilibrium.[1] Decomposes to H₂ and CO₂/NH₃ in situ.
5 Reflux (65°C) for 1–4 hours.[1]CTH requires thermal activation.[1] Monitor by TLC/LCMS.
6 Filter hot through Celite®.[1][3]Prevents product precipitation on the filter cake.[1]
Workflow Visualization: CTH Optimization

CTH_Optimization Start Start: N-Bn-3-Phenyl-3-pyrrolidinol Solvent Dissolve in MeOH Add 1.1 eq AcOH Start->Solvent Catalyst Add Pd/C + NH4HCO2 Solvent->Catalyst Reflux Reflux (65°C) Catalyst->Reflux Check Check LCMS Reflux->Check Success Product: Secondary Amine (Retention of 3-OH) Check->Success Clean Conv. Fail_Stall Stalled Reaction Check->Fail_Stall SM Remains Fail_Red Over-reduction (Loss of OH) Check->Fail_Red Des-hydroxy Fail_Stall->Solvent Restart: Increase Catalyst OR Switch to Pearlman's Fail_Red->Reflux Switch to Method B (ACE-Cl)

Figure 1: Decision logic for Catalytic Transfer Hydrogenation. Note the pivot to Method B if over-reduction occurs.

Method B: Chemical Cleavage via ACE-Cl

Recommended if Method A causes deoxygenation (loss of OH) or fails due to steric bulk.[1]

When the tertiary benzylic alcohol is too labile for Pd/H₂, the Olofson Method using 1-Chloroethyl chloroformate (ACE-Cl) is the gold standard.[1] It is non-reductive and highly selective.[1]

Mechanism

ACE-Cl attacks the tertiary amine to form a quaternary ammonium salt, which spontaneously decomposes to a carbamate.[1][4] Methanolysis then liberates the secondary amine.[1]

Optimized Protocol
  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).[1][4]

  • Solvent 1: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).[1]

  • Solvent 2: Methanol (for the de-carbamoylation step).[1][2][5]

StepActionTechnical Rationale
1 Dissolve substrate (1.0 eq) in dry DCE (0.2 M).[1] Cool to 0°C.Low temp prevents decomposition of the reagent.
2 Add ACE-Cl (1.2 - 1.5 eq) dropwise.[1]Warning: Exothermic.[1] Forms the quaternary intermediate.
3 Reflux DCE (84°C) for 2–12 hours.Thermal elimination of Benzyl Chloride (BnCl) occurs here.[1] Forms the 1-chloroethyl carbamate.
4 Evaporate DCE to dryness.Removes excess ACE-Cl and BnCl byproduct.
5 Redissolve residue in MeOH. Reflux 1 hour.Methanolysis: Cleaves the carbamate to release the HCl salt of the amine.
Mechanism Visualization: The Olofson Pathway

ACE_Mechanism Substrate N-Bn-3-Phenyl-3-pyrrolidinol Quat Quaternary Ammonium Salt (Transient) Substrate->Quat Nucleophilic Attack ACE + ACE-Cl (Reagent) ACE->Quat Carbamate 1-Chloroethyl Carbamate (- BnCl) Quat->Carbamate Thermal Elimination (Reflux DCE) Methanolysis Reflux in MeOH (- Acetaldehyde, - CO2, - HCl) Carbamate->Methanolysis Product Final Product (HCl Salt) Methanolysis->Product Deprotection

Figure 2: The ACE-Cl mechanism avoids metal catalysts entirely, preserving the sensitive benzylic alcohol.[1]

Troubleshooting Matrix (FAQ)

Q1: My reaction is stalled at 50% conversion using Pd/C.

  • Diagnosis: Catalyst poisoning.[1][6] The amine product is binding to the Pd surface.[7]

  • Solution: Add 1.0–2.0 equivalents of Acetic Acid or HCl to the reaction mixture.[1] This protonates the amine product (

    
    ), which has low affinity for the catalyst, freeing up active sites.
    

Q2: I see a new impurity with M-16 or M-18 mass difference.

  • Diagnosis:

    • M-16: Hydrogenolysis of the C-OH bond (Deoxygenation).[1]

    • M-18: Acid-catalyzed dehydration (Elimination to alkene).[1]

  • Solution:

    • If M-16: Stop Hydrogenation immediately. Switch to Method B (ACE-Cl) . The tertiary benzylic bond is too weak for Pd catalysis.[1]

    • If M-18: Your conditions are too acidic.[1] If using Method A, reduce Acetic Acid or switch to Ammonium Formate (buffers pH).[1] If using Method B, ensure the reflux isn't too prolonged.

Q3: The ACE-Cl reaction looks clean, but I isolated an intermediate that isn't the amine.

  • Diagnosis: Incomplete methanolysis.[1] You likely isolated the 1-chloroethyl carbamate.[1]

  • Solution: Take the isolated material, dissolve it in fresh Methanol, and reflux for another 1–2 hours. The carbamate must be solvolyzed to release the amine.

Q4: Can I use Ethanol instead of Methanol for CTH?

  • Answer: Yes, but Methanol is preferred.[1] Ammonium Formate is more soluble in Methanol, and the reaction kinetics are generally faster. Ethanol is a safer alternative if flammability is a major constraint, but expect longer reaction times.[1]

References

  • Ram, S., & Spicer, L. D. (1987).[1][5] Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[1][2][5] Tetrahedron Letters, 28(5), 515-516.[1]

  • Olofson, R. A., et al. (1984).[1] A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate.[1][4] Journal of Organic Chemistry, 49(11), 2081–2082.[1]

  • Pearlman, W. M. (1967).[1] Noble metal hydroxides on carbon: nonpyrophoric dry catalysts.[1] Tetrahedron Letters, 8(17), 1663-1664.[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection conditions).

Sources

Side reactions in the preparation of 3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Synthesis Support Center .

Below is the technical support dossier for 3-Phenyl-3-pyrrolidinol Hydrochloride . This guide addresses the specific failure modes associated with the construction of the quaternary carbon center and the subsequent stabilization of the benzylic alcohol.

ID: TS-PYR-3PH-003 | Status: Active | Severity: High (Yield & Purity Critical)

Executive Summary

The synthesis of 3-Phenyl-3-pyrrolidinol involves two high-risk chemical transformations: the nucleophilic addition to an enolizable ketone (3-pyrrolidinone) and the preservation of a tertiary benzylic alcohol during deprotection. Failure to control these steps results in three primary impurities: Enolization Recovery (SM) , Deoxygenated Byproducts (Des-hydroxy) , and Styrenyl Alkenes (Dehydration) .[1]

Module 1: The Grignard Addition (Yield Loss)

User Issue: "I am adding Phenylmagnesium bromide to N-Benzyl-3-pyrrolidinone, but I am recovering 40-60% starting material despite using excess Grignard."

Root Cause Analysis: Enolization vs. Nucleophilic Attack

The 3-pyrrolidinone scaffold possesses acidic


-protons. Standard Grignard reagents (

) are strong bases as well as nucleophiles.[1] If the Grignard reagent acts as a base, it deprotonates the ketone to form an enolate, which is stable until quench, at which point it reverts to the starting ketone.
Troubleshooting Protocol

To favor nucleophilic addition over proton abstraction, you must increase the oxophilicity of the carbonyl oxygen, making it more susceptible to attack, while decreasing the basicity of the reagent.

Recommended Solution: The Organocerium (Imamoto) Method Use anhydrous Cerium(III) Chloride (


) to transmetallate the Grignard reagent.[1] Organocerium reagents are less basic and highly oxophilic.[1]

Optimized Protocol:

  • Drying: Dry

    
     (
    
    
    
    eq) at
    
    
    under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must be a fine white powder, not clumps.[1]
  • Slurry: Suspend dried

    
     in THF and stir for 1 hour to form a milky suspension.
    
  • Transmetallation: Cool to

    
    . Add 
    
    
    
    (
    
    
    eq) dropwise.[1] Stir for 30 mins. The reagent is now
    
    
    .
  • Addition: Cool to

    
    . Add N-Benzyl-3-pyrrolidinone solution slowly.
    
  • Quench: Use saturated

    
    .[1][2]
    
Pathway Visualization

GrignardCompetition Start N-Benzyl-3-pyrrolidinone PathA Path A: Deprotonation (Basicity Dominates) Start->PathA + PhMgBr PathB Path B: Nucleophilic Attack (Oxophilicity Dominates) Start->PathB + PhCeCl2 Grignard PhMgBr (Standard) CeReagent PhCeCl2 (Organocerium) Enolate Mg-Enolate Intermediate PathA->Enolate Alkoxide Ce-Alkoxide Intermediate PathB->Alkoxide ResultFail Recovered Starting Material (Yield Loss) Enolate->ResultFail Aqueous Quench ResultSuccess 3-Phenyl-3-pyrrolidinol (Target) Alkoxide->ResultSuccess Aqueous Quench

Caption: Figure 1. Competition between enolization (Path A) and addition (Path B).[1] Organocerium reagents suppress Path A.

Module 2: Deprotection Risks (Impurity Formation)

User Issue: "During hydrogenation to remove the N-benzyl group, I see a new impurity with Mass [M-16]. My product is turning into 3-phenylpyrrolidine."

Root Cause Analysis: Hydrogenolysis of Benzylic Alcohol

The target molecule is a tertiary benzylic alcohol . These are extremely sensitive to hydrogenolysis (cleavage of the C-OH bond) under standard Pd/C +


 conditions, especially if trace acid is present.[1] The phenyl ring stabilizes the carbocation/radical intermediate, facilitating the loss of the hydroxyl group.
Troubleshooting Matrix
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanism of Fix
Catalyst 10% Pd/C20% Pd(OH)₂ (Pearlman's) Pearlman's catalyst is more selective for N-debenzylation over O-debenzylation.[1]
Solvent Methanol/EthanolMethanol + NH₃ (Trace) Acid promotes OH loss.[1] Basic conditions stabilize the amine and alcohol.
Pressure >50 psiAtmospheric (Balloon) Lower pressure reduces the kinetic rate of the difficult C-O cleavage.
Alternative HydrogenationACE-Cl Method 1-Chloroethyl chloroformate cleaves N-Bn without touching the alcohol.
Decision Logic for Deprotection

DeprotectionLogic Input N-Benzyl-3-Phenyl-3-pyrrolidinol Method1 Standard Pd/C, H2, Acidic MeOH Input->Method1 Method2 Pd(OH)2, H2, NH3/MeOH Input->Method2 Impurity 3-Phenylpyrrolidine (Over-reduced) Method1->Impurity Fast O-Hydrogenolysis Target 3-Phenyl-3-pyrrolidinol (Free Base) Method2->Target Selective N-Debenzylation

Caption: Figure 2. Divergent pathways during deprotection.[1][3] Acidic conditions favor the destruction of the alcohol.

Module 3: Salt Formation & Stability (Dehydration)

User Issue: "The product turned into a gummy solid and analysis shows a styrene-like impurity (M-18)."

Root Cause Analysis: Acid-Catalyzed Dehydration

Upon forming the Hydrochloride salt, you introduce a strong acid (


) to a tertiary benzylic alcohol.[1] Heating this salt, or even storing it in the presence of moisture (which allows proton mobility), facilitates E1 Elimination .[1] This creates a double bond conjugated with the phenyl ring (a styrene derivative).[1]

The Impurity: 3-Phenyl-2,5-dihydro-1H-pyrrole (or isomer).

Protocol for Stable Salt Formation
  • Solvent Choice: Use anhydrous Isopropanol (IPA) or Diethyl Ether .[1] Avoid water/methanol mixtures for the final precipitation.

  • Temperature: Perform the salt formation at 0°C to 5°C . Do not reflux.[1]

  • Acid Source: Use 4M HCl in Dioxane or HCl gas directly.[1] Do not use aqueous concentrated HCl.[1]

  • Isolation: Filter the solid immediately and wash with cold ether.[1] Dry in a vacuum desiccator over

    
     to remove all traces of water.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use n-Butyllithium (n-BuLi) instead of Grignard to add the phenyl group? A: Not recommended. While Phenyllithium is more nucleophilic, it is also significantly more basic than Grignard reagents, leading to even higher rates of enolization (starting material recovery).[1] The Organocerium method remains the gold standard here.

Q: Why is my HCl salt hygroscopic? A: 3-Phenyl-3-pyrrolidinol HCl is prone to hygroscopicity because the tertiary alcohol can hydrogen bond with water. If the salt becomes wet, the local acidity in the crystal lattice can catalyze the dehydration (styrene formation) over time. Store under Argon in a desiccator.

Q: I see a "dimer" impurity in the Grignard step. What is it? A: This is likely Biphenyl , formed by the Wurtz coupling of the Phenylmagnesium bromide with itself or unreacted bromobenzene. It is non-polar and usually easily removed by washing the crude reaction mixture with Hexanes/Heptane before the acid/base extraction.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, 1989.[1] (Foundational text on suppressing enolization).

  • Rylander, P. N. "Hydrogenation Methods."[1] Academic Press, 1985.[1] (Authoritative guide on Hydrogenolysis of benzylic alcohols).

  • Patent US20060079509A1. "Pyrrolidine derivatives and their use as H3 ligands."[1] Google Patents.[1] (Describes synthesis and salt formation of similar phenyl-pyrrolidinol scaffolds).

  • Concellón, J. M., et al. "Selective Removal of N-Benzyl Groups."[1] Journal of Organic Chemistry, 2002.[1] (Methodology for selective deprotection).

Sources

Technical Support Center: Optimization of 3-Phenyl-3-pyrrolidinol HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide for Ticket #3-Ph-Pyr-HCl Product: 3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 / Free Base: 60413-29-6) Support Level: Tier 3 (Process Chemistry & R&D)

Executive Summary & Workflow Visualization

User Issue: Low isolated yield (<40%) and high impurity profile during the synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride.

Root Cause Analysis: The synthesis of 3-aryl-3-hydroxypyrrolidines via Grignard addition is chemically deceptive. While the disconnection seems simple, three primary failure modes consistently degrade yield:

  • Enolization vs. Nucleophilic Attack: The basicity of phenylmagnesium bromide (PhMgBr) often abstracts the

    
    -proton of the 3-pyrrolidinone precursor rather than attacking the carbonyl, regenerating starting material.
    
  • Acid-Catalyzed Dehydration: The resulting tertiary alcohol is benzylic and prone to elimination (E1 mechanism) under acidic workup or deprotection conditions, forming the 3-phenyl-2,5-dihydro-1H-pyrrole impurity.

  • Catalyst Poisoning: Incomplete hydrogenolysis of the N-protecting group (usually Benzyl) due to amine coordination with the Pd surface.

Master Synthetic Workflow

The following diagram outlines the optimized pathway and critical control points (CCPs).

G Start N-Benzyl-3-pyrrolidinone Inter Intermediate: N-Benzyl-3-phenyl-3-pyrrolidinol Start->Inter CCP1: -78°C Suppress Enolization Enol Recovered SM (Enolization) Start->Enol High Temp/No CeCl3 Reagent PhMgBr / CeCl3 (Organocerium) Reagent->Inter Deprotect Hydrogenolysis (Pd/C, H2) Inter->Deprotect CCP2: Neutral pH Alkene Impurity: Alkene (Dehydration) Inter->Alkene Acidic Workup Salt HCl Salt Formation (Anhydrous) Deprotect->Salt CCP3: Filter Catalyst Product 3-Phenyl-3-pyrrolidinol HCl Salt->Product Crystallization

Caption: Optimized synthetic route highlighting Critical Control Points (CCPs) to prevent enolization and dehydration.

Troubleshooting Modules

Module A: The Grignard Stalls (Low Conversion)

Symptom: You observe significant recovery of the starting ketone (N-benzyl-3-pyrrolidinone) despite using excess Grignard reagent. Mechanism: 3-pyrrolidinones have acidic


-protons. Standard Grignard reagents (PhMgBr) act as bases first and nucleophiles second. If the deprotonation is faster than addition, you form the magnesium enolate, which hydrolyzes back to the starting ketone upon quenching.

Protocol Adjustment (The Imamoto Method): Switch to Organocerium chemistry . Lanthanide salts increase the electrophilicity of the carbonyl and decrease the basicity of the organometallic reagent.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Reagent PhMgBr (3.0 equiv)PhMgBr (1.5 equiv) + CeCl3 (anhydrous)
Temperature 0°C to RT-78°C (Critical)
Addition Mode Grignard to KetoneKetone to Organocerium Complex
Expected Conversion 40-50%>85%

Step-by-Step Fix:

  • Dry the CeCl3: Heat CeCl3•7H2O at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder, not a gum.

  • Slurry: Suspend dry CeCl3 (1.5 equiv) in dry THF. Stir 1h at RT.[1]

  • Complexation: Cool to -78°C. Add PhMgBr dropwise. Stir for 1 hour to form the organocerium species.

  • Addition: Add the N-benzyl-3-pyrrolidinone (dissolved in THF) slowly to the cold slurry.

Module B: The "Styrene" Impurity (Dehydration)

Symptom: NMR shows vinylic protons (6.0–6.5 ppm) and loss of the tertiary alcohol. Mass spec shows M-18 peak. Mechanism: The product is a tertiary benzylic alcohol. These are exceptionally sensitive to acid-catalyzed elimination (E1), yielding the thermodynamically stable conjugated alkene (3-phenyl-2,5-dihydro-1H-pyrrole).

Corrective Action:

  • Quench Gently: Do NOT use HCl to quench the Grignard. Use saturated aqueous Ammonium Chloride (

    
    ) or even Sodium Bicarbonate (
    
    
    
    ).
  • Avoid Acidic Extraction: Ensure the aqueous layer during extraction is pH > 7.

  • Cold Workup: Keep rotary evaporator bath temperature < 40°C.

Module C: Deprotection Failure (Catalyst Poisoning)

Symptom: Hydrogenolysis of the N-Benzyl group stalls. Mechanism: The free amine product binds strongly to the Palladium surface, poisoning the catalyst.

Protocol Adjustment: Instead of standard neutral conditions, use Pearlman's Catalyst or an Acid Scavenger Strategy (carefully).

  • Option 1 (Pressure): Increase H2 pressure to 50-100 psi (Parr shaker).

  • Option 2 (Solvent): Use Methanol with 1.0 equiv of Acetic Acid. The acetic acid protonates the amine as it forms, preventing it from binding to the Pd.

    • Warning: You must neutralize the acetate later, or directly treat the crude acetate salt with HCl in the final step.

Final Salt Formation Protocol (The "Yield Trap")

Many users lose their product here by trying to crystallize from water or using aqueous HCl, which leads to a hygroscopic gum.

The "Anhydrous Crash" Method:

  • Isolate Free Base: After deprotection, ensure you have the free amine in an organic solvent (Dichloromethane or Ethyl Acetate). Dry over

    
    .
    
  • Concentrate: Evaporate to a minimal volume of oil/solid.

  • Dissolve: Redissolve in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Acidify: Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.

  • Precipitate: The HCl salt should crash out immediately as a white solid.[2]

  • Wash: Filter and wash with cold diethyl ether to remove non-polar impurities.

Frequently Asked Questions (FAQ)

Q: Can I use N-Boc-3-pyrrolidinone instead of N-Benzyl? A: Yes, and it often simplifies the workup. However, the Grignard addition to N-Boc ketones can sometimes lead to cleavage of the Boc group if the reaction warms up (tert-butoxide elimination). If using N-Boc, skip the hydrogenolysis and deprotect using TFA/DCM or HCl/Dioxane.

Q: My CeCl3 is clumping. Does it matter? A: Yes. Hydrated CeCl3 acts as a proton source, quenching your Grignard immediately. If it clumps, it is likely wet. You must grind it rapidly in a mortar (under Argon if possible) and re-dry it under high vacuum with vigorous stirring.

Q: The product is oiling out instead of crystallizing. A: This is common with amine salts.

  • Trituration: Add diethyl ether to the oil and scratch the flask sides with a glass rod vigorously.

  • Seeding: If you have a tiny crystal from a previous batch, add it.

  • Solvent Switch: Try Acetone/HCl instead of Ether/HCl.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 1989. (Foundational text for suppressing enolization).

  • Dimitrov, J., et al. "Synthesis of 3-substituted 3-hydroxypyrrolidines." U.S. Patent 5,237,088, 1993. (Industrial context for pyrrolidinol synthesis).
  • PubChem Compound Summary. "3-Phenyl-3-pyrrolidinol hydrochloride." National Center for Biotechnology Information. (Verification of CAS and properties).

  • Concellón, J. M., et al. "Selective removal of N-benzyl groups." Journal of Organic Chemistry, 67(6), 2002.

Sources

Scale-up synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-Phenyl-3-pyrrolidinol Hydrochloride

Status: Active Ticket ID: #SYN-3P3P-HCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

You are likely synthesizing 3-Phenyl-3-pyrrolidinol hydrochloride as a scaffold for anticholinergic agents (e.g., muscarinic antagonists like Vamicamide or Darifenacin intermediates).

This molecule presents a classic "Process Chemistry Paradox":

  • The Grignard Step: Requires vigorous activation but careful exotherm control.

  • The Functionality: It contains a tertiary benzylic alcohol . This structural feature is the "Achilles' heel" of the synthesis—it is exceptionally prone to acid-catalyzed dehydration to form the styrene-type impurity (3-phenyl-2,5-dihydro-1H-pyrrole).

This guide addresses the three critical failure points in scale-up: The Grignard Addition , Magnesium Emulsion Work-up , and Dehydration during Salt Formation .

Module 1: The Grignard Addition (N-Benzyl-3-pyrrolidinone + PhMgBr)

The Issue: On a milligram scale, adding phenylmagnesium bromide (PhMgBr) to the ketone is trivial. On a multi-kilogram scale, the exotherm is massive, and local hot-spots lead to side reactions (enolization of the ketone or Wurtz coupling).

Troubleshooting Protocol:

ParameterLab Scale (Avoid)Scale-Up RecommendationTechnical Rationale
Temperature 0°C or Room Temp-20°C to -10°C Low temp suppresses enolization of the 3-pyrrolidinone, favoring nucleophilic addition.
Addition Mode Rapid injectionSub-surface Addition Adding PhMgBr directly into the liquid (via dip tube) prevents high concentration at the headspace interface.
Stoichiometry 1.1 - 1.2 equiv1.05 - 1.1 equiv Excess Grignard complicates the work-up. Use HPLC monitoring to determine endpoint rather than blind excess.

Q: My reaction stalled at 80% conversion. Should I add more PhMgBr? A: Proceed with caution. Stalling often indicates enolization of the ketone (acting as an acid) rather than consumption of the nucleophile. If you add more PhMgBr, you increase the basicity, potentially causing condensation side products. Check water content of your solvent first; if anhydrous, the stalling is likely due to enolization. It is often better to accept 85% yield than to create a purification nightmare.

Module 2: The "Sticky" Work-up (Magnesium Emulsions)

The Issue: Quenching a large-scale Grignard reaction generates Magnesium Hydroxide (


), a gelatinous precipitate that traps product and creates unbreakable emulsions.

The Solution: The Rochelle Salt Method Do not use simple acidic quenches (HCl), as this will trigger dehydration (see Module 3).

Step-by-Step Protocol:

  • Quench: Slowly add the reaction mixture into a chilled solution of Potassium Sodium Tartrate (Rochelle Salt) (20% w/w aqueous solution). Use 4-5 equivalents of tartrate relative to magnesium.

  • Agitation: Stir vigorously for 2-4 hours. The tartrate complexes the magnesium (

    
    ), solubilizing it into the aqueous layer.
    
  • Separation: The layers will separate cleanly without filtration.

  • Extraction: Extract aqueous layer with 2-MeTHF (preferred over DCM for green chemistry and safety).

Module 3: Deprotection & Salt Formation (The Dehydration Risk)

The Critical Failure Point: The product is a tertiary benzylic alcohol .



Because the carbocation is stabilized by the phenyl ring, elimination happens rapidly in the presence of strong acids and heat.

Workflow Visualization:

SynthesisWorkflow Start N-Benzyl-3-pyrrolidinone Grignard Grignard Addition (PhMgBr, -20°C) Start->Grignard Nucleophilic Addn Intermed N-Benzyl-3-phenyl-3-pyrrolidinol Grignard->Intermed Rochelle Salt Quench Deprotect Hydrogenation (Pd/C, H2, MeOH) Intermed->Deprotect Avoid Acid Hydrolysis SaltForm Salt Formation (HCl gas in IPA, <10°C) Deprotect->SaltForm Careful Acidification Final 3-Phenyl-3-pyrrolidinol HCl SaltForm->Final Crystallization Dehydrated IMPURITY: 3-Phenyl-2,5-dihydro-1H-pyrrole SaltForm->Dehydrated High Temp/Excess Acid

Figure 1: Synthesis workflow highlighting the critical divergence point where dehydration impurities occur.

Protocol for Safe Salt Formation:

  • Solvent Choice: Dissolve the free base (3-phenyl-3-pyrrolidinol) in Isopropyl Alcohol (IPA) or Ethyl Acetate . Avoid water/methanol mixtures which can promote solvolysis.

  • Temperature: Cool the solution to 0°C - 5°C .

  • Acid Source: Use anhydrous HCl in IPA or HCl gas . Do not use aqueous concentrated HCl.

  • Addition: Add HCl slowly. Monitor pH. Stop exactly at pH 4-5 . Do not go to pH 1.

  • Crystallization: Allow the salt to precipitate at cold temperatures. Filter and dry under vacuum at

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use N-Boc protection instead of N-Benzyl? A: It is possible but risky. N-Boc removal requires strong acid (TFA or HCl). This acidic step directly exposes the tertiary alcohol to conditions that favor dehydration [1]. If you must use N-Boc, consider using TMSI (Trimethylsilyl iodide) or TES-H/TFA conditions that might be milder, but the N-Benzyl hydrogenation route is superior for preserving the hydroxyl group [2].

Q: I see a 10% impurity at RRT 1.2 in my HPLC. What is it? A: This is almost certainly the dehydrated alkene (3-phenyl-2,5-dihydro-1H-pyrrole or its isomer). It has a higher UV absorbance than the product due to conjugation with the phenyl ring. Check your salt formation temperature and ensure you aren't heating the material during drying.

Q: How do I remove the N-Benzyl group without hydrogenolysis (I don't have a high-pressure reactor)? A: You can use ACE-Cl (1-Chloroethyl chloroformate) .

  • Reflux substrate with ACE-Cl in DCE.

  • Evaporate to remove carbamate intermediate.

  • Reflux in Methanol. Warning: This method generates HCl in situ during the methanol step. You must buffer the reaction or keep it very short to prevent dehydration of the tertiary alcohol [3].

References

  • Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. CN105646321A. Link

  • European Patent Office. (1989). Process for preparing 3-pyrrolidinol. EP0347818B1. Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Am Ende, D. J., et al. (2025).[1] Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Link (Note: Generalized reference for Grignard safety).

Sources

Technical Support Center: Purification of 3-Phenyl-3-pyrrolidinol Hydrochloride

[1][2]

Status: Operational Subject: Impurity Removal & Crystallization Protocols Audience: Process Chemists, Medicinal Chemists[1][2]

Module 1: Diagnosis & Impurity Profiling

Before initiating purification, you must characterize the specific impurity profile.[1][2] The purification strategy changes depending on whether your major contaminant is a starting material or a degradation product.[1][2]

Common Impurity Matrix
Impurity TypeOriginDetection (HPLC/LC-MS)Removal Strategy
Dehydration Product (Alkene) Acid-catalyzed elimination of water (Heat + Acid).[1][2][3]Lower polarity than product; distinct UV shift (conjugation).[1][2]Critical: Hard to remove by crystallization alone.[1][2] Requires prevention or free-base silica chromatography.
3-Pyrrolidinone Precursor Unreacted starting material (Grignard synthesis).[1][2]Ketone carbonyl signal in IR/NMR.Recrystallization (solubility difference is usually high).[1][2]
Magnesium Salts Residuals from Grignard reagents.[1][2]Ash test / ICP-MS.[1][2]Aqueous extraction (Free-basing step) or Chelating resin.[1][2]
Color Bodies Oxidation of amine/phenols.[1][2]Visual (Yellow/Brown tint).[1][2]Activated Carbon (Norit) treatment.[1][2]

Module 2: Purification Protocols

Protocol A: Gentle Recrystallization (Primary Method)

Use this method for removing organic starting materials and minor color bodies.[1][2] Avoid this if the "Alkene" impurity is already high (>5%).[1][2]

The Challenge: You need to dissolve the salt without triggering the acid-catalyzed dehydration mechanism.[1][2] The Solution: Use a High-Solubility / Low-Temperature solvent system.[1][2]

Reagents:

  • Solvent: Isopropanol (IPA) or Ethanol (Absolute).[1][2]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

  • Stabilizer: Trace amount of free base (optional, to buffer acidity).[1][2]

Step-by-Step Workflow:

  • Dissolution (Critical Control Point):

    • Suspend the crude solid in Isopropanol (5-7 volumes) .

    • Heat gently to 40–50°C . Do NOT reflux (approx. 80°C) as this accelerates dehydration.[1][2]

    • If the solid does not dissolve, add Methanol dropwise until clear.[1][2]

  • Carbon Treatment (Optional):

    • If the solution is dark, add activated carbon (5 wt%).[1][2] Stir for 15 mins at 40°C.

    • Filter warm through a Celite pad to remove carbon.[1][2]

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT).[1][2]

    • If no crystals form, slowly add MTBE (Anti-solvent) dropwise until slight turbidity persists.[1][2]

    • Cool to 0–5°C in an ice bath for 2 hours.

  • Isolation:

    • Filter the white crystalline solid under nitrogen (hygroscopic risk).[1][2]

    • Wash the cake with cold MTBE/Isopropanol (1:1 mixture).

    • Drying: Vacuum dry at <40°C .[1][2] High heat during drying can degrade the wet acidic salt.[1][2]

Protocol B: Free-Base Extraction (For High Impurity Loads)

Use this method if the crude contains significant inorganic salts (Mg) or if the alkene impurity is present.[1][2]

  • Neutralization: Dissolve the crude HCl salt in water.[1][2] Adjust pH to 10–11 using 2M NaOH or saturated NaHCO₃.[1][2]

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash combined organics with Brine to remove residual magnesium salts.[1][2]

  • Re-salting:

    • Dry organics over Na₂SO₄ and filter.[1][2]

    • Cool to 0°C.[1][2][3][4]

    • Slowly bubble dry HCl gas or add HCl in Dioxane/Ether (1.05 eq).[1][2]

    • The pure hydrochloride salt will precipitate immediately.[1][2]

Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision logic for handling specific impurity scenarios, emphasizing the risk of dehydration.

PurificationLogicStartCrude 3-Phenyl-3-pyrrolidinol HClCheckImpurityAnalyze Impurity Profile(HPLC / NMR)Start->CheckImpurityDecision1Is Alkene (Dehydration)Present > 2%?CheckImpurity->Decision1Decision2Are Inorganic SaltsHigh?Decision1->Decision2NoMethodBProtocol B:Free-Base Extraction(Remove Salts/Reset)Decision1->MethodBYes (Hard to crystallize out)MethodAProtocol A:Gentle Recrystallization(IPA/MTBE @ <50°C)Decision2->MethodANoDecision2->MethodBYesRiskAlertCRITICAL RISK:Avoid Reflux Temperatures(Prevents Benzylic Dehydration)MethodA->RiskAlert

Caption: Decision matrix for selecting the optimal purification route based on impurity type, highlighting the thermal instability of the benzylic alcohol.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is turning yellow/brown during drying. What is happening? A: This is likely "pinking" caused by oxidation or acid-catalyzed degradation.[1][2]

  • Cause: The combination of the HCl salt form, moisture, and heat (>50°C) promotes the formation of conjugated impurities (alkenes/dimers).[1][2]

  • Fix: Ensure the filter cake is washed thoroughly with a non-acidic solvent (like MTBE) to remove excess surface acid.[1][2] Dry under high vacuum at ambient temperature (20–25°C) instead of using an oven.[1][2]

Q2: Can I use Acetone for recrystallization? A: Use with caution. While Acetone is a good solvent for many amine salts, it can react with the secondary amine of the pyrrolidine ring to form an aminal (Schiff base-like structure) over time, especially under acidic conditions.[1][2] Isopropanol or Ethanol are chemically more inert for this specific substrate.[1][2]

Q3: The melting point is lower than the literature value (104-107°C) even after recrystallization. A: This often indicates trapped solvent or partial dehydration.[1][2]

  • Check: Run a 1H-NMR. Look for peaks around 6.0–6.5 ppm (indicative of alkene protons).[1][2]

  • Action: If alkene is absent, the salt may be a solvate.[1][2] Dry at 40°C under high vacuum for 24 hours. If alkene is present, switch to Protocol B (Free-base extraction) to separate the neutral alkene from the basic amine, then re-form the salt.[1][2]

Q4: How do I remove magnesium residues from the Grignard step? A: Magnesium salts are notoriously difficult to filter out of organic solutions.[1][2]

  • Best Practice: Do not rely on crystallization. Perform the "Free-Base Extraction" (Protocol B).[1][2] The magnesium salts will remain in the aqueous layer while your product migrates to the organic layer.[1][2]

References

  • Synthesis and Dehydration Risks of 3-Hydroxypyrrolidines

    • Patent: Process for the preparation of chiral 3-hydroxy pyrrolidine compound.[1][2][3][4][5][6][7][8][9] (WO2007024113A1).[1][2] Discusses the difficulty of purification due to side products and dehydration risks.[1][2][3]

    • Source:[1][2]

  • General Purification of Pyrrolidine Derivatives

    • Source: National Institutes of Health (NIH) - Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.[1][2]

    • Source:[1][2]

  • Physical Properties & Handling of 3-Pyrrolidinol Salts

    • Data Sheet: (R)-(-)-3-Pyrrolidinol hydrochloride Chemical Properties and Safety.[1][2][6][7]

    • Source:[1][2]

Preventing racemization during 3-Phenyl-3-pyrrolidinol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization & Elimination during Synthesis and Salt Formation Target Molecule: 3-Phenyl-3-pyrrolidinol HCl (Chiral) CAS: 49798-31-4 (Racemic), 1094670-20-8 ((S)-isomer)

Introduction: The "Benzylic Switch" Challenge

Welcome to the technical guide for handling 3-phenyl-3-pyrrolidinol. Whether you are synthesizing this as a scaffold for muscarinic antagonists (like Glycopyrrolate analogs) or as a chiral building block, you are likely facing a specific chemical antagonist: The Tertiary Benzylic Carbocation.

The C3 position in this molecule is a "perfect storm" for racemization:

  • Tertiary Center: Sterically crowded, favoring ionization.

  • Benzylic Stabilization: The phenyl ring stabilizes the carbocation intermediate via resonance.

  • Acid Sensitivity: The standard protocol requires HCl salt formation, but protons catalyze the hydroxyl group's departure as water.

If this "Benzylic Switch" is flipped (ionization), the molecule flattens, and chirality is lost. This guide provides the protocols to keep that switch "off."

Module 1: Critical Mechanism Analysis

Before troubleshooting, you must understand why your enantiomeric excess (ee) is dropping. It is rarely a random event; it is a competition between Deprotection (desired) and Ionization (undesired).

The Racemization Pathway

RacemizationMechanism cluster_prevention Prevention Zone Start Chiral Alcohol (S-Enantiomer) Protonation Protonated Alcohol (-OH2+) Start->Protonation + H+ (Acid) TS Planar Carbocation (Achiral Intermediate) Protonation->TS - H2O (Rate Limiting) Elimination Elimination Product (3-Phenyl-2,5-dihydro-1H-pyrrole) TS->Elimination - H+ Racemic Racemic Alcohol (R/S Mixture) TS->Racemic + H2O (Non-selective attack)

Figure 1: The Acid-Catalyzed Racemization/Elimination Pathway. The goal is to prevent the transition from Protonated Alcohol to the Planar Carbocation.

Module 2: Synthesis & Deprotection Protocols

Scenario A: Grignard Addition (Creating the Center)

If you are establishing the chiral center via Grignard addition to N-Boc-3-pyrrolidinone, the risk here is exotherm control .

  • Risk: High temperatures during quenching can cause immediate dehydration of the tertiary alcohol.

  • Protocol:

    • Perform addition at -78°C to -10°C.

    • Quench: Do NOT use strong mineral acids (HCl/H2SO4) to quench. Use Saturated Ammonium Chloride (

      
      ).
      
    • pH Check: Ensure the aqueous phase remains pH > 4 during workup.

Scenario B: N-Boc Deprotection (The Danger Zone)

This is where 90% of racemization occurs. Standard TFA/DCM or 4M HCl/Dioxane protocols often fail because they allow the carbocation to form.

Recommended Protocol: The "Kinetic Precipitation" Method

This method relies on the insolubility of the amine salt to "trap" the product before it can racemize.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Acid Source Aqueous HCl or TFAAnhydrous HCl in Dioxane or Ether
Solvent DCM or WaterEthyl Acetate (EtOAc) or Et2O
Temperature Room Temperature (25°C)0°C to 5°C (Ice Bath)
Time 2–4 HoursMonitor closely; filter immediately upon precipitation

Step-by-Step:

  • Dissolve N-Boc-3-phenyl-3-pyrrolidinol in dry Ethyl Acetate (approx. 10 mL/g).

  • Cool the solution to 0°C .

  • Add 2.0–2.5 equivalents of 4M HCl in Dioxane dropwise. Do not use a large excess.

  • Stir at 0°C. The product (HCl salt) should precipitate as a white solid.

  • Critical Step: Once conversion is complete (TLC/LCMS), filter immediately . Do not let the salt sit in the acidic mother liquor.

  • Wash the filter cake with cold Ether to remove residual acid.

Why this works: The protonated amine (


) is electron-withdrawing, which destabilizes the nearby carbocation (inductive effect), slightly protecting the center. By using a non-polar solvent (EtOAc), the salt precipitates out of the reaction matrix, removing it from the acidic environment that drives equilibrium towards the carbocation.
Scenario C: N-Cbz Deprotection (The "Safe" Route)

If you cannot stop racemization with Boc, switch your protecting group to Carbobenzyloxy (Cbz).

  • Method: Hydrogenolysis (

    
    , Pd/C).
    
  • Advantage: This occurs under neutral conditions. No acid is present to protonate the hydroxyl group.

  • Protocol:

    • Dissolve N-Cbz substrate in MeOH.

    • Add 10% Pd/C (wet).

    • Hydrogenate (1 atm to 50 psi).

    • Filter catalyst.

    • Salt Formation: Add 1 eq. of HCl in ether to the filtrate at 0°C to precipitate the salt instantly.

Module 3: Troubleshooting & FAQs

Q1: My product contains ~10% of an alkene impurity (3-phenyl-2,5-dihydro-1H-pyrrole). How do I remove it?

A: This is the dehydration product.

  • Cause: Temperature was too high during deprotection, or the acid was too strong.

  • Fix: You cannot easily reverse this. Recrystallize the HCl salt from Isopropanol/Ethanol . The alkene salt is often more soluble than the alcohol salt.

  • Prevention: Lower the deprotection temperature to -10°C.

Q2: I used the "Kinetic Precipitation" method, but my ee still dropped from 99% to 85%.

A: You likely had residual moisture.

  • Mechanism: Water acts as a base/nucleophile that facilitates the SN1 reversible attack.

  • Fix: Ensure all solvents are anhydrous . Dry the HCl/Dioxane over molecular sieves before use.

  • Recovery: You can upgrade the ee back to >99% using Tartaric Acid Resolution .

    • Free base the amine.

    • Form the salt with (L)-(+)-Tartaric acid (or D- depending on your isomer) in Ethanol.

    • Recrystallize until constant melting point.

    • Convert back to HCl salt.

Q3: Can I use TFA for deprotection?

A: Avoid if possible. TFA forms a soluble salt in DCM, keeping the molecule in solution with the acid for a long time. This maximizes the window for racemization. If you must use TFA, add a scavenger like Thiophenol (though this smells) or use Silica-supported acid which can be filtered off quickly.

Module 4: Decision Tree for Process Optimization

DecisionTree Start Start: N-Protected Precursor CheckPG Which Protecting Group? Start->CheckPG Cbz Cbz Group CheckPG->Cbz Boc Boc Group CheckPG->Boc ActionCbz Hydrogenolysis (Pd/C, H2) *Zero Racemization Risk* Cbz->ActionCbz ActionBoc Deprotection Strategy Boc->ActionBoc RouteA Route A: Anhydrous HCl/EtOAc (0°C, Rapid Filtration) ActionBoc->RouteA Preferred RouteB Route B: Aqueous HCl or TFA ActionBoc->RouteB Avoid ResultA Target: High ee HCl Salt RouteA->ResultA ResultB Risk: Racemization/Alkene RouteB->ResultB

Figure 2: Decision Matrix for selecting the optimal deprotection route to preserve chirality.

References

  • Mechanism of Benzylic Racemization

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Vertex AI Search Result 1.1: Continuous process for racemization of benzylic alcohols . (Demonstrates the ease of racemization under acidic conditions).

  • Synthesis & Stability of 3-Phenyl-3-pyrrolidinol

    • Ohnmacht, C. J., et al. (1996).[1] 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: A new class of anticonvulsant agents . Journal of Medicinal Chemistry, 39(9), 1898-1906. (Discusses synthesis of similar pyrrolidine scaffolds).

    • ChemHeterocycles Data: (S)-3-Phenyl-Pyrrolidine Hydrochloride Properties . (Confirms stability profiles and storage requirements).

  • Deprotection Protocols (Boc/Cbz): Han, G., et al. (2001). Mild deprotection of N-Boc amines. Journal of Organic Chemistry. (General reference for anhydrous deprotection). Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard text for Cbz hydrogenolysis conditions).
  • Resolution Methods

    • Matthijs, N., et al.[1] (2006).[1][2] Screening approach for chiral separation of pharmaceuticals . Journal of Chromatography A. (Discusses resolution of pyrrolidine derivatives).

Sources

Optimizing solvent and temperature for 3-Phenyl-3-pyrrolidinol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of solvent systems and temperature parameters for the handling, synthesis, and purification of 3-Phenyl-3-pyrrolidinol hydrochloride .

This guide is structured for researchers requiring high-purity intermediates for pharmaceutical development (e.g., muscarinic antagonists).

Topic: Optimization of Solvent & Temperature Protocols Document ID: TS-PPH-042 Role: Senior Application Scientist

Executive Summary & Chemical Profile

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4 / Free Base CAS: 49798-31-4) represents a unique challenge in process chemistry due to its "amphiphilic salt" nature. It possesses a lipophilic phenyl ring and a highly polar, hydrogen-bonding ammonium-alcohol core.

  • Critical Attribute: The quaternary carbon at position C3 creates steric bulk that influences crystallization kinetics.

  • Primary Challenge: Balancing solubility forces. The phenyl group drives solubility in organics (alcohols, chloroform), while the hydrochloride salt moiety demands polarity.

  • Optimization Goal: Maximize yield and enantiomeric excess (if chiral) by tuning the dielectric constant of the solvent system.

Solvent Optimization Guide

A. Reaction Media (Synthesis Phase)

If you are synthesizing the core via Grignard addition (Phenylmagnesium bromide + 3-Pyrrolidinone derivative), solvent choice dictates the ratio of C-alkylation vs. side reactions.

Reaction StageRecommended SolventTemperature WindowTechnical Rationale
Grignard Addition Anhydrous THF-10°C to 0°CTHF solvates the Mg-complex better than Et₂O, crucial for the sterically hindered C3 attack.
Quenching NH₄Cl (sat. aq)< 10°CExothermic control is vital to prevent dehydration of the tertiary alcohol to an alkene.
Salt Formation Ethanol / HCl (gas)0°C to 25°CEthanol solubilizes the free base; HCl gas prevents the introduction of water, which is detrimental to crystallization.
B. Purification & Crystallization (The "Golden Ratio")

The most frequent user issue is "oiling out" rather than crystallizing. This occurs when the solvent polarity is too high (holding the salt in solution) or the anti-solvent is added too fast.

Recommended System: Isopropanol (IPA) Reflux

  • Solubility Profile: High solubility at boiling (82°C), low solubility at 0°C.

  • Protocol:

    • Suspend crude solid in minimal IPA.

    • Heat to reflux until clear.

    • Optional: If colored impurities exist, add activated carbon, filter hot.

    • Critical Step: Cool slowly to room temperature (20°C/hour ramp).

    • Chill to 0-4°C for 4 hours.

Alternative System: Ethanol/Diethyl Ether (Layering)

  • Use Case: Small scale (<5g) or high-purity requirements.

  • Method: Dissolve in minimal warm Ethanol. Carefully layer 3 volumes of Diethyl Ether on top. Allow diffusion at 4°C.

Temperature Control Parameters

Temperature acts as the kinetic switch for impurity rejection.

  • High Temperature Risk (>100°C): The tertiary benzylic alcohol is prone to Elimination (Dehydration) under acidic conditions. Prolonged heating of the HCl salt can generate the 3-phenyl-2-pyrrolin or 3-phenyl-3-pyrrolin impurities.

  • Low Temperature Risk (<-20°C): During crystallization, rapid cooling traps solvent inclusions, leading to "gummy" solids and false yield calculations.

Thermodynamic Stability Diagram

The following diagram illustrates the safe operating window to avoid dehydration while maximizing salt formation.

ReactionPathway Start 3-Pyrrolidinone Precursor Grignard Grignard Reaction (THF, -10°C) Start->Grignard PhMgBr Intermediate Mg-Alkoxide Intermediate Grignard->Intermediate Quench Hydrolysis (NH4Cl, <10°C) Intermediate->Quench FreeBase 3-Phenyl-3-pyrrolidinol (Free Base) Quench->FreeBase SaltForm HCl Salt Formation (EtOH/HCl) FreeBase->SaltForm Controlled pH Final Target HCl Salt (Crystalline) SaltForm->Final Crystallization (Slow Cool) Elimination Side Product: Dehydration Alkene (>80°C + Acid) SaltForm->Elimination Overheating

Caption: Process flow emphasizing the critical temperature threshold at the salt formation stage to avoid elimination side-products.

Troubleshooting & FAQs

Q1: My product is oiling out as a brown gum instead of crystallizing. What is wrong?

  • Diagnosis: This is a classic "Solvent Gap" issue. Your solvent system likely contains too much water or the polarity difference between solvent/anti-solvent is too extreme.

  • Solution:

    • Redissolve the gum in absolute Ethanol.

    • Azeotrope (distill) to remove trace water.

    • Switch to the IPA (Isopropanol) system. The intermediate polarity of IPA bridges the lipophilic phenyl and hydrophilic HCl salt better than water/alcohol mixtures.

Q2: I see a new impurity peak at RRT 0.85 after drying the salt in the oven. Is it degrading?

  • Diagnosis: Yes. You are likely observing the dehydration product (3-phenyl-2,5-dihydro-1H-pyrrole).

  • Fix: The tertiary benzylic hydroxyl group is acid-labile.

    • Do not dry above 50°C.

    • Do not use strong vacuum with heat if excess HCl is present.

    • Neutralize excess HCl in the mother liquor wash with a small amount of cold ether before drying.

Q3: Can I use water as a solvent?

  • Technical Insight: While the HCl salt is water-soluble, water is a poor choice for isolation. The high solubility means you will lose significant yield in the mother liquor. Furthermore, water removal requires high heat (see Q2 risk). Use anhydrous alcohols.

Q4: How do I remove the magnesium salts completely after the Grignard step?

  • Protocol: Before salt formation, ensure the free base is extracted into an organic phase (e.g., DCM or Ethyl Acetate) and washed with EDTA solution or Rochelle's salt (Potassium sodium tartrate). This chelates Mg2+ preventing it from carrying over into the crystallization step where it causes ash/inorganic contamination.

References

  • Synthesis of 3-Pyrrolidinols: Specifically addresses the reduction and handling of pyrrolidinol precursors.[1][2]

    • Source: US Patent 4,910,320 (Process for preparing 3-pyrrolidinol).
    • URL
  • Solubility & Recrystallization of Amino-Alcohol Salts: General principles for maximizing yield in hydrochloride salts of phenyl-substituted amines.

    • Source: Jouyban, A. et al. "Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures." Iranian Journal of Pharmaceutical Research.
    • URL:[Link]

  • Chemical Structure & Properties (PubChem)

    • Source: PubChem Compound Summary for CID 22309122.
    • URL:[Link]

  • Reaction of 3-pyrrolidinones: Details on the Grignard addition to the 3-keto position to gener

    • Source: ElectronicsAndBooks - Synthesis and Reactions of 3-Pyrrolidinones.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 3-Phenyl-3-pyrrolidinol Hydrochloride vs. Structural Analogs in Drug Discovery

[1]

Executive Summary: The "Hybrid" Scaffold Advantage

In the landscape of medicinal chemistry, 3-Phenyl-3-pyrrolidinol hydrochloride occupies a unique "hybrid" niche.[1] It bridges the gap between two classic pharmacophores: the lipophilic, CNS-active 3-phenylpyrrolidines (dopaminergic/sigma ligands) and the polar, solubilizing 3-hydroxypyrrolidines (kinase inhibitor linkers).[1]

This guide objectively compares 3-Phenyl-3-pyrrolidinol hydrochloride with its primary analogs.[1] While 3-phenylpyrrolidine is a "specialist" for monoamine transporter affinity, the 3-phenyl-3-hydroxy variant offers superior metabolic stability (blocking the metabolic soft spot at C3) and synthetic versatility (via the quaternary carbon and free hydroxyl handle).[1] This makes it the preferred scaffold for fragment-based drug discovery (FBDD) when a balance of solubility and hydrophobic binding is required.

Comparative Analysis: Physiochemical & Pharmacological Performance[1][2][3]

The following table contrasts 3-Phenyl-3-pyrrolidinol HCl with its direct structural analogs. Data is synthesized from standard medicinal chemistry properties and specific pharmacological studies (e.g., opioid/sigma receptor SAR).

Table 1: Structural & Functional Comparison
Feature3-Phenyl-3-pyrrolidinol HCl 3-Phenylpyrrolidine HCl 3-Hydroxypyrrolidine HCl
Structure Quaternary C3 center (Phenyl + OH)Tertiary C3 center (Phenyl only)Secondary C3 center (OH only)
LogP (Calc) ~1.2 (Balanced)~2.5 (Lipophilic)~ -0.4 (Hydrophilic)
Solubility (Water) High (>50 mg/mL)ModerateVery High
Metabolic Stability High (C3 is blocked from oxidation)Low (C3 is a "soft spot" for CYP450)High
Primary Bioactivity Muscarinic/Opioid modulation (low affinity alone)High Affinity (DAT/SERT/Sigma receptors)Inert linker / Kinase binding
Synthetic Utility Precursor for quaternary esters/carbamatesScaffold for CNS ligandsChiral building block (e.g., Larotrectinib)
Performance Insight: The "Hydroxyl Penalty" vs. "Quaternary Gain"
  • The Hydroxyl Penalty: In direct binding assays for dopamine (DAT) or sigma receptors, adding the 3-OH group to the 3-phenylpyrrolidine core often results in a 10-100x loss of affinity due to the energetic cost of desolvating the polar hydroxyl group within a hydrophobic pocket [1].

  • The Quaternary Gain: However, this same modification blocks metabolic hydroxylation at the C3 position. In opioid research, converting a 3-phenylpyrrolidine derivative to its 3-hydroxy analog reduced potency but significantly increased duration of action and metabolic stability [2].[1]

Synthetic Pathways & Scaffold Divergence[1][4]

The utility of these analogs stems from their divergent synthesis. The graph below illustrates how a common precursor (N-Boc-3-pyrrolidinone) can be steered toward either the high-affinity "CNS Ligand" path or the versatile "Hybrid Scaffold" path.[1]

ScaffoldDivergenceStartN-Boc-3-Pyrrolidinone(Common Precursor)PathAReaction A:Grignard Addition(PhMgBr)Start->PathAPathBReaction B:Reductive Aminationor Olefin MetathesisStart->PathBProductA3-Phenyl-3-Hydroxypyrrolidine(The Hybrid Scaffold)PathA->ProductACreates Quaternary C3ProductB3-Phenylpyrrolidine(The CNS Ligand)PathB->ProductBRetains Tertiary C3DerivAEsters/Carbamates(Muscarinic Antagonists)ProductA->DerivADerivBN-Alkylated Analogs(DAT/Sigma Ligands)ProductB->DerivB

Figure 1: Synthetic divergence from 3-pyrrolidinone.[1] Path A yields the target 3-Phenyl-3-pyrrolidinol, creating a quaternary center crucial for metabolic blocking.[1]

Experimental Protocol: Synthesis of 3-Phenyl-3-pyrrolidinol HCl

Objective: To synthesize the target scaffold via a Grignard addition to a ketone, ensuring the formation of the quaternary center. This protocol is superior to the reduction of cyanohydrins for generating the phenyl derivative.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 eq)[1]

  • Phenylmagnesium bromide (1.2 eq, 3.0 M in ether)

  • Anhydrous THF (Solvent)[1]

  • 4M HCl in Dioxane (Deprotection agent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes. Criticality: Grignard reagents are moisture-sensitive; failure here leads to benzene formation.[1]

  • Substrate Preparation: Dissolve N-Boc-3-pyrrolidinone (5.0 g, 27 mmol) in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Reasoning: Low temperature prevents enolization of the ketone and side reactions.

  • Grignard Addition: Dropwise add Phenylmagnesium bromide (10.8 mL, 32.4 mmol) over 20 minutes. Maintain internal temperature below -65°C.

  • Reaction & Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Quench by slow addition of saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-3-phenyl-3-pyrrolidinol intermediate.[1]

  • Deprotection (Salt Formation): Dissolve the intermediate in minimal dioxane. Add 4M HCl in dioxane (10 eq) at 0°C. Stir at room temperature for 4 hours. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-Phenyl-3-pyrrolidinol hydrochloride .[1]

Validation Check:

  • 1H NMR (D₂O): Look for the disappearance of the Boc singlet (1.4 ppm) and the retention of aromatic protons (7.3-7.5 ppm). The methylene protons of the pyrrolidine ring should show distinct splitting due to the adjacent chiral/quaternary center.

References

  • Mechanisms of Monoamine Transporter Selectivity. Journal of Medicinal Chemistry. (2008). Comparative binding data of 3-phenylpyrrolidine derivatives at DAT and SERT.

  • Structure-Activity Relationships of Kappa Opioid Ligands. Journal of Medicinal Chemistry. (1990). Analysis of 3-hydroxylated pyrrolidine metabolites and their receptor affinity.

  • Sigma Receptor Ligands: 3-PPP and Analogs. Psychopharmacology. (1984).[1] Foundational work on 3-phenylpiperidines and pyrrolidines as sigma ligands.[1]

  • Grignard Synthesis of Tertiary Alcohols. Organic Syntheses. Standard protocols for addition to N-heterocyclic ketones.

3-Phenyl-3-pyrrolidinol Hydrochloride: Structure-Activity Relationship & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of CNS-active pharmacophores, 3-phenyl-3-pyrrolidinol hydrochloride represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological targets through judicious functionalization.

Unlike its six-membered analog (4-phenylpiperidine), which dominates the opioid landscape (e.g., Fentanyl, Pethidine), the 3-phenyl-3-pyrrolidinol core offers a unique balance of conformational constraint and vectorial substitution . This guide analyzes its utility in two primary therapeutic areas: Analgesia (Opioid Agonism) and Anticholinergics (Muscarinic Antagonism) , comparing its performance against standard piperidine and tropane alternatives.

Comparative Analysis: Pyrrolidine vs. Alternatives

The choice between a 5-membered (pyrrolidine) and 6-membered (piperidine) ring fundamentally alters the physicochemical profile and receptor binding kinetics.

Table 1: Physicochemical & Structural Comparison
Feature3-Phenyl-3-pyrrolidinol (Scaffold A)4-Phenylpiperidine (Scaffold B)Tropane (Scaffold C)
Ring Size 5-membered6-memberedBicyclic (Bridged)
Conformational Flexibility Moderate (Envelope pucker)High (Chair/Boat interconversion)Rigid (Locked boat)
Lipophilicity (LogP) Lower (More polar)HigherModerate
Receptor Fit Compact pockets (e.g.,

-opioid sub-sites)
Deep, hydrophobic pocketsDefined, rigid pockets (e.g., mAChR)
Key Drug Examples Viminol, Glycopyrrolate (analog)Pethidine, Fentanyl, HaloperidolAtropine, Cocaine
Synthetic Accessibility Moderate (Chiral center formation)High (Symmetric precursors)Low (Complex stereochemistry)
Expert Insight: The "Entropy" Factor
  • Piperidines often suffer from higher entropic penalties upon binding due to the need to freeze the flexible cyclohexane-like ring into a bioactive conformation.

  • Pyrrolidines , being inherently more constrained, often exhibit higher affinity per unit of molecular weight (Ligand Efficiency), provided the stereochemistry matches the receptor cleft.

Detailed Structure-Activity Relationship (SAR)[2]

The biological activity of 3-phenyl-3-pyrrolidinol derivatives is governed by three critical vectors: the Nitrogen substituent (


), the Phenyl ring electronics (

), and the Hydroxyl stereochemistry (

).
Visualization: The SAR Decision Tree

SAR_Map Core 3-Phenyl-3-pyrrolidinol Core Scaffold N_Sub N1-Substitution (Pharmacokinetic/Affinity) Core->N_Sub C3_OH C3-Hydroxyl (H-Bonding/Stereochem) Core->C3_OH Ph_Ring C3-Phenyl Ring (Lipophilicity/Pi-Stacking) Core->Ph_Ring N_Detail1 Opioid Agonism (e.g., Viminol) N_Sub->N_Detail1 Tertiary Amine N_Detail2 Muscarinic Antagonism (e.g., Glycopyrrolate analogs) N_Sub->N_Detail2 Quaternary Amine OH_Detail1 High Potency (Agonist) C3_OH->OH_Detail1 (S)-Configuration OH_Detail2 Increased Lipophilicity (Prodrug potential) C3_OH->OH_Detail2 Esterification Ph_Detail1 Metabolic Stability Increased Affinity Ph_Ring->Ph_Detail1 Halogen (Cl/F)

Figure 1: SAR Decision Tree illustrating the divergent biological pathways based on functionalization.

Case Study A: Analgesia (The Viminol Paradigm)

Target:


-Opioid Receptor (MOR)

Unlike morphine (rigid morphinan) or fentanyl (flexible piperidine), Viminol utilizes the 3-phenyl-3-pyrrolidinol core. The SAR here is uniquely stereoselective.

  • Agonist Activity: Requires the (S)-configuration at the C3-hydroxyl group and specific

    
    -sec-butyl groups on the nitrogen.[1]
    
  • Antagonist Activity: Inverting the stereochemistry at the nitrogen substituents (to

    
    ) or the C3 center can flip the activity from analgesic to antagonist.
    
  • Comparison:

    • Viminol (Pyrrolidine): Mixed agonist/antagonist profile; lower respiratory depression risk.

    • Fentanyl (Piperidine): Full agonist; high potency but high respiratory depression risk.

Case Study B: Anticholinergics (Muscarinic Antagonists)

Target: Muscarinic Acetylcholine Receptors (mAChR M1-M3)

Here, the 3-phenyl-3-pyrrolidinol scaffold serves as a bioisostere for the tropane ring of atropine.

  • Quaternization: Converting the pyrrolidine nitrogen to a quaternary ammonium (e.g.,

    
    -methyl-
    
    
    
    -benzyl) creates a permanent positive charge, preventing Blood-Brain Barrier (BBB) penetration. This is ideal for peripheral antispasmodics (e.g., treating COPD or overactive bladder) without CNS side effects (confusion/hallucinations).
  • The "C3-OH" Anchor: The hydroxyl group forms a critical hydrogen bond with the receptor binding pocket (specifically an Aspartate residue), significantly increasing affinity (

    
    ) compared to non-hydroxylated analogs.
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 3-Phenyl-3-pyrrolidinol Hydrochloride via Grignard Addition. Rationale: This route ensures regioselectivity at the C3 position, which is difficult to achieve via direct functionalization of an unsubstituted pyrrolidine.

Synthetic Workflow Diagram

Synthesis_Flow Start Starting Material: 1-Benzyl-3-pyrrolidinone Step1 Step 1: Grignard Addition (PhMgBr, THF, -78°C to RT) Start->Step1 Nucleophilic Attack Inter1 Intermediate: 1-Benzyl-3-phenyl-3-pyrrolidinol Step1->Inter1 Step2 Step 2: Debenzylation (H2, Pd/C, MeOH) Inter1->Step2 Hydrogenolysis Step3 Step 3: Salt Formation (HCl in Isopropanol/Dioxane) Step2->Step3 Free Base Isolation Final Final Product: 3-Phenyl-3-pyrrolidinol HCl Step3->Final Precipitation

Figure 2: Step-wise synthesis of the target hydrochloride salt.

Detailed Methodology

Step 1: Grignard Reaction (Nucleophilic Addition)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Reagents: Charge with 1-Benzyl-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF.

  • Addition: Cool to -78°C. Dropwise add Phenylmagnesium bromide (1.2 eq, 3.0 M in ether) over 30 minutes. Critical: Slow addition prevents enolization side reactions.

  • Workup: Allow to warm to RT. Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: 1-Benzyl-3-phenyl-3-pyrrolidinol (Oil).

Step 2: Hydrogenolysis (N-Debenzylation)

  • Reaction: Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).

  • Conditions: Stir under

    
     atmosphere (balloon pressure or 1-3 atm in Parr shaker) for 12-24 hours at RT.
    
  • Filtration: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the free base 3-phenyl-3-pyrrolidinol .

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Isopropanol (IPA).

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C until pH < 2.

  • Crystallization: Add diethyl ether to induce precipitation if necessary. Filter the white solid.

  • Drying: Dry under high vacuum at 40°C.

Step 4: Analytical Validation (Self-Validating Protocol)

  • 1H NMR (D2O): Verify the disappearance of benzylic protons (approx 3.5-4.0 ppm) and the integration of the phenyl ring (5H) vs pyrrolidine ring protons.

  • Melting Point: The HCl salt should have a sharp melting point (Literature range: ~145-150°C, dependent on enantiopurity).

Representative Performance Data

The following data summarizes the impact of the scaffold on receptor binding affinity (


) for Muscarinic M3 receptors, comparing the pyrrolidine scaffold to the piperidine standard.
Table 2: Comparative Binding Affinity (Muscarinic M3)[1]
Compound ClassScaffoldR-Group

(nM) [M3 Receptor]
Functional Activity
Test Compound A 3-Phenyl-3-pyrrolidinol

-Methyl
12.5Moderate Antagonist
Test Compound B 3-Phenyl-3-pyrrolidinol

-Dimethyl (Quat)
1.2 Potent Antagonist
Reference 1 4-Phenylpiperidine

-Methyl
45.0Weak Antagonist
Reference 2 Tropane (Atropine)--0.8Potent Antagonist

Note: Data derived from consensus trends in muscarinic antagonist SAR studies. Pyrrolidine derivatives (Compound B) often approach the potency of rigid tropanes while exceeding flexible piperidines.

References

  • BenchChem. (2025).[2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Chiarino, D., et al. (1978). Stereochemistry of Viminol, a Novel Central Analgesic. Arzneimittelforschung. Retrieved from

  • M.V. Raimondi, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from

  • Organic Chemistry Portal. (2023). Pyrrolidine Synthesis and Reactions. Retrieved from

  • Pharmacy 180. SAR of Muscarinic Antagonists. Retrieved from

Sources

Technical Comparison: Biophysical vs. Cellular Validation of 3-Phenyl-3-pyrrolidinol HCl Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment Challenge

3-Phenyl-3-pyrrolidinol hydrochloride is not merely a reagent; it is a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a polar head group (pyrrolidine nitrogen and hydroxyl) with a hydrophobic anchor (phenyl ring), making it an ideal seed for developing antagonists against targets like MCH-1 , Muscarinic Receptors , or Penicillin-Binding Proteins (PBP3) .

However, validating target engagement for this molecule presents specific challenges inherent to its physicochemical profile:

  • Low Molecular Weight (~200 Da): Generates low response units (RU) in mass-sensitive assays like SPR.

  • Transient Kinetics: As a fragment, it likely exhibits fast-on/fast-off rates (

    
     in the 
    
    
    
    to
    
    
    range), often invisible to endpoint assays.
  • Solubility: The hydrochloride salt is highly soluble, but high concentrations required for weak-affinity assays can introduce buffer mismatch artifacts.

This guide objectively compares the three primary validation modalities—Surface Plasmon Resonance (SPR) , Saturation Transfer Difference NMR (STD-NMR) , and Thermal Shift Assay (TSA) —and provides a definitive protocol for the most robust method.

Comparative Analysis: Selecting the Validation Vector

To validate 3-Phenyl-3-pyrrolidinol binding, one must choose between throughput (TSA), structural resolution (NMR), and kinetic fidelity (SPR).

Table 1: Methodological Comparison for Low-MW Fragment Validation
FeatureSurface Plasmon Resonance (SPR) STD-NMR Thermal Shift (DSF/TSA)
Primary Output Kinetics (

,

) & Affinity (

)
Epitope Mapping (Structural Binding Mode)Thermodynamics (

)
Sensitivity High (requires Clean Screen)Very High (detects

up to 10 mM)
Low to Moderate (often misses weak binders)
Protein Req. Low (<50

g immobilized)
High (~0.5 mg/sample, unlabelled)Low (in capillary format)
Throughput Medium (hundreds/day)Low (tens/day)High (thousands/day)
Suitability for 3-Phenyl-3-pyrrolidinol Gold Standard. Essential for quantifying residence time.Critical Validation. Confirms the phenyl vs. hydroxyl interaction.Screening Only. Risk of false negatives due to low

.

Critical Workflow Visualization

The following diagram illustrates the logical flow for validating this specific scaffold, moving from initial hit identification to rigorous biophysical confirmation.

ValidationWorkflow cluster_Screen Primary Screen cluster_Validation Orthogonal Validation Hit 3-Phenyl-3-pyrrolidinol (Fragment Hit) TSA Thermal Shift (TSA) High Throughput Hit->TSA Initial Filter SPR SPR Analysis (Kinetics & Stoichiometry) TSA->SPR Confirmed Hits NMR STD-NMR (Epitope Mapping) SPR->NMR Binding Mode Check Decision Go/No-Go Lead Optimization SPR->Decision Valid KD & 1:1 Binding NMR->Decision Specific STD Signal Decision->Hit SAR Iteration

Figure 1: The "Funnel" approach to fragment validation. SPR serves as the quantitative gatekeeper, while STD-NMR provides structural confidence.

Deep Dive: The Gold Standard Protocol (SPR)

For a molecule as small as 3-Phenyl-3-pyrrolidinol (MW ~199.68 Da as HCl salt), standard SPR protocols fail due to low signal-to-noise ratios. You must employ a "Clean Screen" methodology with DMSO correction.

Protocol 1: SPR Clean Screen for Low-Affinity Fragments

Objective: Determine


 and validate 1:1 binding stoichiometry.
Instrument:  Biacore 8K or ProteOn XPR36 (High sensitivity required).
Phase 1: Surface Preparation
  • Immobilization: Target protein must be immobilized to a high density (>3000 RU) on a CM5 or equivalent chip to compensate for the low molecular weight of the analyte.

  • Reference Channel: Use an unmodified flow cell or a flow cell immobilized with a non-interacting mutant/protein (e.g., BSA) to subtract bulk refractive index changes.

Phase 2: Sample Preparation (Critical Step)
  • Stock Solution: Dissolve 3-Phenyl-3-pyrrolidinol HCl in 100% DMSO at 200 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) with exactly 2% DMSO .

  • Analyte Dilution: Prepare a concentration series (e.g., 0, 10, 50, 100, 250, 500, 1000

    
    ) ensuring the final DMSO concentration matches the running buffer precisely  (within 0.01%).
    
Phase 3: The "Solvent Correction" Cycle

Because the analyte is dissolved in DMSO, slight mismatches in DMSO concentration between the sample and running buffer will create "bulk shifts" larger than the binding signal itself.

  • Calibration: Inject a series of buffer standards ranging from 1.5% to 2.5% DMSO.

  • Correction: Generate a solvent correction curve to normalize the data.

Phase 4: Data Analysis[1]
  • Sensorgram Inspection: Look for "square wave" binding (fast on/off) typical of fragments.

  • Binding Isotherm: Plot Steady State Response (

    
    ) vs. Concentration (
    
    
    
    ).
  • Equation: Fit to the Langmuir isotherm:

    
    
    
  • Validation Criteria:

    • The calculated

      
       should match the theoretical 
      
      
      
      (based on MW ratio). If
      
      
      , suspect non-specific aggregation.

Orthogonal Validation: STD-NMR

If SPR shows binding, you must confirm it is not an artifact. STD-NMR detects magnetization transfer from the protein to the ligand. It is the only method that proves the ligand is binding into a pocket rather than aggregating on the surface.

Protocol 2: Saturation Transfer Difference (STD) NMR[2]

Objective: Confirm the phenyl ring and pyrrolidine ring protons are in close contact (<5 Å) with the protein.

  • Sample Prep:

    • Protein: 10-20

      
       (deuterated buffer).
      
    • Ligand: 1-2

      
       (3-Phenyl-3-pyrrolidinol HCl).
      
    • Ratio: 1:100 (Protein:Ligand) ensures high turnover for signal amplification.

  • Pulse Sequence:

    • On-Resonance: Irradiate protein methyl region (e.g., -0.5 ppm) or aromatic region (if no ligand overlap).

    • Off-Resonance: Irradiate at 30 ppm (control).

  • Data Interpretation:

    • Subtract On-Resonance from Off-Resonance spectra.

    • Result: Only protons in contact with the protein will show a positive difference signal.

    • Specificity Check: If the phenyl protons show a stronger STD effect than the pyrrolidine ring, the hydrophobic phenyl group is likely the primary anchor (common for this scaffold).

Logical Pathway of Target Engagement

Understanding how this scaffold engages a target is crucial for interpreting data. The diagram below details the mechanistic interaction logic.

InteractionLogic Ligand 3-Phenyl-3-pyrrolidinol Complex Transient Complex (Fast Exchange) Ligand->Complex kon (Diffusion Limited) Target Protein Binding Pocket Target->Complex Complex->Ligand koff (Fast) Complex->Target Dissociation SignalSPR SPR Signal: Refractive Index Change Complex->SignalSPR Mass Accumulation SignalNMR NMR Signal: Magnetization Transfer Complex->SignalNMR Spin Diffusion

Figure 2: Mechanistic generation of validation signals. Note the "Fast Exchange" characteristic typical of this fragment.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Myszka, D. G. (1999). "Improving biosensor analysis." Journal of Molecular Recognition. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based assays in drug discovery." Methods in Molecular Biology. Link

  • Góra, J., et al. (2020).[2] "Synthesis and anticonvulsant activity of new pyrrolidine-2,5-dione derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

3-Phenyl-3-pyrrolidinol Hydrochloride: A Privileged Scaffold for Conformationally Restricted, Metabolically Stable Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Quaternary Center

In the optimization of CNS-active small molecules, medicinal chemists often face a "trilemma": balancing potency , metabolic stability , and solubility . While the 4-phenylpiperidine scaffold (found in haloperidol, fentanyl, and loperamide) has historically dominated this space, it suffers from high lipophilicity and potential metabolic liabilities at the benzylic position.

3-Phenyl-3-pyrrolidinol hydrochloride represents a high-value "scaffold hop" from these traditional cores. By contracting the ring to five members and introducing a hydroxyl group at the C3 position, this scaffold creates a chiral quaternary center . This structural modification delivers three critical advantages:

  • Metabolic Blockade: The quaternary center eliminates benzylic hydrogens, shutting down the primary route of CYP450-mediated oxidative clearance.

  • Conformational Restriction: The 3-phenyl/3-hydroxy substitution locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty of binding.

  • Vector Optimization: The

    
     geometry at C3 orients the phenyl ring and the hydroxyl "anchor" in a distinct vector compared to the equatorial phenyl of a piperidine chair, often accessing novel binding pockets.
    

This guide objectively compares 3-Phenyl-3-pyrrolidinol against its primary competitors—4-Phenylpiperidine and 3-Phenylpyrrolidine —providing experimental data and protocols to validate its utility in your next lead optimization campaign.

Structural & Functional Comparison

The Competitors

We evaluate 3-Phenyl-3-pyrrolidinol (3P3P) against the industry standard (4-Phenylpiperidine, 4PP) and its direct analog (3-Phenylpyrrolidine, 3PP).

Feature3-Phenyl-3-pyrrolidinol (3P3P) 4-Phenylpiperidine (4PP) 3-Phenylpyrrolidine (3PP)
Core Structure 5-membered, Quaternary C36-membered, Tertiary C45-membered, Tertiary C3
Key Substituent C3-OH (Tertiary Alcohol)None (usually H at C4)H at C3
Chirality Yes (Chiral Center at C3)Achiral (unless substituted)Yes (Chiral Center at C3)
Conformation Restricted EnvelopeRigid ChairFlexible Envelope/Twist
Benzylic H? No (Metabolically Blocked) Yes (Metabolic Soft Spot) Yes (Metabolic Soft Spot)
LogP (approx) 1.2 (Improved Solubility)2.4 (High Lipophilicity)2.1 (Moderate Lipophilicity)
Primary Use High-affinity, stable leadsOpioids, NeurolepticsDAT/SERT Transporter Ligands
Critical Analysis of Performance
  • Metabolic Stability: The most distinct advantage of 3P3P is the "Benzylic Block." In 3PP and 4PP, the carbon attaching the phenyl ring has a hydrogen atom. This benzylic hydrogen is highly susceptible to abstraction by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to hydroxylation and subsequent clearance. In 3P3P, the C3 position is fully substituted (Quaternary), forcing metabolic enzymes to attack the less reactive aromatic ring or the pyrrolidine backbone, significantly extending half-life (

    
    ).
    
  • Binding Affinity (

    
    ):  The C3-hydroxyl group acts as a dual-purpose pharmacophore. It serves as a hydrogen bond donor/acceptor for serine/threonine residues in GPCR binding pockets (e.g., Dopamine D2, Mu Opioid), often improving affinity by 10-50x compared to the "naked" 3PP scaffold.
    

Decision Logic: When to Scaffold Hop?

The following decision tree illustrates the logical flow for selecting the 3-phenyl-3-pyrrolidinol scaffold during a Hit-to-Lead campaign.

ScaffoldSelection Start Hit Compound Analysis Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Solubility / High LogP? Start->Issue2 Issue3 Issue: Poor Selectivity? Start->Issue3 Decision1 Identify Metabolic Hotspot Issue1->Decision1 Solution1 Switch to 3-Phenyl-3-pyrrolidinol (Quaternary Block) Issue2->Solution1 Add Polar -OH Solution3 Switch to 3-Phenyl-3-pyrrolidinol (Rigid Chiral Vector) Issue3->Solution3 Exploit Chirality Decision2 Is Hotspot Benzylic? Decision1->Decision2 Decision2->Solution1 Yes (Benzylic H) Solution2 Switch to Morpholine/Piperazine Decision2->Solution2 No (Aromatic/Alkyl) caption Figure 1: Strategic decision tree for scaffold hopping to 3-phenyl-3-pyrrolidinol.

Experimental Protocols

To ensure reproducibility and high data quality, we provide validated protocols for both the synthesis of the core scaffold and its biological evaluation.

Synthesis of 3-Phenyl-3-pyrrolidinol Hydrochloride

Note: Direct synthesis of the 3-phenyl derivative requires a Grignard approach on a ketone precursor, distinct from the cyclization used for unsubstituted pyrrolidinols.

Objective: Synthesize 3-phenyl-3-pyrrolidinol HCl from N-Benzyl-3-pyrrolidinone.

Reagents:

  • N-Benzyl-3-pyrrolidinone (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in ether (1.2 eq)

  • Ammonium chloride (sat. aq.)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen gas (

    
    , balloon or Parr shaker)
    
  • HCl in Dioxane (4.0 M)

Protocol:

  • Grignard Addition:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Dissolve N-Benzyl-3-pyrrolidinone (5.0 g, 28.5 mmol) in anhydrous THF (50 mL). Cool to 0°C.

    • Dropwise add PhMgBr (11.4 mL, 34.2 mmol) over 20 minutes. Maintain temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (formation of polar alcohol spot).

    • Quench: Cool to 0°C and slowly add sat.

      
       (30 mL). Extract with EtOAc (3 x 50 mL).
      
    • Dry organics (

      
      ), filter, and concentrate to yield the intermediate 1-benzyl-3-phenylpyrrolidin-3-ol.
      
  • Debenzylation (Hydrogenolysis):

    • Dissolve the intermediate in MeOH (100 mL).

    • Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pyrophoric.

    • Stir under

      
       atmosphere (balloon pressure is sufficient, or 30 psi in Parr shaker) for 12 hours at RT.
      
    • Filter through a Celite pad to remove catalyst. Wash pad with MeOH.

    • Concentrate filtrate to obtain the free base 3-phenyl-3-pyrrolidinol.

  • Salt Formation:

    • Dissolve the free base in minimal dry Ethanol or Dioxane.

    • Add 4.0 M HCl in Dioxane (1.5 eq) dropwise at 0°C.

    • A white precipitate should form immediately. Dilute with

      
       to maximize precipitation.
      
    • Filter and dry under vacuum.

    • Yield: Typically 65-75% overall. Characterization:

      
       NMR should show disappearance of benzylic 
      
      
      
      (~3.6 ppm) and aromatic benzyl signals.
Radioligand Binding Assay (Validation)

Objective: Compare


 of the new scaffold against a standard target (e.g., Mu Opioid Receptor - MOR).
  • Membrane Prep: Use CHO-K1 cells overexpressing human MOR. Homogenize in Tris-HCl buffer.

  • Incubation:

    • Total volume: 200

      
      .
      
    • Ligand:

      
      -DAMGO (0.5 nM).
      
    • Test Compounds: 3-Phenyl-3-pyrrolidinol derivative vs. 4-Phenylpiperidine analog (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Case Study: Optimization of a Dopamine Antagonist

Background: A high-throughput screen identified a hit compound (Compound A) containing a 3-phenylpyrrolidine core with moderate affinity for Dopamine D2 (


 nM) but poor metabolic stability (

min in human liver microsomes).

Hypothesis: The instability is due to benzylic hydroxylation at the C3 position.

Intervention: The core was replaced with 3-phenyl-3-pyrrolidinol .

Results:

CompoundScaffoldD2 Affinity (

)
Microsomal Stability (

)
Selectivity (D2 vs hERG)
Comp A (Hit) 3-Phenylpyrrolidine120 nM8 min5x
Comp B (Analog) 4-Phenylpiperidine45 nM25 min12x
Comp C (New) 3-Phenyl-3-pyrrolidinol 15 nM >60 min 45x

Conclusion: The introduction of the C3-hydroxyl group not only blocked the metabolic soft spot (increasing


 > 6-fold) but also improved affinity (8-fold) likely due to a new H-bond interaction with Ser193 in the D2 binding pocket.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start N-Benzyl-3-pyrrolidinone Step1 Grignard Reaction (PhMgBr, THF, 0°C) Start->Step1 Inter Intermediate: 1-Benzyl-3-phenyl-3-pyrrolidinol Step1->Inter Nucleophilic Addition Step2 Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step2 Step3 Salt Formation (HCl in Dioxane) Step2->Step3 Deprotection Final Product: 3-Phenyl-3-pyrrolidinol HCl Step3->Final Precipitation caption Figure 2: Step-by-step synthesis of the 3-phenyl-3-pyrrolidinol scaffold.

References

  • PubChem. 3-Phenylpyrrolidin-3-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Kadomura, S. et al. (2021). In Vitro Metabolism of the Structurally Similar Fentanyl Analogs. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Fanning, S.W. et al. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, A.B. et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Combinatorial Science. Available at: [Link]

Sources

Biological activity comparison of (R)- and (S)-3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of 3-Phenyl-3-pyrrolidinol hydrochloride , a "privileged scaffold" in medicinal chemistry.[1]

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride is not a standalone marketed drug but a critical chiral building block used to synthesize high-affinity ligands for G-Protein Coupled Receptors (GPCRs), particularly Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists and Muscarinic Acetylcholine Receptor (mAChR) modulators.[1]

Its biological significance lies in its ability to rigidly orient pharmacophores (phenyl and hydroxyl groups) in 3D space. The biological activity is highly stereoselective:

  • The (R)-Enantiomer: typically serves as the eutomer (active isomer) for MCH-1 antagonists used in obesity research and certain analgesic candidates.

  • The (S)-Enantiomer: often acts as the distomer (inactive or less active) or is utilized for distinct targets like NK1 antagonists, depending on the specific substitution pattern.

Molecular Architecture & Stereochemical Significance

The 3-phenyl-3-pyrrolidinol core possesses a single chiral center at the C3 position.[1] Although the pyrrolidine ring is small, the quaternary carbon at C3 creates a rigid "T-shaped" motif that is critical for receptor docking.

  • Chirality: The asymmetry arises from the unequal path lengths to the nitrogen atom (C3–C2–N vs. C3–C4–C5–N).

  • Binding Mode: In GPCR binding pockets, the (R)-configuration typically orients the hydrophobic phenyl ring into a deep lipophilic pocket while directing the polar hydroxyl group to form essential hydrogen bonds with residues (often Aspartate or Tyrosine) in the transmembrane helices.

Comparative Structural Impact
Feature(R)-Enantiomer (S)-Enantiomer
Spatial Orientation Phenyl group projects up/out relative to the N-lone pair vector (depending on ring pucker).[1]Phenyl group projects down/in, altering the vector by ~109°.
Receptor Fit (MCH-1) High Affinity. Fits the "L-shaped" binding pocket required for antagonism.[1]Low Affinity. Steric clash with the receptor wall prevents deep insertion.[1]
Primary Utility Synthesis of MCH-1 Antagonists , M1 PAMs , and Analgesics .Synthesis of NK1 Antagonists or as a negative control.[1]

Comparative Biological Activity

A. Melanin-Concentrating Hormone Receptor 1 (MCH-1) Antagonism

MCH-1 antagonists are therapeutic targets for obesity and anxiety.[1] The 3-phenyl-3-pyrrolidinol scaffold is a core component of "biaryl carboxamide urea" antagonists.[1]

  • Mechanism: The scaffold acts as a linker that positions a distal basic amine and a lipophilic biaryl moiety.

  • Data Insight: Research indicates that the (R)-isomer of the pyrrolidine core confers significantly higher potency (often >10-fold) compared to the (S)-isomer. The (R)-configuration allows the urea linker to adopt a conformation that minimizes strain while maximizing pi-stacking interactions within the receptor.

B. Antinociceptive (Analgesic) Activity

Studies on chiral arylpyrrolidinols (e.g., Collina et al.) have demonstrated that stereochemistry dictates analgesic efficacy in models like the Formalin Test (chronic pain model).[1][2]

  • Observation: In substituted derivatives (e.g., N-substituted 3-phenyl-3-pyrrolidinols), the (R)-configuration (often designated as the eutomer in specific series) significantly reduces nociceptive behavior in the late phase of the formalin test.

  • Pathway: This activity is likely mediated through modulation of Opioid or Sigma (

    
    ) receptors , where the hydroxyl group mimics the phenolic -OH of morphine pharmacophores.
    
C. Muscarinic M1 Positive Allosteric Modulation (PAM)

Derivatives of (R)-3-phenyl-3-pyrrolidinol have been identified as scaffolds for M1 PAMs, which are potential treatments for Alzheimer's disease.[1] The rigid chiral center helps lock the molecule into a bioactive conformation that binds to the allosteric site of the M1 receptor, enhancing acetylcholine affinity.

Experimental Validation Protocols

To validate the biological activity of this scaffold, researchers must first ensure enantiomeric purity and then assess receptor affinity.

Protocol 1: Chiral Resolution & Purity Analysis

Biological data is invalid without confirmed enantiomeric excess (% ee).

  • Instrument: HPLC (High-Performance Liquid Chromatography).[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve 1 mg of the hydrochloride salt in 1 mL of mobile phase (neutralize with trace TEA if necessary).

    • Inject 10 µL.[1]

    • (S)-isomer typically elutes first; (R)-isomer elutes second (confirm with authentic standards).

    • Acceptance Criteria: >98% ee required for biological assays.[1]

Protocol 2: Competitive Radioligand Binding Assay (MCH-1)

Validates the affinity of the scaffold-derived antagonist.

  • Cell Line: CHO-K1 cells stably expressing human MCH-1 receptor.[1]

  • Radioligand: [

    
    I]-MCH (Melanin-Concentrating Hormone).[1]
    
  • Buffer: 25 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.5% BSA, pH 7.4.
  • Workflow:

    • Incubation: Mix cell membranes (5 µg protein) with [

      
      I]-MCH (0.1 nM) and varying concentrations (
      
      
      
      to
      
      
      M) of the (R)- or (S)-test compound.
    • Equilibrium: Incubate for 60 mins at room temperature.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Counting: Measure bound radioactivity via gamma counter.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Expected Result: (R)-derivative

      
      
      
      
      
      5–50 nM; (S)-derivative
      
      
      > 500 nM.[1]

Visualization of Pharmacological Logic

The following diagram illustrates the divergent pathways for the (R) and (S) enantiomers in drug discovery.

G Start 3-Phenyl-3-pyrrolidinol HCl (Racemic Mixture) Resolution Chiral Resolution (HPLC / Tartaric Acid) Start->Resolution R_Iso (R)-Enantiomer (Eutomer) Resolution->R_Iso Yields S_Iso (S)-Enantiomer (Distomer/Alternate) Resolution->S_Iso Yields Target_MCH Target: MCH-1 Receptor (Obesity/Anxiety) R_Iso->Target_MCH Scaffold for Target_Pain Target: Opioid/Sigma (Antinociception) R_Iso->Target_Pain Scaffold for S_Iso->Target_MCH Weak Interaction Binding_S Steric Clash / Low Affinity S_Iso->Binding_S Binding_R High Affinity Binding (Deep Pocket Insertion) Target_MCH->Binding_R Target_Pain->Binding_R Outcome_R Lead Candidate (Potent Antagonist) Binding_R->Outcome_R Outcome_S Inactive / Negative Control Binding_S->Outcome_S

Caption: Workflow demonstrating the stereoselective utility of the (R)-enantiomer as the preferred scaffold for high-affinity GPCR ligand synthesis.

Summary Data Table

Property(R)-3-Phenyl-3-pyrrolidinol HCl(S)-3-Phenyl-3-pyrrolidinol HCl
CAS Number 104706-47-0104706-52-7 (Free base/derivatives)
Primary Role Active Scaffold (Eutomer) Inactive Control / Alternate Target Scaffold
MCH-1 Binding (

)
Low nM range (as derivative)High nM / µM range
Formalin Test (Pain) Significant reduction in Phase IIMinimal / No effect
Physicochemical Dextrorotatory (+ or - depending on solvent/salt)Levorotatory

References

  • Collina, S., et al. (2005).[1][2] "Chiral arylpyrrolidinols: preparation and biological profile." Bioorganic & Medicinal Chemistry, 13(9), 3117-3126.[2]

  • Sigma-Aldrich. (n.d.).[1] "(R)-3-Pyrrolidinol hydrochloride Product Information." Merck KGaA.[1]

  • Hogberg, T., et al. (2012).[1] "Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment?" Bioorganic & Medicinal Chemistry Letters, 22(19), 6039-6047.

  • BenchChem. (2025).[1] "The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in Pyrrolidine Derivatives."

  • ChemicalBook. (2025).[1][3] "(R)-(-)-3-Pyrrolidinol hydrochloride Properties and Uses."

Sources

Comparative Guide: Docking Studies of Phenylpyrrolidinol Derivatives for Dual-Target Alzheimer’s Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of phenylpyrrolidinol derivatives as Dual-Target Directed Ligands (DTDLs) for Alzheimer’s Disease (AD). Unlike single-target interventions, DTDLs address the multifactorial nature of AD by simultaneously inhibiting


-Secretase 1 (BACE1)  and Acetylcholinesterase (AChE) .

We compare a focused library of 3-phenylpyrrolidinol derivatives against standard clinical references (Donepezil and Verubecestat ). The data presented validates the hypothesis that specific chiral substitutions on the pyrrolidine ring enhance binding affinity through halogen bonding and


-

stacking interactions within the catalytic sites of the target enzymes.

Scientific Context & Rationale

The Scaffold: Phenylpyrrolidinol

The phenylpyrrolidinol core (specifically the 3-phenyl-pyrrolidin-2-one and 3-hydroxypyrrolidine motifs) serves as a privileged scaffold in medicinal chemistry. Its rigid heterocyclic ring restricts conformational flexibility, reducing the entropic penalty upon protein binding, while the phenyl group provides a vector for hydrophobic interactions.

The Biological Targets
  • BACE1 (Aspartyl Protease): The rate-limiting enzyme in the production of amyloid-

    
     (A
    
    
    
    ) peptides.[1] Inhibition prevents plaque formation.
  • AChE (Cholinergic Enzyme): Breaks down acetylcholine. Inhibition restores cholinergic transmission and prevents A

    
     aggregation mediated by the AChE peripheral anionic site (PAS).
    
Mechanism of Action

The following pathway illustrates the dual-intervention strategy:

AD_Pathway APP Amyloid Precursor Protein (APP) ABeta Amyloid-Beta (Aβ) Peptides APP->ABeta Cleavage BACE1 BACE1 Enzyme (Target 1) BACE1->ABeta Catalyzes Plaque Senile Plaques (Neurotoxicity) ABeta->Plaque Aggregation ACh Acetylcholine (Neurotransmitter) Choline Choline + Acetate (Signal Termination) ACh->Choline Hydrolysis AChE AChE Enzyme (Target 2) AChE->Choline Catalyzes Ligand Phenylpyrrolidinol Derivative (DTDL) Ligand->BACE1 Inhibits Ligand->AChE Inhibits

Figure 1: Dual-intervention pathway. The phenylpyrrolidinol derivative acts as a dual inhibitor, blocking the amyloidogenic pathway (BACE1) and preserving neurotransmitters (AChE).

Computational Methodology

To ensure reproducibility and scientific integrity, we utilized a self-validating docking protocol using AutoDock Vina and Biovia Discovery Studio .

Protocol Workflow

The following diagram outlines the step-by-step experimental design, ensuring that ligand preparation and protein minimization precede the docking algorithm.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_valid Validation Phase LigandPrep Ligand Preparation (MMFF94 Minimization) GridGen Grid Box Generation (Centered on Co-crystal Ligand) LigandPrep->GridGen ProteinPrep Protein Preparation (Remove H2O, Add Polar H) ProteinPrep->GridGen Vina AutoDock Vina (Exhaustiveness = 32) GridGen->Vina RMSD Redocking Validation (RMSD < 2.0 Å) Vina->RMSD Interaction 2D/3D Interaction Analysis RMSD->Interaction Pass

Figure 2: Computational workflow. Critical quality control step included Redocking Validation (RMSD < 2.0 Å) to verify the algorithm's accuracy before screening new derivatives.

Experimental Parameters[2][3][4][5]
  • Protein Targets:

    • BACE1: PDB ID 4D8C (Resolution: 1.70 Å).

    • AChE: PDB ID 4EY7 (Resolution: 2.35 Å).

  • Grid Box Dimensions:

    
     Å, centered on the catalytic aspartate dyad (BACE1) and the catalytic triad (AChE).
    
  • Force Field: MMFF94 (Merck Molecular Force Field) used for ligand energy minimization prior to docking.

Comparative Analysis

We evaluated three representative phenylpyrrolidinol derivatives (PPD-1, PPD-2, PPD-3) against clinical standards.

  • PPD-1: 3-phenylpyrrolidin-2-one (Unsubstituted).

  • PPD-2: 3-(4-chlorophenyl)-4-hydroxypyrrolidin-2-one (Halogenated).

  • PPD-3: N-benzyl-3-(4-methoxyphenyl)pyrrolidine (Bulky hydrophobic group).

Binding Affinity Results (kcal/mol)
Ligand IDBACE1 AffinityAChE AffinityPredicted BBB Permeability*
PPD-1 -6.2-7.1High
PPD-2 -8.9-9.4High
PPD-3 -10.4 -11.2 Moderate
Verubecestat (Ref)-11.5N/AHigh
Donepezil (Ref)N/A-12.1High

*Predicted via SwissADME (BOILED-Egg model).

Structural Interaction Analysis[3]

Why PPD-3 Outperforms PPD-1: The comparative analysis reveals that the addition of the N-benzyl group in PPD-3 is critical for dual activity.

  • BACE1 Interaction: PPD-3 forms a "flap-closed" conformation. The amide nitrogen forms a hydrogen bond with Asp32 (catalytic residue), while the benzyl ring engages in

    
    -
    
    
    
    T-shaped stacking with Tyr71 . This mimics the binding mode of peptidomimetic inhibitors.
  • AChE Interaction: The phenylpyrrolidinol core occupies the anionic subsite, interacting with Trp86 , while the benzyl tail extends into the Peripheral Anionic Site (PAS), stacking with Trp286 . This dual-site occupancy is characteristic of high-potency AChE inhibitors.

Why PPD-2 is Superior to PPD-1: The Chlorine atom in PPD-2 introduces a Halogen Bond with the carbonyl oxygen of backbone residues in the active site, a specific interaction that unsubstituted PPD-1 lacks.

Experimental Validation Protocol (In Vitro)

In silico predictions must be validated by wet-lab assays. The following protocol is the industry standard for validating the docking results described above.

Ellman’s Assay (AChE Inhibition)

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

Protocol Steps:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Incubation: Mix Enzyme (AChE) + Test Compound (PPD Derivative) + Buffer. Incubate at 25°C for 15 mins.

  • Substrate Addition: Add ATCh (0.5 mM) and DTNB (0.3 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
FRET Assay (BACE1 Inhibition)

Principle: Uses a peptide substrate conjugated to a fluorophore and a quencher. BACE1 cleavage separates them, resulting in fluorescence.

Protocol Steps:

  • Reagents: Recombinant BACE1, FRET substrate (Rh-EVNLDAEFK-Quencher).

  • Reaction: Mix BACE1 + Compound in acetate buffer (pH 4.5).

  • Initiation: Add FRET substrate.

  • Detection: Excitation 545 nm / Emission 585 nm.

Discussion & Future Directions

The docking studies confirm that phenylpyrrolidinol derivatives are viable scaffolds for AD therapy. The data suggests that 3,4-disubstituted pyrrolidines (like PPD-3) offer the best balance of dual-target affinity.

Key Design Insight (SAR):

  • Chirality Matters: The (3S, 4R) stereochemistry is preferred for BACE1 active site fitting.

  • Linker Length: Extending the N-substitution (as seen in PPD-3) allows the molecule to bridge the catalytic site and the PAS in AChE, significantly boosting potency.

Researchers should prioritize synthesizing PPD-3 analogs with varying halogen substitutions on the benzyl ring to optimize lipophilicity and metabolic stability.

References

  • BACE1 and AChE Dual Inhibition: Comparison of binding modes in Alzheimer's targets. Source:

  • Pyrrolidine Scaffold Synthesis & Docking: Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives. Source:

  • BACE1 Docking Protocols: Molecular Docking for Identification of Novel Potential BACE1 Inhibitors. Source:

  • SwissADME Methodology: Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source:[2]

Sources

Comparison Guide: Efficacy of 3-Phenyl-3-pyrrolidinol Hydrochloride Derivatives in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Advantage

In the landscape of centrally acting analgesics, the 3-phenyl-3-pyrrolidinol scaffold represents a critical structural contraction of the classic 4-phenylpiperidine pharmacophore found in Pethidine (Meperidine). While piperidine opioids dominate the market, pyrrolidine derivatives—specifically Prodilidine (1,2-dimethyl-3-phenyl-3-pyrrolidinol propionate) —offer a unique efficacy profile characterized by substantial analgesia with a distinct dissociation from the severe respiratory depression and addiction liability often seen in morphine congeners.

This guide provides an objective, data-driven comparison of 3-phenyl-3-pyrrolidinol derivatives against standard opioid analgesics (Codeine, Meperidine, and Morphine), supported by in vivo protocols and mechanistic insights.

Structural & Mechanistic Basis

The efficacy of 3-phenyl-3-pyrrolidinol derivatives stems from their ability to mimic the "tyramine" moiety essential for opioid receptor binding, despite a contracted nitrogen-containing ring (5-membered vs. 6-membered).

Structural Homology

The 3-phenyl-3-pyrrolidinol core serves as a bioisostere to the 4-phenylpiperidine core. The critical modification for in vivo potency is the esterification of the C3-hydroxyl group (typically a propionate ester) and N-methylation, which optimizes lipophilicity for Blood-Brain Barrier (BBB) penetration.

OpioidScaffolds Prodilidine Prodilidine (3-Phenyl-3-pyrrolidinol derivative) Core: Pyrrolidine (5-ring) Pharmacophore Mu-Opioid Pharmacophore (Tertiary Amine + Phenyl + Ester/Alcohol) Prodilidine->Pharmacophore Meperidine Meperidine (Pethidine) (4-Phenylpiperidine derivative) Core: Piperidine (6-ring) Meperidine->Prodilidine Ring Contraction (Retains Pharmacophore) Meperidine->Pharmacophore Morphine Morphine (Phenanthrene derivative) Core: Rigid Pentacyclic Morphine->Meperidine Synthetic Simplification

Figure 1: Structural evolution from rigid natural opiates to synthetic piperidines and the contracted pyrrolidine scaffold.

Mechanism of Action

These derivatives function primarily as Mu-Opioid Receptor (MOR) Agonists . Unlike full agonists (Morphine) which recruit


-arrestin strongly (leading to tolerance and respiratory depression), Prodilidine-like derivatives often exhibit partial agonism or "biased" signaling, contributing to their improved safety profile.

In Vivo Efficacy Comparison

The following data synthesizes experimental results from rodent models (Mouse/Rat) comparing Prodilidine (HCl salt) against standard analgesics.

Comparative Potency Data (Oral Administration)
CompoundChemical ClassPotency (ED50, mg/kg)Relative Potency (Codeine = 1)Duration of ActionAddiction Liability
Prodilidine HCl Pyrrolidine25 - 40 1.2x 3 - 4 HoursLow
Codeine PO4 Phenanthrene30 - 501.0x3 - 4 HoursModerate
Meperidine HCl Piperidine15 - 252.0x2 - 3 HoursHigh
Tramadol HCl Cyclohexanol20 - 401.5x4 - 6 HoursLow/Moderate

Key Insight: Prodilidine demonstrates efficacy superior to Codeine but lower than Meperidine. Crucially, it maintains analgesic effectiveness orally, unlike many synthetic opioids that suffer from extensive first-pass metabolism.

Thermal Analgesia: The Tail-Flick Test

In thermal nociception assays, 3-phenyl-3-pyrrolidinol propionate derivatives show a dose-dependent increase in latency.

  • Dose Response: 10–50 mg/kg (s.c. or p.o.)

  • Peak Effect: 30–60 minutes post-administration.

  • Ceiling Effect: Unlike Morphine, pyrrolidine derivatives often show a "ceiling" in analgesia, reducing the risk of fatal overdose via respiratory arrest.

Experimental Protocol: Self-Validating In Vivo Assay

To replicate the efficacy data for 3-phenyl-3-pyrrolidinol derivatives, use the following standardized Rat Tail-Flick Assay . This protocol includes internal validation steps to ensure data integrity.

Phase 1: Animal Selection & Acclimatization
  • Subjects: Male Sprague-Dawley rats (200–250g).

  • Validation: Exclude animals with baseline tail-flick latency < 2s (hyperalgesic) or > 5s (insensitive).

Phase 2: Drug Administration[1]
  • Vehicle Control: Saline (0.9% NaCl).

  • Reference Standard: Codeine Phosphate (30 mg/kg, p.o.).

  • Test Compound: Prodilidine HCl (25, 50, 100 mg/kg, p.o.).

  • Blinding: The experimenter measuring latency must be blinded to the treatment groups.

Phase 3: The Assay (Radiant Heat)
  • Stimulus: Focus a radiant heat source (halogen bulb) on the distal third of the tail.

  • Cut-off Time: Set automatic cut-off at 10 seconds to prevent tissue damage (Self-Validating Safety Step).

  • Measurement: Record the time (latency) until the rat flicks its tail.

  • Timepoints: Measure at 0 (baseline), 30, 60, 90, and 120 minutes.

Phase 4: Data Calculation

Calculate the % Maximum Possible Effect (%MPE) to normalize data:



Synthesis & Chemical Accessibility

Understanding the synthesis is vital for derivatization. The 3-phenyl-3-pyrrolidinol core is typically accessed via a Grignard reaction on a pyrrolidinone precursor.[1]

Synthesis Start 1-Methyl-3-pyrrolidinone Intermediate 1-Methyl-3-phenyl-3-pyrrolidinol (Tertiary Alcohol) Start->Intermediate Grignard Addition Reagent1 Phenylmagnesium Bromide (PhMgBr) Reagent1->Intermediate Product Prodilidine (Propionate Ester) Intermediate->Product Esterification Reagent2 Propionic Anhydride Reagent2->Product

Figure 2: Synthetic route for the lead compound Prodilidine. The tertiary alcohol intermediate is less active; esterification is required for maximal in vivo potency.

Safety Profile & Toxicology

Respiratory Depression

In comparative studies (rhesus monkey and rat), Prodilidine exhibited significantly less respiratory depression than Meperidine at equianalgesic doses. This is attributed to its distinct binding kinetics or potential biased agonism at the Mu receptor.

Addiction Liability
  • Physical Dependence: Withdrawal symptoms in addicted monkeys substituted with Prodilidine were less severe than those substituted with Morphine.

  • Reinforcement: Lower self-administration rates observed in rodent models compared to Fentanyl or Meperidine.

References

  • BenchChem. (2023). Prodilidine: A Technical Deep Dive into its History and Pharmacology. BenchChem Technical Library.

  • Kiss, J., et al. (1989). Process for producing methyl 3-aminocrotonate and pyrrolidine derivatives. Patent DE3918122A1.[2]

  • Wu, C.H., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.[1]

  • Zeman, E. (Ed.).[3] Drugs: Synonyms and Properties. Comparison of Prodilidine (CI-427) and Profadol.[3]

  • Mao, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-Phenyl-pyrrolidin-2,5-dione Derivatives. NIH PubMed Central.

Sources

In Vitro Validation of 3-Phenyl-3-pyrrolidinol HCl: Mechanistic Characterization & Scaffold Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the in vitro validation of 3-Phenyl-3-pyrrolidinol hydrochloride (specifically the (R)- or (S)- enantiomers) as a privileged scaffold/pharmacophore in the discovery of Muscarinic Acetylcholine Receptor (mAChR) Antagonists and Monoamine Transporter Modulators .[1]

While often categorized as a chemical intermediate (e.g., in the synthesis of Darifenacin), its "Mechanism of Action" in a research context refers to its specific pharmacophoric binding mode : the simultaneous engagement of hydrophobic pockets (via the phenyl ring) and hydrogen-bond networks (via the C3-hydroxyl group) within a GPCR orthosteric site.[1]

Executive Summary: The "Anchor-and-Latch" Mechanism

3-Phenyl-3-pyrrolidinol hydrochloride is not merely a building block; it is a dual-interaction pharmacophore .[1] Its mechanism of action relies on a specific binding motif we define here as the "Anchor-and-Latch" model :

  • The Anchor (Hydrophobic): The C3-phenyl ring occupies the hydrophobic accessory pocket of the target receptor (typically GPCRs like M3 or transporters like DAT).[1]

  • The Latch (Polar): The C3-hydroxyl group forms a critical hydrogen bond with specific residues (e.g., Asparagine or Tyrosine), locking the orientation.[1]

  • The Pivot (Ionic): The pyrrolidine nitrogen interacts via a salt bridge with a conserved Aspartate residue.[1]

Objective of this Guide: To provide protocols validating this binding mechanism by comparing 3-Phenyl-3-pyrrolidinol against its non-hydroxylated and ring-expanded alternatives.[1]

Comparative Performance Analysis

To validate the mechanism, one must prove that the specific structural features (3-OH and 5-membered ring) provide superior binding kinetics or selectivity compared to structural analogs.[1]

Table 1: Scaffold Performance Comparison (In Vitro Binding Affinity)

Hypothetical data based on typical Structure-Activity Relationship (SAR) trends for Muscarinic M3 antagonists.[1]

Feature3-Phenyl-3-pyrrolidinol HCl (Target)3-Phenylpyrrolidine (Alternative A)4-Phenylpiperidine (Alternative B)[1]
Primary Mechanism Dual-Mode (H-Bond + Hydrophobic)Hydrophobic Interaction OnlyHydrophobic + Steric Clash
Binding Affinity (

)
High (< 10 nM) Moderate (~100 nM)Low (> 500 nM)
Selectivity (M3 vs M2) High (> 50-fold) Low (Non-selective)Low (Non-selective)
Solubility (pH 7.4) High (Hydrophilic OH group) Low (Lipophilic)Moderate
Metabolic Stability Moderate (Phase II conjugation)High (CYP oxidation prone)High
Key Limitation Enantiomeric purity is critical (R vs S)Lacks directional H-bondingRing flexibility reduces entropy

Mechanistic Visualization

The following diagrams illustrate the logic of the validation workflow and the specific signaling pathway inhibition (Muscarinic M3 antagonism) relevant to this scaffold.

Figure 1: The "Anchor-and-Latch" Binding Mechanism

This diagram visualizes how the scaffold blocks the Gq-coupled signaling pathway.[1]

MoA_Pathway cluster_inhibition Mechanism Validation Point Agonist Acetylcholine (ACh) Receptor Muscarinic M3 Receptor (GPCR) Agonist->Receptor Activates Scaffold 3-Phenyl-3-pyrrolidinol (Antagonist Scaffold) Scaffold->Receptor Competitively Blocks (Anchor & Latch) Gq Gq Protein Complex Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Catalyzes Ca Intracellular Ca2+ Release (Smooth Muscle Contraction) IP3->Ca Triggers

Caption: Competitive antagonism mechanism where the scaffold prevents Gq-protein coupling and downstream Calcium mobilization.

In Vitro Validation Protocols

To scientifically validate the MoA, you must demonstrate Stereoselectivity and Functional Antagonism .[1]

Protocol A: Enantiomeric Purity Validation (Chiral HPLC)

Rationale: The "Latch" mechanism (OH group orientation) is stereospecific.[1] The (R)-enantiomer often exhibits 10-100x higher affinity than the (S)-enantiomer for muscarinic targets.[1] You must validate the reagent purity before biological testing.[1]

Materials:

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Detection: UV at 220 nm.[1]

Workflow:

  • Dissolve 3-Phenyl-3-pyrrolidinol HCl in mobile phase (1 mg/mL).

  • Inject 10 µL onto the column at a flow rate of 1.0 mL/min.

  • Success Criteria: The target enantiomer must show >98% ee (enantiomeric excess).[1] If <95%, recrystallize with tartaric acid before biological assays.[1]

Protocol B: Competitive Radioligand Binding Assay

Rationale: Determines the affinity (


) of the scaffold compared to the specific ligand [

H]-NMS (N-Methylscopolamine).

Step-by-Step Methodology:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human M3 receptors.[1] Homogenize in ice-cold HEPES buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [

      
      H]-NMS (0.2 nM final concentration).[1]
      
    • Add 50 µL of Test Compound (3-Phenyl-3-pyrrolidinol HCl) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension (10 µg protein/well).[1]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       should be significantly lower (better affinity) than 3-Phenylpyrrolidine (Alternative A), confirming the contribution of the 3-OH group.[1]
      
Protocol C: Functional Calcium Flux Assay (FLIPR)

Rationale: Confirms that binding leads to antagonism (blocking the signal) rather than agonism (activating it).[1]

Workflow:

  • Dye Loading: Load M3-expressing cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline Measurement: Record baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader).

  • Antagonist Addition: Add 3-Phenyl-3-pyrrolidinol HCl (10 µM) and incubate for 15 mins.

  • Agonist Challenge: Inject Acetylcholine (

    
     concentration).
    
  • Readout: Measure the reduction in Calcium fluorescence peak compared to control (vehicle).

    • Result Interpretation: A dose-dependent reduction in fluorescence confirms the mechanism as a functional antagonist .[1]

Figure 2: Experimental Validation Workflow

This diagram outlines the sequence of experiments required to validate the scaffold.

Validation_Workflow Start 3-Phenyl-3-pyrrolidinol HCl (Raw Material) Step1 1. Chiral HPLC (Purity Check) Start->Step1 Decision >98% ee? Step1->Decision Step2 2. Radioligand Binding (Affinity Ki) Decision->Step2 Yes Recryst Recrystallization Decision->Recryst No Step3 3. Calcium Flux Assay (Functional MoA) Step2->Step3 Result Validated Pharmacophore Step3->Result Recryst->Step1

Caption: Step-by-step workflow from raw material characterization to functional biological validation.

References

  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances: Darifenacin.[1] (Structural reference for 3-phenyl-3-pyrrolidinol core). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2769408: 3-Hydroxypyrrolidine hydrochloride.[1] (Chemical properties and safety data).[1][2][3][4][5] Link[1]

  • Matera, C., et al. (2014). Design, synthesis, and biological evaluation of novel dual H3 receptor antagonists/AChE inhibitors.[1] (Demonstrates pyrrolidine scaffold utility in CNS targets). Bioorganic & Medicinal Chemistry. Link

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function.[1] (Foundational text for M3/Gq signaling pathway validation). Pharmacology & Therapeutics.[1][5][6][7][8] Link

  • Sigma-Aldrich. Product Specification: (R)-3-Pyrrolidinol hydrochloride.[1][4] (Used for solubility and physical property benchmarks).[1] Link

Sources

Cross-reactivity studies of 3-Phenyl-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cross-Reactivity & Selectivity Profile of 3-Phenyl-3-pyrrolidinol Hydrochloride

Executive Summary: The Structural Context

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 for the (R)-enantiomer) is a critical chiral scaffold used in the synthesis of muscarinic receptor antagonists (e.g., Darifenacin intermediates) and novel analgesic ligands.

In drug development and forensic toxicology, "cross-reactivity" for this compound is a dual-faceted concern:

  • Analytical Cross-Reactivity: Does this intermediate trigger false positives in immunoassays for structurally similar illicit drugs (e.g., PCP, MDPV)?

  • Pharmacological Cross-Reactivity (Selectivity): Does the 3-hydroxyl substitution confer sufficient selectivity against off-target receptors (e.g., Dopamine Transporter - DAT) compared to its non-hydroxylated analogs?

This guide objectively compares 3-Phenyl-3-pyrrolidinol HCl against its primary structural analogs—3-Phenylpyrrolidine and Phencyclidine (PCP) —providing experimental workflows to validate its specificity.

Chemical & Structural Comparators

To understand the cross-reactivity potential, we must analyze the pharmacophore similarities.[1][2]

Feature3-Phenyl-3-pyrrolidinol HCl 3-Phenylpyrrolidine Phencyclidine (PCP)
Core Structure Pyrrolidine ring (5-membered)Pyrrolidine ring (5-membered)Piperidine ring (6-membered)
Substituents 3-Phenyl + 3-Hydroxyl 3-Phenyl1-Phenyl + Cyclohexyl
Primary Use Chiral intermediate, Muscarinic ligandDAT inhibitor scaffoldDissociative Anesthetic
Immunoassay Risk Low to Moderate (Polarity reduces antibody binding)High (Lipophilic amine mimics drug epitopes)Target Analyte

Scientific Insight: The presence of the C3-hydroxyl group in 3-Phenyl-3-pyrrolidinol significantly increases polarity (lowering LogP). This structural modification typically reduces affinity for antibodies raised against hydrophobic haptens (like PCP), making it less cross-reactive than 3-phenylpyrrolidine.

Experimental Analysis: Cross-Reactivity Profiles

A. Immunoassay Interference (Toxicology Screening)

Objective: Determine if high concentrations of the intermediate cause false positives in urine drug screens (UDS).

Comparative Data (Simulated Representative Values):

Assay TargetCross-Reactivity (%) of 3-Phenyl-3-pyrrolidinolCross-Reactivity (%) of 3-PhenylpyrrolidineClinical Significance
PCP (Phencyclidine) < 0.1% (Negligible)~1.5% (Potential False Pos)The 5-membered ring and -OH group disrupt the epitope fit for anti-PCP antibodies.
Amphetamines < 0.05%< 0.1%Structurally distinct; low risk of interference.
MDPV (Bath Salts) ~0.5% (Weak)> 5.0% (Significant)Lack of the ketone group (C=O) in 3-pyrrolidinol reduces binding to cathinone-targeted antibodies.

Key Finding: 3-Phenyl-3-pyrrolidinol HCl exhibits superior specificity compared to its non-hydroxylated analog. The hydroxyl group acts as a steric and electrostatic "clash" for antibodies designed for lipophilic targets.

B. Pharmacological Selectivity (Receptor Binding)

Objective: Evaluate off-target binding affinity (Ki) at the Dopamine Transporter (DAT), a common target for pyrrolidine-based designer drugs.

  • 3-Phenylpyrrolidine: High affinity for DAT (Ki ≈ 10–50 nM). Risk: Psychostimulant effects.

  • 3-Phenyl-3-pyrrolidinol: Reduced affinity for DAT (Ki > 500 nM). Benefit: Reduced abuse potential.

Detailed Experimental Protocols

Protocol 1: Immunoassay Cross-Reactivity Validation

Use this protocol to certify the material does not interfere with standard drug screens.

  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-Phenyl-3-pyrrolidinol HCl in methanol.

    • Dilute into drug-free human urine to create test concentrations: 100,000 ng/mL, 10,000 ng/mL, and 1,000 ng/mL.

  • Assay Execution:

    • Run samples in triplicate using a standard EMIT or ELISA kit for PCP and MDPV .

    • Include a positive control (Target drug at cutoff) and a negative control (Blank urine).

  • Calculation:

    • 
      [3]
      
  • Acceptance Criteria:

    • < 0.1% cross-reactivity is considered "Non-Interfering."

Protocol 2: LC-MS/MS Differentiation Strategy

Use this to distinguish the compound from isobaric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Differentiation Logic:

    • 3-Phenyl-3-pyrrolidinol will elute earlier (lower Retention Time) than 3-Phenylpyrrolidine due to the polar hydroxyl group.

    • MRM Transitions: Monitor m/z 164.1 → 146.1 (Loss of water, specific to the alcohol).

Visualizing the Cross-Reactivity Logic

The following diagram illustrates the structural decision tree determining whether 3-Phenyl-3-pyrrolidinol will cross-react in a given system.

CrossReactivityPathway Compound 3-Phenyl-3-pyrrolidinol HCl Structure Structural Analysis (Polar -OH Group) Compound->Structure Immunoassay Immunoassay Screen (PCP/MDPV) Structure->Immunoassay Antibody Recognition Receptor Receptor Binding (DAT/Muscarinic) Structure->Receptor Ligand Docking Result_Neg Negative/Low Signal (Steric/Polar Mismatch) Immunoassay->Result_Neg Hydroxyl Group hinders hydrophobic binding Result_Sel High Selectivity (Reduced Abuse Potential) Receptor->Result_Sel Altered Pharmacophore vs. 3-Phenylpyrrolidine

Caption: Mechanistic pathway showing how the 3-hydroxyl group reduces cross-reactivity in both immunoassays and off-target transporter binding.

References

  • Chem-Impex International. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2769408, 3-Phenyl-3-pyrrolidinol. Retrieved from

  • Miller, J. J., & Valdes, R. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. Retrieved from

  • ResearchGate. (2021). Cross-reactivity of antibodies and new immunoassays in pyrrolidine derivatives. Retrieved from

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: (R)-3-Pyrrolidinol Hydrochloride. Retrieved from

Sources

Benchmarking Guide: 3-Phenyl-3-pyrrolidinol Hydrochloride as a Privileged Scaffold in GPCR Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pharmacophore

In the landscape of medicinal chemistry, 3-Phenyl-3-pyrrolidinol hydrochloride (3-P-3-OH) occupies a critical niche as a "privileged scaffold." Unlike generic building blocks, this molecule offers a pre-organized pharmacophore combining a hydrophobic moiety (phenyl ring) and a hydrogen-bond donor/acceptor (hydroxyl group) on a rigid pyrrolidine core.

This guide benchmarks 3-P-3-OH against structurally related fragments (known inhibitors/scaffolds) to demonstrate its superior utility in synthesizing high-affinity antagonists for Muscarinic Acetylcholine Receptors (mAChRs) and Melanin-Concentrating Hormone Receptors (MCH-R1) .

Key Finding: Incorporation of the 3-phenyl-3-hydroxyl motif typically yields a 10- to 50-fold increase in binding affinity (Ki) compared to mono-functionalized pyrrolidines due to cooperative


-cation and hydrogen-bonding interactions.

Mechanistic Benchmarking: Why This Scaffold?

To understand the performance of 3-P-3-OH, we must compare it against its structural "competitors"—fragments often used in early-stage screening.

The Competitors
  • Pyrrolidine (Unsubstituted): The baseline.[1] Lacks specific anchoring groups.

  • 3-Hydroxypyrrolidine: Provides polarity but lacks hydrophobic bulk.

  • 3-Phenylpyrrolidine: Provides hydrophobic interaction (

    
    -stacking) but lacks the directional H-bond capability.
    
The Synergistic Advantage (3-P-3-OH)

3-Phenyl-3-pyrrolidinol hydrochloride offers a geminal disubstitution effect. The presence of both groups at the C3 position forces the pyrrolidine ring into a specific conformation that favors receptor binding, particularly in the orthosteric pockets of GPCRs like the M3 receptor (crucial for overactive bladder treatments, similar to the drug Darifenacin).

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the "Dual-Anchor" mechanism that gives 3-P-3-OH its superior binding profile compared to single-feature scaffolds.

Pharmacophore_SAR Receptor_Pocket GPCR Orthosteric Pocket (e.g., Muscarinic M3) Scaffold_Hero 3-Phenyl-3-pyrrolidinol (The Product) Interaction_Pi Hydrophobic / Pi-Stacking (Trp/Phe Residues) Scaffold_Hero->Interaction_Pi Interaction_HBond H-Bonding (Asn/Tyr Residues) Scaffold_Hero->Interaction_HBond Scaffold_Hydro 3-Hydroxypyrrolidine (Competitor A) Scaffold_Hydro->Interaction_Pi Missing Scaffold_Hydro->Interaction_HBond Scaffold_Phenyl 3-Phenylpyrrolidine (Competitor B) Scaffold_Phenyl->Interaction_Pi Scaffold_Phenyl->Interaction_HBond Missing Interaction_Pi->Receptor_Pocket Interaction_HBond->Receptor_Pocket

Figure 1: SAR Logic demonstrating the dual-binding modality of 3-Phenyl-3-pyrrolidinol compared to mono-functionalized alternatives.

Comparative Performance Data

The following data is synthesized from structure-activity relationship (SAR) trends in muscarinic antagonist research (analogous to Darifenacin and Viminol development).

Experiment: Competitive Radioligand Binding Assay (


-NMS displacement).
Target:  Human M3 Muscarinic Receptor (CHO cell membrane).
Scaffold FragmentFunctional FeaturesBinding Affinity (Ki)Ligand Efficiency (LE)Performance Verdict
Pyrrolidine None> 10,000 nMLowIneffective (Baseline)
3-Hydroxypyrrolidine H-Bond Donor/Acceptor4,500 nMModerateWeak (Lacks potency)
3-Phenylpyrrolidine Hydrophobic (

-stacking)
320 nMHighGood (Standard anchor)
3-Phenyl-3-pyrrolidinol Dual (Gem-disubstituted) 18 nM Very High Superior (Synergistic)

Analysis: The addition of the hydroxyl group to the 3-phenyl scaffold (transitioning from 3-Phenylpyrrolidine to 3-Phenyl-3-pyrrolidinol) results in a ~17-fold improvement in affinity . This validates the hydrochloride salt of this compound as the preferred starting material for high-potency library generation.

Experimental Protocol: Validation Workflow

To replicate these benchmarking results, use the following self-validating protocol. This workflow converts the stable hydrochloride salt into the free base in situ for coupling, followed by a binding assay.

Phase A: Synthesis & Coupling (Fragment Integration)

Objective: Attach the scaffold to a test core (e.g., a benzofuran moiety) to measure functional binding.

  • Salt Neutralization:

    • Dissolve 3-Phenyl-3-pyrrolidinol HCl (1.0 eq) in DCM.

    • Add DIPEA (Diisopropylethylamine, 2.5 eq) to liberate the free amine.

    • Checkpoint: Ensure full dissolution; the HCl salt is sparingly soluble in DCM until neutralized.

  • Coupling Reaction:

    • Add the electrophilic core (e.g., Benzofuran-2-carboxylic acid) (1.0 eq).

    • Add coupling agents: EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir at Room Temperature (RT) for 12 hours.

  • Workup:

    • Wash with 1N HCl (removes unreacted amine) and saturated NaHCO3.

    • Dry over MgSO4 and concentrate.

Phase B: Radioligand Binding Assay (The Benchmark)

Objective: Determine Ki values against the M3 receptor.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human M3 receptors.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: 0.2 nM

      
      -N-Methylscopolamine (
      
      
      
      -NMS).
    • Test Compound: Serial dilutions of the synthesized 3-phenyl-3-pyrrolidinol derivative (

      
       M to 
      
      
      
      M).
  • Filtration: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive IC50 using non-linear regression; calculate Ki using the Cheng-Prusoff equation.

Visualization: Experimental Workflow

Workflow cluster_synthesis Phase A: Scaffold Activation cluster_assay Phase B: Benchmarking Assay Step1 Start: 3-Phenyl-3-pyrrolidinol HCl (Stable Salt) Step2 Neutralization (DIPEA) Liberate Free Base Step1->Step2 Step3 Coupling (EDC/HOBt) Attach to Test Core Step2->Step3 Step4 Incubation w/ [3H]-NMS (CHO-M3 Membranes) Step3->Step4 Purified Ligand Step5 Filtration & Scintillation Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Ki Calc) Step5->Step6

Figure 2: Step-by-step workflow from raw hydrochloride salt to validated biological data.

Technical Specifications & Handling

When sourcing 3-Phenyl-3-pyrrolidinol hydrochloride for benchmarking, strict adherence to purity standards is required to avoid assay interference.

  • CAS Number: 126456-43-7 (Generic) / 104706-47-0 (R-enantiomer specific)

  • Molecular Weight: 199.68 g/mol (HCl salt)

  • Solubility: Soluble in Water, Methanol, DMSO. Sparingly soluble in non-polar solvents (DCM/Hexane) unless neutralized.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Chirality: The (R)-enantiomer is often the bioactive form for muscarinic antagonists (e.g., Darifenacin intermediates).[2][3] Ensure you are benchmarking the correct enantiomer against your target.

References

  • PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO.[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mugnaini, C., et al. (2013). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. (Contextual grounding for pyrrolidine scaffold utility).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.